6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
Properties
IUPAC Name |
2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRQGYAVASCCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746323 | |
| Record name | 2-Ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104636-73-8 | |
| Record name | 2-Ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione: A Versatile Building Block in Modern Synthesis
Introduction
In the landscape of contemporary organic synthesis and drug development, the quest for stable, versatile, and readily manageable reagents is paramount. 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione, more commonly known as vinylboronic acid N-methyliminodiacetic acid (MIDA) ester or simply vinyl MIDA boronate, has emerged as a pivotal building block that addresses many of the challenges associated with its unprotected counterpart, vinylboronic acid.[1][2][3] Unprotected vinylboronic acids are notoriously unstable, which can impede their storage and efficient use in cross-coupling reactions.[1][4] This technical guide provides an in-depth exploration of vinyl MIDA boronate, from its underlying chemical principles to its practical applications, for researchers, scientists, and professionals in drug development.
The Strategic Advantage of the MIDA Ligand
The utility of this compound stems from the protective nature of the N-methyliminodiacetic acid (MIDA) ligand.[4][5] This trivalent ligand engages with the boron atom, inducing a change in its hybridization from a reactive sp² state to a more stable sp³ state.[2][4] This structural alteration effectively "masks" the reactivity of the boronic acid, rendering the compound exceptionally stable to air and moisture, and compatible with silica gel chromatography.[2][5][6] The boronic acid can be readily "unmasked" or released in situ under mild aqueous basic conditions, a process often referred to as "slow-release".[1][2] This controlled reactivity is the cornerstone of its widespread adoption in complex chemical syntheses.
Caption: Mechanism of MIDA protection and deprotection of vinylboronic acid.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Synonyms | Vinylboronic acid MIDA ester | [7] |
| CAS Number | 1104636-73-8 | [7][8] |
| Molecular Formula | C₇H₁₀BNO₄ | [7][9] |
| Molecular Weight | 182.97 g/mol | [7] |
| Appearance | Powder | [7] |
| Melting Point | 152-156 °C | [7] |
| Storage Temperature | 2-8°C | [7] |
Synthesis of this compound
The synthesis of vinyl MIDA boronate is accessible and has been reported on a multigram scale.[10] The general approach involves the condensation of vinylboronic acid with N-methyliminodiacetic acid.
Caption: General synthetic scheme for vinyl MIDA boronate.
Core Applications in Research and Development
The unique stability and reactivity profile of vinyl MIDA boronate has positioned it as a cornerstone reagent in several areas of chemical synthesis.
Iterative Cross-Coupling in Complex Molecule Synthesis
The ability to selectively unmask the boronic acid functionality under mild conditions makes vinyl MIDA boronate an ideal building block for iterative cross-coupling (ICC) strategies.[5][6] This powerful technique allows for the sequential and controlled assembly of complex molecular architectures from simple, stable MIDA boronate precursors.[11] This has profound implications for the synthesis of natural products and in drug discovery, where the rapid generation of molecular diversity is crucial.[6][12]
Caption: A simplified workflow for iterative cross-coupling using MIDA boronates.
A Superior Surrogate in Suzuki-Miyaura Cross-Coupling
Vinyl MIDA boronate is a highly effective and stable surrogate for the notoriously unstable vinylboronic acid in Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is one of the most powerful methods for forming carbon-carbon bonds. The use of vinyl MIDA boronate allows for efficient coupling with a wide array of aryl and heteroaryl chlorides, which can be challenging substrates.[1]
Objective: To couple an aryl halide with vinyl MIDA boronate.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol %)
-
XPhos (6 mol %)
-
K₃PO₄ (or another suitable base)
-
Anhydrous solvent (e.g., THF/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, vinyl MIDA boronate, and the palladium catalyst and ligand.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the appropriate temperature (e.g., 90 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst.
-
Anhydrous Solvent: While the deprotection requires water, the initial coupling is often performed under anhydrous conditions to ensure the stability of the catalyst and reagents. The slow release of the boronic acid is facilitated by the presence of a base and trace water.
-
Ligand Choice (e.g., XPhos): Buchwald-type ligands like XPhos are often employed to enhance the catalytic activity for challenging substrates.
Further Synthetic Transformations
The versatility of vinyl MIDA boronate extends beyond cross-coupling reactions. It is compatible with a range of common synthetic reagents, allowing for its use in:
-
Olefin Metathesis: To form new carbon-carbon double bonds.[7]
-
Cyclopropanation and Epoxidation: To generate cyclopropane and oxirane rings, respectively.[3]
Deprotection Protocol
The controlled release of vinylboronic acid from its MIDA-protected form is a critical step in many synthetic sequences.
Procedure for Deprotection:
-
Dissolve the vinyl MIDA boronate in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a mild base (e.g., 1 M NaOH or NaHCO₃).[2]
-
Stir the mixture at room temperature. The deprotection is typically rapid.
-
The resulting free boronic acid can be used directly in the subsequent reaction step.
Future Perspectives
The development of MIDA boronates, including this compound, has significantly advanced the field of small molecule synthesis.[11] This platform is a key enabler for automated synthesis, which promises to accelerate the discovery of new therapeutics and functional materials.[11][12] As the library of available MIDA boronate building blocks continues to expand, so too will the possibilities for constructing novel and complex molecular entities with unprecedented efficiency and precision.
References
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Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. PMC - NIH. [Link]
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New molecular building kit “blows door wide open” for drug development. Damon Runyon Cancer Research Foundation. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]
-
From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH. [Link]
-
Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]
-
Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis | Request PDF. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]
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CAS#:1104636-73-8 | this compound. Chemsrc. [Link]
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MIDA boronate. Chem-Station Int. Ed.. [Link]
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Applications of Vinyl MIDA in Organic Synthesis. Professional Polymer CRO/CDMO. [Link]
-
Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. PMC - NIH. [Link]
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An In-depth Technical Guide to Vinylboronic Acid MIDA Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as an exceptionally valuable reagent in modern organic synthesis, particularly within pharmaceutical and materials science. Boronic acids are fundamental building blocks, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, the utility of many simple yet powerful boronic acids, including vinylboronic acid, is severely hampered by their inherent instability, leading to challenges in storage, handling, and reaction efficiency.[4][5][6] Vinylboronic acid MIDA ester elegantly circumvents these issues by protecting the reactive boronic acid functionality.[6] This guide provides a comprehensive overview of the structure, unique properties, synthesis, and diverse applications of vinylboronic acid MIDA ester, offering field-proven insights for its effective utilization in complex molecule synthesis.
The Challenge of Instability in Boronic Acids: The MIDA Solution
Many of the most synthetically desirable boronic acids—including vinyl, cyclopropyl, and various 2-heterocyclic derivatives—are prone to decomposition through processes like protodeboronation, oxidation, and polymerization.[6] This instability not only complicates their long-term storage but also diminishes their efficiency in cross-coupling reactions, where the necessary heat and basic conditions can accelerate degradation.[6]
The development of N-methyliminodiacetic acid (MIDA) boronates provides a general and robust solution to this problem.[6] By reacting a boronic acid with MIDA, the boron atom is transformed from a vacant p-orbital, sp²-hybridized state to a tetracoordinate, sp³-hybridized state.[4] This structural change, forming a bicyclic structure, sterically shields the boron center and attenuates its Lewis acidity, rendering it unreactive toward transmetalation under standard anhydrous cross-coupling conditions.[4][7] The MIDA group acts as a robust protecting group that can be easily cleaved under specific, mild aqueous basic conditions to slowly release the free, reactive boronic acid in situ.[4][5][8][9]
Structure and Physicochemical Properties
Vinylboronic acid MIDA ester is a white, free-flowing, crystalline solid that is indefinitely stable to air and moisture at room temperature, making it convenient for benchtop storage.[4][7][10] A key advantage is its universal compatibility with silica gel chromatography, which greatly simplifies purification and reaction monitoring.[5][7]
Chemical Structure
Below is the chemical structure of 2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, commonly known as vinylboronic acid MIDA ester.[]
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 1104636-73-8 | [][12] |
| Molecular Formula | C₇H₁₀BNO₄ | [] |
| Molecular Weight | 182.97 g/mol | [] |
| Appearance | White to off-white powder/solid | [8][9][13] |
| Melting Point | 152-156 °C | [8][9][] |
| Storage Temperature | 2-8°C | [8][9][] |
| SMILES String | CN1CC(=O)OB(OC(=O)C1)C=C | [8][12] |
| Topological Polar Surface Area | 55.8Ų | [] |
The Principle of Reversibly Attenuated Reactivity
The efficacy of MIDA boronates stems from their ability to exist in two distinct states: a stable, protected form and a reactive, free form. This controlled transition is the cornerstone of their utility.
-
Stable State (Anhydrous Conditions): In the absence of water, the sp³-hybridized boron center of the MIDA ester is unreactive towards the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] This allows the MIDA boronate to tolerate a wide range of synthetic conditions that would otherwise destroy a free boronic acid, including Heck and Stille couplings, olefin metathesis, and exposure to various common reagents.[4][5]
-
Slow Release (Aqueous Basic Conditions): The introduction of a mild aqueous base (e.g., K₃PO₄, NaOH, NaHCO₃) triggers the hydrolysis of the MIDA ligand, liberating the free vinylboronic acid.[4][5] This "slow release" mechanism is critical; it maintains a low, steady-state concentration of the unstable boronic acid in the reaction mixture. This minimizes decomposition while ensuring enough reactive species is available for efficient cross-coupling.[5][6][8][9]
Synthesis and Purification Protocol
While vinylboronic acid MIDA ester is commercially available, it can also be synthesized in the lab. Modern procedures often utilize MIDA anhydride, which acts as both the ligand source and an in situ desiccant, reacting directly with the boronic acid.[14]
Exemplary Protocol: Synthesis from Boronic Acid and MIDA Anhydride
This protocol is adapted from established methods for MIDA boronate synthesis.[14]
Materials:
-
Vinylboronic acid (or its pinacol ester precursor, which would require a prior hydrolysis step)
-
N-Methyliminodiacetic anhydride (MIDA anhydride)
-
Anhydrous dioxane or a toluene/DMSO mixture
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add MIDA anhydride (e.g., 1.5-3.0 equivalents).
-
Reagents: Add the vinylboronic acid (1.0 equivalent) to the flask.
-
Inert Atmosphere: Cap the flask with a septum, then evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane) via syringe to form a suspension.[15]
-
Reaction: Heat the reaction mixture (e.g., 70-80 °C) under an inert atmosphere for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.[15]
-
Workup: Upon completion, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then subjected to purification.
Purification: The "Catch-and-Release" Method
The unique chromatographic behavior of MIDA boronates allows for a highly efficient purification strategy.[14][15]
-
Catch Step: The crude reaction mixture is loaded onto a silica gel column.
-
Wash Step: The column is washed with a relatively non-polar eluent (e.g., diethyl ether/methanol). Impurities and excess reagents are washed away, while the polar MIDA boronate remains strongly adsorbed to the silica gel.[15]
-
Release Step: The eluent is switched to a more polar solvent, such as tetrahydrofuran (THF). This mobilizes the MIDA boronate, eluting the pure product from the column.[15]
-
Isolation: The solvent is removed by rotary evaporation to yield the pure, crystalline vinylboronic acid MIDA ester.[15]
Applications in Synthesis: A Versatile Building Block
Vinylboronic acid MIDA ester is a powerful tool for introducing the vinyl functional group, a common motif in natural products and active pharmaceutical ingredients (APIs).[1][16]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application is as a stable surrogate for vinylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][] It is particularly effective for coupling with challenging substrates, such as sterically hindered or electron-rich/deficient aryl and heteroaryl chlorides.[5][6]
Iterative Cross-Coupling (ICC)
The stability of the MIDA boronate group under anhydrous coupling conditions is the key to Iterative Cross-Coupling (ICC).[4][7][10] A bifunctional building block containing, for example, an aryl bromide and a MIDA boronate can be used to build complex molecules piece by piece. The aryl bromide end reacts first, leaving the MIDA boronate intact. In a subsequent step, the MIDA group is hydrolyzed to reveal the boronic acid for a second, different coupling reaction.[4]
Other Key Reactions
Beyond Suzuki coupling, the vinyl group of vinylboronic acid MIDA ester can participate in a range of other important transformations:
-
Heck and Oxidative Heck Reactions [9][]
-
Cyclopropanation and Epoxidation: The double bond can be functionalized to yield cyclopropyl and oxiranyl MIDA boronates, respectively, which are themselves stable and useful building blocks.[9][]
Its utility has been demonstrated in the total synthesis of complex natural products, including Leiodermatolide, (−)-Blepharocalyxin D, and all-trans-retinal.[5][8]
Handling, Storage, and Safety
Handling:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Avoid dust formation during handling.[17] In case of contact, wash skin with soap and water; for eye contact, flush with water.[17]
Storage:
-
Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[8][9][]
-
Due to its exceptional stability, it can be stored on the benchtop for extended periods without significant decomposition.[4][7]
Conclusion
Vinylboronic acid MIDA ester represents a paradigm shift in the use of unstable organoboron reagents. Its remarkable benchtop stability, compatibility with chromatography, and capacity for controlled, slow release of the parent boronic acid make it a superior alternative for complex synthetic challenges. For researchers in drug discovery and materials science, mastering the use of this reagent opens the door to more efficient, reliable, and innovative molecular construction, enabling the synthesis of previously inaccessible chemical structures.[7][18]
References
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- Vinylboronic acid MIDA ester 97 1104636-73-8. Sigma-Aldrich.
- MIDA-protected Boronate Esters. Sigma-Aldrich ChemFiles Vol. 9, No. 1.
- Vinylboronic acid MIDA ester 97 1104636-73-8. Sigma-Aldrich Product Page.
- New molecular building kit “blows door wide open” for drug development.
- BLD Insights | MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- CAS 1104636-73-8 Vinylboronic acid MIDA ester. BOC Sciences.
- Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.
- MIDA boronate library synthesized and screened for biological activity.
- Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. Medium.
- Vinylboronic acid MIDA ester. SLS.
- MIDA boronates: powerful tool for organic synthesis. Enamine Blog.
- MIDA−Vinylsilanes: Selective Cross-Couplings and Applications to the Synthesis of Functionalized Stilbenes. ElectronicsAndBooks.
- MIDA Boronates. Sigma-Aldrich ChemFiles Vol. 8, No. 2.
- Recent Advances in the Synthesis and Reactivity of MIDA Boron
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Vinylboronic acid MIDA ester 97 1104636-73-8. Sigma-Aldrich Product Page (2).
- Preparation of MIDA Anhydride and Reaction with Boronic Acids. NIH Public Access, Org. Synth. 2021, 98, 92-111.
- Organic Syntheses Procedure, Vol. 99, Page 92. Organic Syntheses.
- Vinylboronic acid MIDA ester - Safety D
- A Mild and Simple Method for Making MIDA Boronates.
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A Comprehensive Technical Guide to the Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their remarkable stability, compatibility with a wide range of reaction conditions, and amenability to chromatographic purification stand in stark contrast to the often-unstable nature of their parent boronic acids.[1][2][3][4][5] This stability is conferred by the trivalent MIDA ligand, which coordinates to the boron center, inducing a shift from a reactive sp²-hybridized state to a more stable, tetrahedral sp³-hybridized state.[2] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing MIDA boronates, offering field-proven insights into experimental choices, detailed step-by-step protocols, and a discussion of the underlying chemical principles.
Introduction: The Strategic Advantage of MIDA Boronates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. However, its efficiency is often hampered by the instability of boronic acid building blocks, which are prone to decomposition, protodeboronation, and trimerization into boroxines.[1][2] MIDA boronates elegantly solve these challenges. They serve as robust, air-stable, crystalline solids that are easily handled and stored on the benchtop indefinitely.[3][4][6]
The genius of the MIDA platform lies in its "on/off" capability. MIDA boronates are unreactive under standard anhydrous cross-coupling conditions, allowing for the selective reaction of other functional groups within a molecule.[1][2][6] Yet, the protective MIDA ligand can be easily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) to liberate the free, reactive boronic acid in situ.[1][2][3] This controlled release enables the powerful strategy of iterative cross-coupling (ICC) , where complex molecules are assembled in a modular, step-wise fashion, analogous to the synthesis of peptides or oligonucleotides.[6][7]
Core Synthetic Strategies and Protocols
The formation of a MIDA boronate is fundamentally a double esterification reaction between a boronic acid and the two carboxylic acid groups of N-methyliminodiacetic acid, releasing two equivalents of water. The primary challenge, therefore, is the effective removal of this water to drive the reaction equilibrium toward the product.
Method 1: Dehydrative Condensation (The Dean-Stark Method)
This is the most established and widely used procedure for synthesizing a broad range of aryl, heteroaryl, alkenyl, and alkyl MIDA boronates.[6] It relies on the azeotropic removal of water using a Dean-Stark apparatus.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of toluene and a high-boiling polar aprotic solvent like DMSO is often employed. Toluene acts as the azeotroping agent to carry water away from the reaction. DMSO is crucial for solubilizing the N-methyliminodiacetic acid ligand.[8]
-
Temperature: High temperatures (reflux, typically ~110 °C) are necessary to overcome the activation energy of the condensation and to ensure efficient azeotropic removal of water.[9]
-
Stoichiometry: A slight excess of the MIDA ligand (e.g., 1.2 equivalents) is typically used to ensure complete conversion of the valuable boronic acid.[10]
-
Apparatus Setup: A round-bottomed flask is equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add 4-bromophenylboronic acid (1.0 eq.), N-methyliminodiacetic acid (1.2 eq.), and a solvent mixture of toluene/DMSO (10:1).[10]
-
Reaction: Heat the suspension to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 6 hours.[10]
-
Workup and Purification:
-
Cool the reaction vessel to room temperature.
-
Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (EtOAc).[10]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]
-
The crude MIDA boronate can be purified by recrystallization. A common and effective method is to dissolve the crude solid in a minimum volume of acetone and then slowly add diethyl ether (Et₂O) until the solution becomes cloudy, inducing crystallization.[6]
-
Method 2: The MIDA Anhydride Method (Mild Conditions for Sensitive Substrates)
A significant limitation of the Dean-Stark method is its reliance on high temperatures, which can cause decomposition of sensitive boronic acids.[9] To address this, a milder method utilizing a pre-dried form of MIDA, known as MIDA anhydride, was developed.
Causality Behind Experimental Choices:
-
MIDA Anhydride's Dual Role: MIDA anhydride serves as both the MIDA ligand source and an in situ desiccant. It has been "pre-dehydrated," effectively preloading one of the two required dehydration steps and chemically trapping the second equivalent of water released during the reaction.[9][11]
-
Milder Conditions: This method avoids the need for azeotropic water removal, allowing the reaction to proceed at much lower temperatures (e.g., 70 °C) in a simple solvent like dioxane, thereby preserving the integrity of sensitive functional groups.[9]
-
Reagents: In a sealed vial, combine the sensitive boronic acid (1.0 eq.) and MIDA anhydride (3.0 eq.).[9]
-
Solvent: Add anhydrous dioxane.
-
Reaction: Heat the mixture at 70 °C for 3 to 24 hours. The reaction can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled, filtered to remove byproducts, and the solvent is removed in vacuo. The resulting MIDA boronate is often pure enough for direct use or can be further purified by silica gel chromatography, a technique to which MIDA boronates are remarkably stable.[3][4][6][9]
Method 3: Synthesis from Bromo-heterocycles (Avoiding Unstable Boronic Acids)
For certain classes of compounds, particularly 2-heterocyclic boronic acids (like 2-pyridyl), the free boronic acid is notoriously unstable and difficult to isolate.[12] A powerful strategy circumvents this issue by generating the MIDA boronate directly from the corresponding halide without ever forming the free boronic acid.
Causality Behind Experimental Choices:
-
Transmetalation and Ligand Exchange: The method involves a lithium-halogen exchange followed by reaction with a trialkoxyborane (like B(OiPr)₃). The resulting borate salt is not isolated but is directly treated with MIDA at elevated temperatures. This triggers a transligation (ligand exchange) process, forming the stable MIDA boronate.[12]
-
Scalability and Cost-Effectiveness: This protocol avoids costly and often hazardous reagents like n-BuLi at scale, making it a more practical and environmentally friendly approach for preparing these valuable building blocks.[12]
Visualization of Key Processes
// Reactants RBOH2 [label="R-B(OH)₂\n(Boronic Acid)"]; MIDA_H [label=<
HOOC N-CH₃ HOOC
];
// Plus sign plus [label="+"];
// Product MIDA_B [label=<
O=C-O B-R O=C-O | | N-CH₃
, fillcolor="#F1F3F4", style=filled];
// Water byproduct H2O [label="+ 2 H₂O"];
// Reaction arrow and conditions RBOH2 -> plus [style=invis]; plus -> MIDA_H [style=invis]; MIDA_H -> MIDA_B [label=" Toluene/DMSO\n Dean-Stark, Δ\n (-2 H₂O)"];
// Invisible nodes for layout invis1 [style=invis]; MIDA_B -> invis1 [style=invis]; invis1 -> H2O [style=invis];
{rank=same; RBOH2; plus; MIDA_H} {rank=same; MIDA_B; H2O} } dot Figure 1: General scheme for MIDA boronate synthesis via dehydrative condensation.
Purification and Characterization
A key advantage of MIDA boronates is their compatibility with standard purification techniques.
| Technique | Purpose | Key Considerations |
| Recrystallization | Primary method for obtaining high-purity, crystalline material. | A solvent system like acetone/diethyl ether is generally effective.[6] The high crystallinity of MIDA boronates makes this a very powerful technique. |
| Silica Gel Chromatography | Purification of less crystalline or more complex MIDA boronates. | Unlike most boronic acids, MIDA boronates are generally stable to silica gel.[3][4][6] This allows for the multistep synthesis of complex boronic acids from simpler MIDA boronate starting materials.[13] |
| ¹H NMR | Structural confirmation. | Look for the disappearance of the broad boronic acid -OH proton signal and the appearance of characteristic singlet or doublet signals for the MIDA methylene protons.[10] |
| ¹¹B NMR | Confirmation of boron hybridization state. | A chemical shift around 10-15 ppm is characteristic of the sp³-hybridized boron center in a MIDA boronate, whereas sp² boronic acids appear further downfield (~30 ppm).[10] |
| Mass Spectrometry | Molecular weight confirmation. | ESI-MS is commonly used to confirm the mass of the synthesized MIDA boronate. |
Deprotection: Releasing the Reactive Species
The utility of MIDA boronates as building blocks hinges on the efficient and clean cleavage of the MIDA ligand to regenerate the boronic acid for cross-coupling.
Standard Deprotection Protocol:
-
Conditions: The MIDA boronate is typically dissolved in a solvent like Tetrahydrofuran (THF) and treated with an aqueous base, such as 1M Sodium Hydroxide (NaOH).[6] The reaction is rapid, often completing within 10-30 minutes at room temperature.[6][13]
-
Mechanism: The hydrolysis occurs via two distinct base-mediated and neutral pathways.[14] For synthetic purposes, the rapid base-mediated pathway is utilized to ensure fast and complete release of the boronic acid.
-
Slow-Release Cross-Coupling: For particularly unstable boronic acids, a milder base like potassium phosphate (K₃PO₄) can be used. This promotes a slow, in situ release of the boronic acid, keeping its standing concentration low and minimizing decomposition pathways, thereby improving cross-coupling yields.[15][16]
Conclusion
The synthesis of N-methyliminodiacetic acid (MIDA) boronates represents a transformative advance in organic chemistry. By providing a robust and versatile method for protecting and handling otherwise labile boronic acids, the MIDA platform has unlocked new possibilities in complex molecule synthesis.[5] The straightforward and scalable synthetic protocols, particularly the classic Dean-Stark condensation and the milder MIDA anhydride method, make these essential building blocks accessible to a wide range of chemists. Their unique stability profile, coupled with facile deprotection, has established MIDA boronates as the premier tool for iterative cross-coupling strategies, profoundly impacting the fields of drug discovery, natural product synthesis, and materials science.[3][6][7][17]
References
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Kelly, A., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
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Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9351–9355. [Link]
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Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
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Kumar, R., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 57(82), 10599-10613. [Link]
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Lee, S. J., et al. (2022). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates... Organic Letters. [Link]
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Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
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Kelly, A. M., et al. (2020). Supporting Information for A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
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Lee, S. J., et al. (2022). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates... KAIST Repository. [Link]
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He, C., & Pan, X. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules, 53(9), 3700–3708. [Link]
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Coombs, J. R., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 697–702. [Link]
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Chem-Station. (2014). MIDA boronate. Retrieved from [Link]
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Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). A Scalable Synthesis of N-Methyliminodiacetic Acid (MIDA) and MIDA-Protected Boronic Acids. Organic Syntheses, 86, 344. [Link]
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ResearchGate. (2018). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Retrieved from [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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A Technical Guide to Vinylboronic Acid MIDA Ester (CAS 1104636-73-8): A Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Unstable Boronic Acids and the MIDA Solution
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a process fundamental to the creation of novel therapeutics and functional materials. Boronic acids are key reagents in these transformations; however, many, particularly vinyl, 2-heterocyclic, and cyclopropyl boronic acids, are inherently unstable.[1] This instability presents significant challenges for their storage and efficient use in cross-coupling reactions, often leading to decomposition and diminished yields.[1][2]
Vinylboronic acid MIDA ester (CAS 1104636-73-8) has emerged as a robust solution to this long-standing problem.[1] By masking the reactive boronic acid as an N-methyliminodiacetic acid (MIDA) boronate, this compound provides an air-stable, crystalline solid that is easy to handle and purify via standard column chromatography.[3] The MIDA group acts as a protective shield, rendering the boron atom unreactive under anhydrous cross-coupling conditions. Crucially, the active vinylboronic acid can be released in a controlled manner in situ under mild aqueous basic conditions, allowing for its efficient participation in the desired reaction.[2] This "slow-release" mechanism has revolutionized the use of previously challenging boronic acids in organic synthesis.[1]
This technical guide provides an in-depth exploration of the chemical properties, mechanism of action, and key applications of Vinylboronic acid MIDA ester for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Vinylboronic acid MIDA ester, systematically named 2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, is a white crystalline powder with the molecular formula C₇H₁₀BNO₄ and a molecular weight of 182.97 g/mol .
| Property | Value | Reference(s) |
| CAS Number | 1104636-73-8 | |
| Molecular Formula | C₇H₁₀BNO₄ | |
| Molecular Weight | 182.97 g/mol | |
| Appearance | White to off-white powder | [2] |
| Melting Point | 152-156 °C | [2] |
| Solubility | Soluble in many organic solvents | [3] |
| Storage Temperature | 2-8°C | [2] |
Mechanism of Action: The "Slow-Release" Cross-Coupling
The utility of Vinylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions stems from the protective nature of the MIDA ligand. In its MIDA-protected form, the boron atom is sp³-hybridized and part of a stable bicyclic structure, which prevents it from participating in the transmetalation step of the catalytic cycle under anhydrous conditions.[4]
Upon the addition of an aqueous base (e.g., K₃PO₄), the MIDA ester undergoes slow hydrolysis to release the free vinylboronic acid.[1] This sp²-hybridized boronic acid can then enter the catalytic cycle. This controlled release is critical as it maintains a low concentration of the unstable vinylboronic acid in the reaction mixture at any given time, minimizing decomposition and maximizing its productive reaction with the palladium complex.[1]
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving a MIDA boronate is depicted below:
Figure 1: Mechanism of Suzuki-Miyaura cross-coupling using Vinylboronic acid MIDA ester.
Key Applications and Experimental Protocols
Vinylboronic acid MIDA ester is a versatile reagent employed in several pivotal organic transformations.
Suzuki-Miyaura Cross-Coupling
This is the most prominent application of Vinylboronic acid MIDA ester, enabling the synthesis of styrenes and vinyl-substituted heterocycles, which are common motifs in pharmaceuticals.[1]
General Experimental Protocol for Suzuki-Miyaura Coupling: [1]
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv), Vinylboronic acid MIDA ester (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).
-
Add potassium phosphate (K₃PO₄, 7.5 mmol, 7.5 equiv).
-
The vessel is sealed and evacuated and backfilled with argon or nitrogen.
-
Add a 5:1 mixture of dioxane and water (to achieve a 0.07 M concentration of the limiting reagent).
-
The reaction mixture is stirred at 60 °C for 6 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Note: Reaction conditions, including temperature and time, may need to be optimized for specific substrates.[1]
Heck and Oxidative Heck Reactions
Vinylboronic acid MIDA ester can also participate in Heck and oxidative Heck reactions, providing alternative routes to vinylated aromatic and heteroaromatic compounds.[2] In the oxidative Heck reaction, an arylboronic acid (released from the MIDA ester) couples with an olefin in the presence of an oxidant, which regenerates the active Pd(II) catalyst.
Conceptual Workflow for an Oxidative Heck Reaction:
Figure 2: Generalized workflow for a Heck-type reaction.
Olefin Metathesis
The stability of the MIDA boronate group allows Vinylboronic acid MIDA ester to be used in olefin cross-metathesis reactions.[3] This provides a powerful method for the stereoselective synthesis of more substituted vinylboronates, which are valuable intermediates for further synthetic transformations.[3]
Representative Protocol for Olefin Cross-Metathesis:
-
In a glovebox, dissolve Vinylboronic acid MIDA ester (1.0 equiv) and the desired olefin partner (1.2 equiv) in anhydrous dichloromethane.
-
Add a solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%) in dichloromethane.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture and purify the residue by silica gel column chromatography.
Application in the Synthesis of Biologically Active Natural Products
The true power of Vinylboronic acid MIDA ester is showcased in its application in the total synthesis of complex natural products with significant biological activity, making it a tool of great interest to drug development professionals.
Leiodermatolide
Leiodermatolide is a marine macrolide that exhibits potent antiproliferative activity against several human cancer cell lines.[5][6] Its complex structure, featuring multiple stereocenters and a polyene side chain, makes it a challenging synthetic target. Vinylboronic acid MIDA ester has been utilized as a key building block in the synthesis of Leiodermatolide, demonstrating its utility in the construction of intricate molecular architectures.[2] The stability of the MIDA boronate allows for its incorporation early in the synthetic sequence and its survival through multiple subsequent reaction steps.[7]
(−)-Blepharocalyxin D
(−)-Blepharocalyxin D is a natural product that has shown cytotoxic activity.[8] Its synthesis has been accomplished using strategies that can incorporate building blocks derived from Vinylboronic acid MIDA ester, highlighting the reagent's versatility in natural product synthesis.[9][10]
Conclusion
Vinylboronic acid MIDA ester (CAS 1104636-73-8) represents a significant advancement in synthetic chemistry, providing a stable and versatile source of the valuable but notoriously unstable vinylboronic acid. Its compatibility with a range of common synthetic reagents and its predictable reactivity in key C-C bond-forming reactions like the Suzuki-Miyaura, Heck, and olefin metathesis make it an indispensable tool for organic chemists. For researchers and professionals in drug discovery and development, the ability to reliably incorporate the vinyl moiety into complex molecules, as demonstrated in the syntheses of potent natural products like Leiodermatolide, underscores the strategic importance of this building block in the quest for novel therapeutic agents. The continued development and application of MIDA boronates are poised to further streamline the synthesis of complex small molecules, accelerating innovation at the interface of chemistry and medicine.
References
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CP Lab Safety. (n.d.). Vinylboronic acid MIDA ester, min 97%, 100 grams. Retrieved from [Link]
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University of Bristol. (2013). Total Synthesis of (-)-Blepharocalyxin D and Analogues. Retrieved from [Link]
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ACS Publications. (2013). Organic Letters Vol. 15, No. 8. Retrieved from [Link]
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- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
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The University of Texas at Austin. (n.d.). Total synthesis of leiodermatolide A : a departure from premetalated reagents in polyketide construction. Retrieved from [Link]
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ResearchGate. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]
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Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Vinylboronic Acid MIDA Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the physical and chemical properties of vinylboronic acid MIDA ester, a pivotal reagent in modern organic synthesis. The guide details its enhanced stability compared to its boronic acid counterpart and explores its broad applications, particularly in Suzuki-Miyaura cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document offers field-proven insights into its synthesis, purification, and handling, alongside detailed experimental protocols and mechanistic discussions to facilitate its effective use in complex molecule synthesis.
Introduction: The Rise of MIDA Boronates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in both academic and industrial research.[1] However, the utility of this Nobel Prize-winning transformation has historically been hampered by the inherent instability of certain organoboronic acids.
The Challenge of Unstable Boronic Acids in Suzuki-Miyaura Coupling
Vinylboronic acids, in particular, are prone to decomposition pathways such as protodeboronation and polymerization, which can significantly diminish their efficacy in cross-coupling reactions and complicate their long-term storage.[2] This instability necessitates the use of freshly prepared reagents and can lead to inconsistent reaction outcomes, posing a significant challenge for complex, multi-step syntheses.
N-Methyliminodiacetic Acid (MIDA) as a Protective Group
To address the challenge of boronic acid instability, the use of N-methyliminodiacetic acid (MIDA) as a protecting group has emerged as a transformative strategy. The MIDA ligand chelates to the boron atom, forming a stable, tetracoordinate boronate complex. This structural change effectively masks the reactive p-orbital of the boronic acid, rendering the MIDA boronate unreactive under standard anhydrous cross-coupling conditions.
Vinylboronic Acid MIDA Ester: A Stable and Versatile Reagent
Vinylboronic acid MIDA ester is a prime example of the successful application of this strategy. It is an air- and chromatographically stable white powder that serves as a reliable surrogate for the notoriously unstable vinylboronic acid. Its remarkable stability allows for convenient handling and storage, ensuring reproducibility in synthetic protocols. Furthermore, it is compatible with a wide array of common synthetic reagents, enabling its use in the construction of structurally complex molecules.
Physicochemical Properties of Vinylboronic Acid MIDA Ester
A thorough understanding of the physicochemical properties of vinylboronic acid MIDA ester is essential for its effective application in the laboratory.
Chemical Structure and Molecular Information
-
Chemical Name: 2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
-
Synonyms: Vinylboronic acid MIDA ester
-
CAS Number: 1104636-73-8
-
Molecular Formula: C₇H₁₀BNO₄
-
Molecular Weight: 182.97 g/mol [3]
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white powder | |
| Melting Point | 152-156 °C | |
| Assay | ≥97% |
Solubility Profile
It is important to note that the starting material for its synthesis, N-methyliminodiacetic acid (MIDA), is insoluble in many organic solvents, a property that can be exploited during synthesis and purification.[4]
Spectroscopic Data
The structural integrity of vinylboronic acid MIDA ester can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
¹H NMR (500 MHz, DMSO-d₆): δ 2.55 (s, 3H), 4.15 (d, J = 17.2 Hz, 2H), 4.35 (d, J = 17.2 Hz, 2H), 5.50-6.20 (m, 3H).[7]
¹³C NMR (126 MHz, DMSO-d₆): δ 48.2, 62.6, 128.0, 134.0, 169.7.[7]
Stability and Storage Recommendations
Vinylboronic acid MIDA ester is indefinitely stable when stored on the benchtop under air.[8] For long-term storage, it is recommended to keep the material at 2-8°C. It is classified as a combustible solid.
Synthesis and Purification
The synthesis of vinylboronic acid MIDA ester is typically achieved through the condensation of vinylboronic acid with N-methyliminodiacetic acid (MIDA) or its anhydride.
Synthetic Route: Reaction of Vinylboronic Acid with MIDA Anhydride
A common and efficient method involves the reaction of a boronic acid with MIDA anhydride in an anhydrous solvent like dioxane. This approach avoids the high temperatures and acidic conditions associated with other methods, often leading to higher yields, especially for sensitive substrates.[5]
Caption: Synthesis of Vinylboronic Acid MIDA Ester.
Detailed Experimental Protocol for Synthesis
The following protocol is a general procedure for the synthesis of MIDA boronates and can be adapted for vinylboronic acid MIDA ester.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-methyliminodiacetic acid (1.0 eq).
-
Add the boronic acid (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 160 °C for 10 minutes.[4]
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Suspend the resulting residue in water and sonicate for 10 minutes to precipitate the product.
-
Collect the solid by filtration.
-
Suspend the solid in diethyl ether and sonicate for another 10 minutes.[4]
-
Collect the pure vinylboronic acid MIDA ester by filtration and dry under vacuum.[4]
Purification Techniques
Vinylboronic acid MIDA ester is compatible with silica gel chromatography, which allows for its purification to a high degree.[5] A unique feature of MIDA boronates is their binary affinity for silica gel. They can be loaded onto a silica gel column and impurities can be washed away with a non-polar eluent. The desired MIDA boronate can then be eluted with a more polar solvent like tetrahydrofuran (THF).[5] Additionally, due to its crystalline nature, recrystallization is also a viable purification method.[5]
Applications in Organic Synthesis
The primary application of vinylboronic acid MIDA ester is as a stable surrogate for vinylboronic acid in Suzuki-Miyaura cross-coupling reactions.
The “Slow-Release” Principle in Suzuki-Miyaura Cross-Coupling
The stability of the MIDA boronate allows for a "slow-release" of the active boronic acid under aqueous basic conditions. This controlled release maintains a low concentration of the unstable boronic acid in the reaction mixture, thereby minimizing decomposition and maximizing its participation in the desired cross-coupling reaction.
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The MIDA group prevents the boronate from participating in the transmetalation step. Under aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the sp²-hybridized boronic acid, which can then undergo transmetalation with the palladium catalyst.
Caption: Suzuki-Miyaura Cycle with Slow Release.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of Vinylboronic Acid MIDA Ester with an Aryl Halide
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a MIDA boronate.
-
In a dry reaction vessel, combine the aryl halide (1.0 eq), vinylboronic acid MIDA ester (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Add a base, such as potassium phosphate (K₃PO₄, 3.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or THF/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, vinylboronic acid MIDA ester has demonstrated utility in other important transformations, including:
-
Heck and Oxidative Heck Reactions: For the formation of carbon-carbon bonds between the vinyl group and an alkene.
-
Olefin Metathesis: To generate new olefinic compounds.
Functional Group Compatibility and Substrate Scope
A key advantage of MIDA boronates is their compatibility with a wide range of functional groups that are often intolerant of the conditions required for the synthesis or use of unprotected boronic acids. This broad compatibility allows for the late-stage introduction of the vinyl moiety into complex molecules, a valuable strategy in drug discovery and development.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling vinylboronic acid MIDA ester.
Hazard Identification
Vinylboronic acid MIDA ester is classified as a combustible solid. It may cause skin and eye irritation.
Personal Protective Equipment (PPE)
When handling vinylboronic acid MIDA ester, it is essential to wear appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
In case of dust formation, a NIOSH-approved respirator is recommended.
Safe Handling and Disposal Procedures
Handle vinylboronic acid MIDA ester in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. In case of a spill, clean it up promptly using appropriate methods to avoid dust dispersal. Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion: The Enduring Utility of Vinylboronic Acid MIDA Ester
Vinylboronic acid MIDA ester has established itself as an indispensable tool in modern organic synthesis. Its exceptional stability, ease of handling, and broad reactivity profile have overcome many of the limitations associated with its unstable boronic acid counterpart. For researchers and professionals in drug development and materials science, this reagent offers a reliable and efficient means to introduce the valuable vinyl functional group into a diverse array of molecular architectures. As the demand for more complex and functionalized molecules continues to grow, the importance and utility of vinylboronic acid MIDA ester are certain to endure.
References
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Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Retrieved from [Link]
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A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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iterative cross-coupling with mida boronates - CORE. (n.d.). Retrieved from [Link]
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Vinylboronic acid MIDA ester, min 97%, 100 grams - CP Lab Safety. (n.d.). Retrieved from [Link]
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discovery and development of MIDA boronates
An In-depth Technical Guide to the Discovery and Development of MIDA Boronates
For Researchers, Scientists, and Drug Development Professionals
Foreword
The advent of N-methyliminodiacetic acid (MIDA) boronates has marked a paradigm shift in the field of organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Boronic acids, while immensely useful, have long been plagued by issues of instability, hindering their widespread application. MIDA boronates have emerged as a robust solution, offering a stable, versatile, and highly effective platform for the construction of complex small molecules. This guide provides a comprehensive overview of the discovery, development, and application of MIDA boronates, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
The Challenge with Boronic Acids: A Precursor to Discovery
Boronic acids are fundamental building blocks in organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity. However, their utility has been hampered by their inherent instability. Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition through processes like protodeboronation, oxidation, and polymerization.[1] This instability not only complicates their storage and handling but also diminishes their efficiency in cross-coupling reactions, as in situ decomposition can compete with the desired chemical transformation.[1] The need for a general method to stabilize these valuable reagents was the primary impetus for the development of MIDA boronates.
The Genesis of MIDA Boronates: A Tale of Coordinative Saturation
The breakthrough came from the laboratory of Professor Martin D. Burke at the University of Illinois, Urbana-Champaign. The core concept was to protect the Lewis acidic boronic acid by coordinating it with a tridentate ligand.[2][3] The chosen ligand, N-methyliminodiacetic acid (MIDA), effectively chelates the boron atom, changing its hybridization from sp² to sp³ and creating a stable, coordinatively saturated boronate ester.[4] This structural change deactivates the boron's empty p-orbital, rendering the MIDA boronate significantly more stable and less reactive than its parent boronic acid.[3][5]
The resulting MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability to air and moisture, allowing for indefinite benchtop storage.[5][6] This newfound stability addressed a long-standing challenge in the field and paved the way for new possibilities in complex molecule synthesis.[1][7]
Synthesis and Purification of MIDA Boronates: Enabling Accessibility
The widespread adoption of MIDA boronates has been facilitated by the development of reliable and straightforward synthetic protocols.
Synthetic Methodologies
Several methods have been established for the synthesis of MIDA boronates:
-
Dehydrative Condensation (Dean-Stark Conditions): The most common initial method involves the condensation of a boronic acid with MIDA under Dean-Stark conditions to remove water and drive the reaction to completion.[2][5] This approach is effective for a range of simple MIDA boronates but can be limited by the high temperatures and acidic conditions, which are incompatible with more sensitive boronic acids.[2]
-
MIDA Anhydride Method: A milder and more general procedure utilizes MIDA anhydride. This reagent serves as both the MIDA source and an in situ desiccant, avoiding the harsh conditions of the Dean-Stark method.[2][8] This has expanded the scope of boronic acids that can be successfully converted to their MIDA boronate counterparts.[8]
-
Alternative Routes: For cases where the corresponding boronic acid is unstable or difficult to access, other methods have been developed. These include the bromoboration of alkynes followed by trapping with MIDA, and the transmetalation of organotrimethylsilanes with BBr₃ followed by reaction with the disodium salt of MIDA.[5]
Purification Strategies
A key advantage of MIDA boronates is their compatibility with standard purification techniques, a property not shared by many boronic acids.[2][6]
-
Silica Gel Chromatography: MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification and reaction monitoring by TLC.[5] This is a significant advantage over many boronic acids, which can decompose on silica gel.[2][5]
-
Crystallization: The crystalline nature of MIDA boronates makes them readily amenable to purification by recrystallization.[5]
-
Catch-and-Release Purification: A particularly innovative strategy leverages the unique affinity of MIDA boronates for silica gel. A crude reaction mixture can be loaded onto a silica gel cartridge, and impurities can be washed away with a non-polar eluent. Subsequently, the purified MIDA boronate can be "released" by switching to a more polar solvent.[2][9] This "catch-and-release" protocol has been instrumental in the development of automated synthesis platforms.[9][10]
The Unique Properties and Reactivity of MIDA Boronates
The utility of MIDA boronates stems from a unique combination of stability and controlled reactivity.
Unprecedented Stability
As previously mentioned, MIDA boronates are exceptionally stable compounds. They are resistant to a wide range of common synthetic reagents and reaction conditions, which allows for the multistep synthesis of complex boronic acids from simpler MIDA boronate starting materials.[5] This stability is a direct consequence of the coordinative saturation of the boron center by the MIDA ligand.
Controlled Deprotection and Slow-Release Cross-Coupling
Despite their stability, the MIDA protecting group can be readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid.[2][6] This deprotection is typically rapid with strong bases like aqueous NaOH.[11]
A pivotal discovery was the concept of "slow-release" cross-coupling.[1] Under specific conditions, such as using a milder base like K₃PO₄ in a biphasic solvent system, MIDA boronates undergo slow hydrolysis to gradually release the reactive boronic acid into the reaction mixture.[1][11] This controlled release maintains a low concentration of the often-unstable boronic acid, minimizing decomposition and favoring the desired cross-coupling reaction.[1][3] This technique has proven to be a general solution for the effective use of previously problematic boronic acids in Suzuki-Miyaura reactions.[1][7]
The mechanism of hydrolysis has been shown to proceed via two distinct pathways: a fast, base-mediated mechanism and a slower, neutral mechanism involving a water cluster.[12] Understanding these mechanisms allows for the rational tuning of deprotection rates for specific applications.[11][12]
Applications in Modern Organic Synthesis
The unique properties of MIDA boronates have led to their widespread application in various areas of organic synthesis, revolutionizing the construction of complex molecules.
Iterative Cross-Coupling (ICC)
Inspired by the iterative nature of peptide and oligonucleotide synthesis, the Burke group developed an iterative cross-coupling strategy using bifunctional "haloboronic acid" building blocks protected as MIDA boronates.[2][5] In this approach, a MIDA boronate containing a halide can be coupled with a boronic acid. The resulting product, still containing the MIDA boronate, can then be deprotected to reveal a new boronic acid, ready for the next coupling cycle.[2] This powerful strategy allows for the systematic and modular assembly of complex molecular architectures from a small set of versatile building blocks.[5][9] This has been particularly impactful in the synthesis of polyene natural products.[9][10]
Synthesis of Complex Molecules and Natural Products
MIDA boronates have been instrumental in the total synthesis of numerous complex natural products.[6] Their stability allows for the introduction of the boronic acid functionality early in a synthetic sequence, and their predictable reactivity enables intricate bond formations. The iterative cross-coupling platform has been used to synthesize the polyene motifs found in over 75% of all polyene natural products using just 12 MIDA boronate building blocks.[9]
Automated Small Molecule Synthesis
The robust nature of MIDA boronates and the development of the "catch-and-release" purification protocol have culminated in the creation of an automated small molecule synthesizer.[9][10] This technology has the potential to democratize the synthesis of complex molecules, making them more accessible to researchers in various fields.[9] The synthesizer has successfully executed the synthesis of 14 different classes of small molecules, including pharmaceuticals and materials.[9][10]
Drug Discovery and Development
The ability to rapidly and reliably synthesize complex molecules has significant implications for drug discovery. The MIDA boronate platform has been used to synthesize derivatives of the antifungal agent amphotericin B, leading to a deeper understanding of its mechanism of action and the development of less toxic analogs.[9][10] The commercial availability of a wide range of MIDA boronate building blocks further accelerates research in this area.[5]
Experimental Protocols
General Procedure for MIDA Boronate Synthesis via Dehydrative Condensation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a suitable solvent system, typically a mixture of toluene and DMSO, to dissolve the reagents.[5]
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude MIDA boronate by silica gel chromatography or recrystallization.[5]
General Procedure for MIDA Boronate Synthesis using MIDA Anhydride
-
In a dry flask under an inert atmosphere, dissolve the boronic acid (1.0 equiv) in anhydrous dioxane.[2]
-
Add MIDA anhydride (1.2 equiv) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The crude product can be purified by precipitation, filtration, or silica gel chromatography.[2][8]
General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos or XPhos), and K₃PO₄ (as a base).[1][13]
-
Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 5:1).[1][13]
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time.[1][13]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by silica gel chromatography.
Visualizations
MIDA Boronate Formation and Deprotection
Caption: Reversible formation and deprotection of a MIDA boronate.
Iterative Cross-Coupling Workflow
Caption: A simplified workflow for iterative cross-coupling using MIDA boronates.
Conclusion and Future Outlook
The have fundamentally changed the landscape of small molecule synthesis. By providing a general solution to the long-standing problem of boronic acid instability, this technology has enabled the development of powerful new synthetic strategies, including iterative cross-coupling and automated synthesis. The continued expansion of the MIDA boronate building block library and the ongoing development of new synthetic methods will undoubtedly lead to even greater advancements in the synthesis of complex molecules for applications in medicine, materials science, and beyond. The journey of MIDA boronates from a clever chemical concept to a cornerstone of modern organic synthesis is a testament to the power of fundamental research to drive innovation.
References
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Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
-
Lehmann, J., Blair, D. J., & Burke, M. D. (2018). Towards the generalized iterative synthesis of small molecules. Nature Reviews Chemistry, 2(7), 0115. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Nykaza, T. V., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 1005–1011. [Link]
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Organic Syntheses. (2022). Synthesis of MIDA Boronates Using MIDA Anhydride. 99, 92-111. [Link]
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Chem-Station. (2014, February 9). MIDA boronate. Retrieved from [Link]
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Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(92), 12765-12776. [Link]
-
Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9408–9414. [Link]
- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. U.S.
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Multi-component mapping of boron chemotypes furnishes selective enzyme inhibitors. (2021). Nature Communications, 12(1), 1-12. [Link]
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Nykaza, T. V., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 1005-1011. [Link]
- Burke, M. D. (n.d.). Google Scholar Profile.
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Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]
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Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599. [Link]
-
Burke Group Publications. (n.d.). University of Illinois. Retrieved from [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(92), 12765-12776. [Link]
-
Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9408–9414. [Link]
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The Unseen Shield: A Technical Guide to the Stability of MIDA Boronates
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in modern organic synthesis, enabling iterative cross-coupling strategies and providing stable surrogates for often delicate boronic acids.[1][2][3] Their exceptional stability, coupled with tunable deprotection, is the cornerstone of their utility. This guide provides an in-depth exploration of the mechanistic underpinnings of MIDA boronate stability, offering a comprehensive resource for researchers seeking to leverage these powerful building blocks. We will dissect the structural features that confer their remarkable inertness, detail the dual mechanisms governing their hydrolysis, provide quantitative stability data, and present actionable experimental protocols for their synthesis and stability assessment.
The Architectural Marvel: Why Are MIDA Boronates So Stable?
The remarkable stability of MIDA boronates stems from a unique structural feature: the formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron atom. This interaction fundamentally alters the electronic nature of the boron center, providing a robust shield against unwanted reactions.
The Crucial B-N Dative Bond and Boron Rehybridization
In a typical boronic acid, the boron atom is sp²-hybridized, possessing a vacant p-orbital that renders it Lewis acidic and susceptible to various decomposition pathways, including protodeboronation and oxidation.[3][4] The trivalent MIDA ligand engages this vacant p-orbital through a coordinate covalent bond, donating a lone pair of electrons from its nitrogen atom.[2] This forces a rehybridization of the boron center from a trigonal planar sp² geometry to a more stable tetrahedral sp³ geometry.[5] This coordinative saturation effectively sequesters the reactive site of the boronic acid, forming a bicyclic structure that sterically and electronically protects the boron.[6][7]
Spectroscopic evidence supports this structural model. Infrared and Raman spectroscopy have been used to probe the B-N dative bond, with the stretching frequency observed in the range of 560-650 cm⁻¹.[6][8] This relatively low energy vibration is indicative of the unique bonding environment within the bicyclic MIDA structure.[9]
Consequences of Structural Stability
The structural rigidity imparted by the MIDA ligand results in a number of highly desirable properties for a chemical reagent:
-
Benchtop Stability: MIDA boronates are typically crystalline solids that are stable to air and moisture indefinitely, a stark contrast to many of their parent boronic acids which can degrade significantly within days.[3][10]
-
Chromatographic Stability: They are generally stable to silica gel chromatography, allowing for straightforward purification.[1]
-
Broad Reaction Compatibility: The protected nature of the boronic acid moiety allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the MIDA boronate.[1][11]
The Controlled Release: Mechanisms of MIDA Boronate Hydrolysis
The utility of MIDA boronates is not solely defined by their stability, but also by their capacity for controlled deprotection to release the active boronic acid. This process is governed by two distinct and competing hydrolysis mechanisms, the dominance of which can be tuned by the reaction conditions.[12][13][14]
The "Fast" Lane: Base-Mediated Hydrolysis
Under strongly basic conditions (e.g., aqueous NaOH), MIDA boronates undergo rapid hydrolysis.[12][15] This pathway is characterized by a rate-limiting attack of a hydroxide ion at one of the carbonyl carbons of the MIDA ligand.[12][13] This mechanism is significantly faster, by more than three orders of magnitude, than the neutral hydrolysis pathway.[14][15]
Isotope labeling studies using ¹⁸O-labeled water have confirmed this mechanism. Under basic conditions, a single ¹⁸O atom is incorporated into the liberated MIDA ligand, consistent with the hydrolysis of an ester linkage.[12]
The "Slow" Release: Neutral Hydrolysis
In the absence of a strong external base, or under conditions of low water activity, a much slower, neutral hydrolysis mechanism prevails.[12][14] This pathway involves the rate-limiting cleavage of the B-N dative bond, facilitated by a small cluster of water molecules.[13][15]
The rate of this neutral hydrolysis is highly dependent on the water activity in the organic phase.[16] This is a critical factor in the "slow-release" Suzuki-Miyaura coupling protocols, where a careful balance of water content allows for the gradual generation of the active boronic acid, minimizing its decomposition.[3][12]
Factors Influencing the Hydrolysis Mechanism
The choice between the "fast" and "slow" hydrolysis pathways is dictated by several key factors:[12][13]
-
pH: This is the most dominant factor. High pH strongly favors the base-mediated pathway, while neutral or slightly acidic conditions favor the neutral pathway.
-
Water Activity (aw): The neutral hydrolysis pathway is dependent on the concentration of water in the organic solvent. In anhydrous conditions, MIDA boronates are exceptionally stable.
-
Mass Transfer: In biphasic systems, the rate of transfer of hydroxide from the aqueous to the organic phase can become rate-limiting, influencing the observed hydrolysis rate.
Quantitative Stability and Deprotection Data
The following table summarizes the hydrolysis rates of a representative MIDA boronate under different conditions, illustrating the dramatic difference between the base-mediated and neutral pathways.
| Condition | pH/Base | Solvent System | Rate Constant (k) | Half-life (t₁/₂) | Primary Mechanism | Reference |
| "Fast" Release | aq. NaOH | THF/H₂O | 6.1 M⁻¹s⁻¹ | Minutes | Base-Mediated | [12] |
| "Slow" Release | aq. K₃PO₄ | Dioxane/H₂O | Varies | Hours | Neutral/Mixed | [3] |
| Neutral | H₂O | THF/H₂O | ~1 x 10⁻⁴ s⁻¹ | ~2 hours | Neutral | [12] |
| Anhydrous | Anhydrous K₃PO₄ | THF | Negligible | Very long | N/A | [12] |
Table 1: Comparative Hydrolysis Rates of MIDA Boronates.
Experimental Protocols
Synthesis of MIDA Boronates
A general and mild procedure for the synthesis of MIDA boronates involves the condensation of a boronic acid with MIDA anhydride.[17]
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the boronic acid (1.0 equiv) and MIDA anhydride (1.1-1.5 equiv).
-
Add anhydrous dioxane to form a suspension.
-
Heat the mixture to 70-80 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, cool the reaction to room temperature.
-
The MIDA boronate product can often be isolated by filtration, as it is typically a crystalline solid.
-
If necessary, purify the product by silica gel chromatography.
Protocol for Monitoring MIDA Boronate Hydrolysis by NMR
The kinetics of MIDA boronate hydrolysis can be conveniently monitored by ¹⁹F NMR if a fluorine-containing substrate is used, or by ¹H NMR.[12]
Procedure:
-
Prepare a stock solution of the MIDA boronate in a suitable deuterated solvent (e.g., THF-d₈).
-
In an NMR tube, combine the MIDA boronate stock solution and any internal standard.
-
Initiate the hydrolysis by adding the desired aqueous solution (e.g., D₂O with a specific pD, or a buffered solution).
-
Immediately begin acquiring a time-course series of NMR spectra.
-
Integrate the signals corresponding to the MIDA boronate starting material and the boronic acid product over time.
-
Plot the natural logarithm of the MIDA boronate concentration versus time to determine the pseudo-first-order rate constant.
Conclusion
The stability of MIDA boronates is a finely tuned interplay of structural reinforcement and controlled deprotection. The formation of the B-N dative bond and the resulting sp³ hybridization of the boron atom provide a robust shield against a wide array of reaction conditions. This inherent stability, combined with the ability to trigger the release of the active boronic acid through two distinct and predictable hydrolysis mechanisms, makes MIDA boronates exceptionally versatile tools for modern organic synthesis. A thorough understanding of the principles outlined in this guide will empower researchers to fully harness the potential of these remarkable building blocks in the synthesis of complex molecules for a wide range of applications, from drug discovery to materials science.
References
-
Reinemann, D. N., Wright, A. M., Wolfe, J. D., Tschumper, G. S., & Hammer, N. I. (2011). Vibrational spectroscopy of N-methyliminodiacetic acid (MIDA)-protected boronate ester: examination of the B–N dative bond. The Journal of Physical Chemistry A, 115(24), 6426–6431. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 8(11), 1067-1075. [Link]
-
Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Syntheses, 99, 92-111. [Link]
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Reinemann, D. N., Wright, A. M., Wolfe, J. D., Tschumper, G. S., & Hammer, N. I. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(24), 6426-6431. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Portfolio. [Link]
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Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]
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An In-depth Technical Guide to Air-Stable Boronic Acid Surrogates: Enhancing Reliability in Modern Synthesis
Preamble: Overcoming the Achilles' Heel of a Nobel-Winning Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a titan of modern organic synthesis, a cornerstone in the construction of carbon-carbon bonds that has profoundly impacted pharmaceutical and materials science. At its heart lies the organoboron reagent, most commonly the boronic acid. While indispensable, boronic acids possess a fundamental flaw: instability. Many of the most synthetically desirable boronic acids—particularly those containing 2-heterocyclic, vinyl, and cyclopropyl motifs—are notoriously prone to decomposition on the benchtop.[1][2][3] This instability, driven by pathways like protodeboronation, oxidation, and polymerization, is not merely an inconvenience; it is a critical barrier to reproducibility, scalability, and efficiency.[1][2] The decomposition is often accelerated by the very conditions required for cross-coupling (heat, base), leading to a frustrating scenario where the reagent degrades faster than it can participate in the catalytic cycle.[1][2]
This guide provides a deep dive into the solution that has revolutionized the field: air-stable boronic acid surrogates. We will move beyond a simple catalog of reagents to explore the mechanistic principles that govern their stability and controlled reactivity. For researchers, scientists, and drug development professionals, mastering these tools is no longer a niche specialty but a core competency for robust and innovative molecule design.
Section 1: The MIDA Boronates - A Paradigm Shift in Boron Management
The development of N-methyliminodiacetic acid (MIDA) boronates represents one of the most elegant and broadly applicable solutions to the boronic acid stability problem.[1][2][4] They function as a robust protective group, transforming volatile and sensitive boronic acids into reliable, user-friendly reagents.
The Causality of Stability: From Planar to Pyramidal
The genius of the MIDA ligand lies in its ability to fundamentally alter the electronic nature of the boron center. The trivalent MIDA ligand chelates the boron atom, inducing a rehybridization from a reactive sp² trigonal planar geometry to a stable sp³ tetrahedral (pyramidal) state. This structural change sequesters the boron's empty p-orbital, which is the primary site of reactivity and decomposition.[5] The result is a fused bicyclic framework with remarkable conformational rigidity, rendering the boron center kinetically inaccessible under a wide range of conditions.[5]
This structural fortification imparts a suite of highly desirable physical properties. MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable to storage on the benchtop under ambient air.[5][6][7] Perhaps their most significant practical advantage is their universal compatibility with silica gel chromatography, a feature that starkly contrasts with the purification challenges of many free boronic acids.[5][6][7][8]
The "Slow-Release" Mechanism: Taming Reactivity
While exceptionally stable, the protection afforded by the MIDA ligand is readily reversible. This allows for the controlled liberation of the parent boronic acid in situ, precisely when it is needed for the cross-coupling reaction. This concept, termed "slow-release," is the key to their effectiveness with challenging substrates.[1]
The release is triggered by hydrolysis under aqueous basic conditions, and the rate can be rationally tuned:
-
Fast Release: Treatment with a strong aqueous base, such as 1N NaOH in THF, leads to rapid and complete hydrolysis, typically in under 10 minutes at room temperature.[1][5] This is ideal for situations where the coupling partner is highly reactive.
-
Slow Release: The use of a milder base, most commonly K₃PO₄ in a dioxane/water mixture, promotes a slow, continuous release of the boronic acid over several hours.[1][9] This is the crucial strategy for coupling unstable boronic acids with slow-reacting electrophiles (e.g., electron-rich or hindered aryl chlorides). By maintaining a very low, steady-state concentration of the free boronic acid, its rate of cross-coupling outpaces its rate of decomposition, leading to dramatically improved yields.[1]
Caption: Slow-release mechanism of MIDA boronates in cross-coupling.
Field-Proven Applications
The MIDA boronate platform has unlocked previously inaccessible chemical space.
-
Iterative Cross-Coupling (ICC): The robust stability of the MIDA group to anhydrous coupling conditions allows for a revolutionary approach to synthesis analogous to solid-phase peptide synthesis.[5][10][11] A bifunctional "halo-MIDA boronate" building block can undergo coupling at its halide position while the MIDA boronate remains intact. A simple deprotection/coupling cycle can then be repeated, enabling the programmed, iterative assembly of complex small molecules.[6][10][12] This strategy has even been automated, heralding a new era in molecule synthesis.[8][11]
Caption: Workflow for Iterative Cross-Coupling (ICC) using MIDA boronates.
-
Enabling Difficult Couplings: MIDA boronates have transformed the notoriously unstable 2-pyridyl boronic acid into a reliable, benchtop-stable solid, solving a long-standing challenge in medicinal chemistry.[1] Similar successes have been achieved for a wide range of heterocyclic, vinyl, and other sensitive boronic acids.[1][2]
Data Summary: Stability Comparison
| Boronic Acid Class | % Remaining After 15 Days (Air) | Corresponding MIDA Boronate Stability |
| 2-Furanboronic acid | <5% | >95% after 60 days[1] |
| 2-Pyrroleboronic acid | <5% | >95% after 60 days[1] |
| Vinylboronic acid | ~10% | >95% after 60 days[1] |
| Cyclopropylboronic acid | ~20% | >95% after 60 days[1] |
| 2-Pyridylboronic acid | Highly Unstable | >95% after 60 days[1] |
Section 2: Potassium Organotrifluoroborates (R-BF₃K) - The Power of Fluorine
Potassium organotrifluoroborates (R-BF₃K) are another premier class of boronic acid surrogates, valued for their exceptional stability and ease of preparation.[13]
Synthesis and Inherent Stability
R-BF₃K salts are monomeric, crystalline solids that are remarkably stable to both air and moisture.[14] This stability stems from the formation of a tetracoordinate boron center saturated by three electron-withdrawing fluorine atoms. They can often be stored indefinitely without special precautions.[15][16]
A significant advantage is their synthetic accessibility. They are most commonly prepared by treating a corresponding boronic acid or, more conveniently, a crude organoboron intermediate with an inexpensive aqueous solution of potassium hydrogen fluoride (KHF₂).[13][15][16][17] This allows for one-pot syntheses from organolithium or Grignard reagents without the need to isolate the intermediate, and often unstable, boronic acid.[17]
Reactivity in Cross-Coupling
Unlike MIDA boronates, which act as protected forms, R-BF₃K salts are active coupling partners. The prevailing mechanism involves hydrolysis of the trifluoroborate under the basic reaction conditions to slowly generate the active boronic acid or boronate species in the catalytic cycle.[18] The controlled rate of this hydrolysis is key to their success, preventing the accumulation and subsequent decomposition of the active boron species.
They are highly effective nucleophiles in Suzuki-Miyaura reactions, compatible with a wide range of aryl and vinyl electrophiles.[13][14][19] Their stability also permits extensive functional group manipulation on the organic scaffold while leaving the carbon-boron bond intact, a feature that is often problematic for other organoboron reagents.[13]
Section 3: Experimental Protocols - From Theory to Practice
A self-validating protocol is the cornerstone of trustworthy science. The following methodologies are representative of field-proven applications.
Protocol: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol is adapted from the seminal work on enabling the coupling of unstable boronic acids with challenging aryl chlorides.[1][2]
-
Objective: To couple 2-(N-MIDA)-borylfuran with 2,4-dimethoxychlorobenzene.
-
Reagents & Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-furanyl MIDA boronate (1.2 equiv), 2,4-dimethoxychlorobenzene (1.0 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Seal the vial with a septum and purge with an inert atmosphere (Argon or Nitrogen).
-
Add K₃PO₄ (7.5 equiv).
-
Through the septum, add degassed 5:1 dioxane/H₂O to achieve a final concentration of 0.07 M with respect to the aryl chloride.
-
-
Execution:
-
Place the sealed vial in a preheated oil bath or heating block at 60 °C.
-
Stir the reaction mixture vigorously for 6 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
-
Workup & Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography to yield the desired biaryl product.
-
-
Causality: The use of 5% Pd(OAc)₂ with 10% SPhos provides a highly active catalyst system for the difficult activation of an electron-rich aryl chloride. The K₃PO₄ in aqueous dioxane is critical for the slow release of the highly unstable 2-furanboronic acid, ensuring its concentration remains low to prevent decomposition while allowing for efficient coupling.
Protocol: Synthesis of a Potassium Aryltrifluoroborate
This protocol demonstrates the straightforward conversion of a boronic acid to its highly stable trifluoroborate salt.[17]
-
Objective: To synthesize potassium phenyltrifluoroborate from phenylboronic acid.
-
Reagents & Setup:
-
In a flask, dissolve phenylboronic acid (1.0 equiv) in a 1:1 mixture of methanol and water.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) by dissolving it in water with gentle heating (approx. 4.0 equiv).
-
-
Execution:
-
To the stirring solution of phenylboronic acid, add the saturated KHF₂ solution dropwise at room temperature.
-
A white precipitate will form almost immediately.
-
Continue stirring the resulting slurry for 30-60 minutes at room temperature.
-
-
Workup & Purification:
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake sequentially with cold water and then with a small amount of cold methanol or ether to facilitate drying.
-
Dry the crystalline solid under high vacuum. The product is typically obtained in high purity without the need for further purification.
-
-
Causality: The use of KHF₂ is crucial as it provides both the fluoride ions and the necessary acidity to efficiently displace the hydroxyl groups of the boronic acid, driving the formation of the stable R-BF₃K salt.[17] The product's poor aqueous solubility allows for a simple and high-yielding isolation.
Section 4: Comparative Overview and Future Outlook
| Feature | MIDA Boronates | Potassium Organotrifluoroborates (R-BF₃K) | Diethanolamine (DEA) Adducts |
| Stability | Excellent, indefinitely air-stable solids[5][6] | Excellent, indefinitely air-stable solids[15][16] | Good, air-stable solids[20][21] |
| Purification | Silica gel chromatography[5][6][7] | Recrystallization / Precipitation[17] | Recrystallization / Precipitation |
| Release Mechanism | Controlled hydrolysis (fast or slow)[1][9] | Hydrolysis under basic conditions[18] | Hydrolysis in presence of protic solvent[21] |
| Key Application | Iterative Cross-Coupling, unstable boronic acids[5][10] | General Suzuki-Miyaura, functional group tolerance[13] | Direct use for unstable heteroaryl boronic acids[21] |
| Synthesis | Condensation with MIDA ligand[5] | Treatment with KHF₂[15][17] | Condensation with diethanolamine |
The advent of air-stable boronic acid surrogates has fundamentally altered the landscape of synthetic chemistry. They have transformed a class of temperamental but powerful reagents into robust, predictable, and versatile building blocks. The MIDA boronate platform, in particular, has paved the way for automated synthesis, bringing the systematic construction of complex small molecules closer to the efficiency seen in peptide and oligonucleotide synthesis.[11][12] For drug discovery programs, this means faster generation of analogues, more reliable library synthesis, and the ability to incorporate previously "inaccessible" structural motifs.[22][23][24] As we continue to push the boundaries of molecular complexity, these air-stable surrogates will remain not just tools, but enablers of innovation.
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A Comprehensive Technical Guide to 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione: A Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione, a prominent member of the N-methyliminodiacetic acid (MIDA) boronate family. This air- and chromatographically-stable surrogate for vinylboronic acid has emerged as a pivotal tool in contemporary organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. We will delve into its unique structural attributes, physicochemical properties, a detailed synthesis protocol, and its multifaceted applications in the construction of complex molecular architectures, with a focus on its utility for researchers, scientists, and professionals in drug development.
Introduction: The Advent of MIDA Boronates as a Paradigm Shift in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the practical application of many boronic acids is often hampered by their inherent instability, leading to decomposition and diminished reactivity, which complicates their long-term storage and handling. To address this long-standing challenge, the development of stable boronic acid surrogates has been a significant area of research.
A groundbreaking advancement in this field was the introduction of N-methyliminodiacetic acid (MIDA) boronates by Professor Martin D. Burke and his research group.[3] These compounds are formed by the complexation of a boronic acid with the trivalent MIDA ligand, which rehybridizes the boron center from sp² to a more stable sp³ configuration.[2] This structural modification confers remarkable stability to the boronate, rendering it as a crystalline, free-flowing solid that is tolerant to air, moisture, and silica gel chromatography.[3][4] this compound, the subject of this guide, is a prime example of a vinyl MIDA boronate that has proven to be an exceptionally versatile and indispensable building block in organic synthesis.[5][6][7]
Physicochemical and Structural Properties
The defining characteristic of this compound is its exceptional stability, which is a direct consequence of the protective MIDA ligand. This stability allows for precise handling and purification, a significant advantage over the often-unstable free vinylboronic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀BNO₄ | [5][6][8] |
| Molecular Weight | 182.97 g/mol | [5][8] |
| CAS Number | 1104636-73-8 | [5][8][9] |
| Appearance | White to off-white powder/crystalline solid | [5] |
| Melting Point | 152-156 °C | [5] |
| Solubility | Soluble in many organic solvents | [4] |
| Stability | Air and moisture stable, compatible with silica gel chromatography | [3][4][5] |
| Storage Temperature | 2-8°C | [5] |
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis Protocol
The synthesis of MIDA boronates is generally achieved through the condensation of the corresponding boronic acid with N-methyliminodiacetic acid.[10] The reaction is typically straightforward and results in a high yield of the desired crystalline product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Vinylboronic acid
-
N-methyliminodiacetic acid (MIDA)[11]
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add vinylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Solvent Addition: Add a sufficient volume of toluene to suspend the reagents.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound as a white crystalline solid.[5]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram 2: Synthetic Workflow for this compound
Caption: Mechanism of Suzuki-Miyaura coupling using vinyl MIDA boronate.
Iterative Cross-Coupling and Complex Molecule Synthesis
The remarkable stability of MIDA boronates allows for their participation in iterative cross-coupling strategies. A molecule containing a MIDA boronate can undergo various chemical transformations at other sites without affecting the boronate moiety. Subsequently, the MIDA group can be cleaved to reveal the boronic acid for a final cross-coupling step. This orthogonality has been elegantly exploited in the total synthesis of complex natural products. [3]For instance, vinyl MIDA boronate has been utilized as a key reagent in the scalable synthesis of the potent cytotoxin, Leiodermatolide, and in the total synthesis of (−)-Blepharocalyxin D. [5][6]
Other Synthetic Transformations
Beyond Suzuki-Miyaura reactions, vinyl MIDA boronate is compatible with a range of other synthetic reagents and can participate in other transformations. [5][6]It can undergo reactions such as Heck and oxidative Heck reactions, as well as olefin metathesis. [6]Furthermore, the vinyl group can be functionalized through reactions like cyclopropanation and epoxidation to generate more complex MIDA-protected building blocks. [5][6]
Role in Drug Discovery and Development
The vinyl group is a valuable functional handle in medicinal chemistry, and its incorporation into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. [12]The stability and ease of use of this compound make it an attractive reagent for the synthesis of compound libraries in the early stages of drug discovery. The broader class of organoboron compounds, including boronic acids and their derivatives, has seen significant success in drug development, with several FDA-approved drugs containing boron. [13][14][15]The synthetic versatility offered by MIDA boronates contributes to the continued exploration of boron-containing compounds as therapeutic agents.
Conclusion
This compound represents a significant advancement in the field of synthetic organic chemistry. Its exceptional stability, ease of handling, and controlled release of the active vinylboronic acid have overcome many of the limitations associated with traditional boronic acids. As a versatile and reliable building block, it has empowered chemists to construct complex molecular architectures with greater efficiency and precision. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and applications of this MIDA boronate is essential for harnessing its full potential in the creation of novel and impactful molecules.
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Introduction: Unveiling a Versatile Boron Heterocycle
An In-Depth Technical Guide to the Dioxazaborocane Ring System: Structure, Synthesis, and Applications
First described in the 1950s, the dioxazaborocane ring system has evolved from a simple tool for isolating and characterizing boronic acids into a sophisticated molecular scaffold with broad applications in modern chemistry.[1][2] Dioxazaborocanes are bicyclic boronate esters formed from the condensation of a boronic acid with a diethanolamine derivative.[1][2] Their unique structural features, particularly the transannular dative bond between nitrogen and boron, impart a remarkable stability profile that distinguishes them from their parent boronic acids and other boronic esters.
Initially, their utility was confined to purification and storage of boronic acid intermediates.[1][2] However, recent decades have witnessed a surge in their use as direct participants in chemical transformations, robust protecting groups, and dynamic covalent building blocks in materials science.[3] For researchers in organic synthesis and drug development, the dioxazaborocane motif offers a compelling, fluoride-free alternative to organotrifluoroborate salts, combining stability with predictable reactivity.[1][3] This guide provides a comprehensive overview of the core features of the dioxazaborocane system, from its fundamental structure and synthesis to its expanding role in cutting-edge chemical research.
Core Molecular Structure and Bonding
The defining feature of the dioxazaborocane system is its [3.3.0] bicyclic structure, which arises from the fusion of two five-membered rings. This conformation is stabilized by a key intramolecular, transannular dative bond between the nitrogen and boron atoms.
-
Tetrahedral Boron Center: The nitrogen atom donates its lone pair of electrons to the vacant p-orbital of the boron atom. This coordination results in a tetracoordinate, sp³-hybridized boron center, which is significantly more stable than the trigonal, sp²-hybridized boron in a typical boronic acid or boronic ester.
-
Zwitterionic Character: This N→B dative bond creates a formal positive charge on the nitrogen and a formal negative charge on the boron, lending the molecule a zwitterionic character.[2] This charge separation influences the system's polarity, solubility, and reactivity.
-
Bond Parameters: X-ray crystallographic studies have elucidated the precise geometry of this ring system. The length of the intramolecular N→B dative bond typically falls in the range of 1.65 to 1.71 Å.[2] This is longer than a typical covalent B-N single bond, reflecting its dative nature. The ring system generally adopts a boat conformation to accommodate this transannular interaction.[2]
Caption: Core structure of a substituted dioxazaborocane ring.
| Parameter | Typical Value | Significance |
| B–N Bond Length | 1.65 - 1.71 Å[2] | Indicates a strong dative interaction, longer than a standard covalent B-N bond. |
| Boron Geometry | Tetrahedral | Confers enhanced stability compared to trigonal boronic acids. |
| Formal Charges | B⁻ / N⁺ | Creates a zwitterionic system, influencing solubility and reactivity. |
Synthesis and Characterization
The synthesis of dioxazaborocanes is generally straightforward, robust, and scalable, making them highly accessible reagents.
General Synthetic Protocol
The most common method is the direct condensation of a boronic acid with a diethanolamine derivative. The reaction typically proceeds in a suitable solvent, and the removal of water drives the equilibrium towards the formation of the bicyclic product.
Caption: General synthesis of dioxazaborocanes via condensation.
Experimental Protocol: Synthesis of Phenyl-Dioxazaborocane
This protocol describes a representative synthesis, which is often high-yielding and results in a crystalline product that can be easily purified.
Materials:
-
Phenylboronic acid (1.0 eq)
-
Diethanolamine (1.05 eq)
-
Toluene or a similar azeotropic solvent
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenylboronic acid and toluene.
-
Addition of Amine: Add diethanolamine to the flask. The mixture may become a thick slurry.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Monitor the reaction progress by observing the amount of water collected (2 equivalents).
-
Reaction Completion: Continue refluxing for 2-4 hours or until no more water is collected. The reaction mixture should become a clear solution.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will often crystallize directly from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Washing: Collect the crystalline solid by vacuum filtration. Wash the crystals with a cold, non-polar solvent (e.g., hexane) to remove any residual starting materials.
-
Drying: Dry the purified product under vacuum to yield the final dioxazaborocane as a stable, white crystalline solid.
Trustworthiness through Self-Validation: The success of this protocol is validated by the formation of a crystalline solid with a sharp melting point and by spectroscopic characterization confirming the disappearance of the broad -OH peaks of the starting materials and the appearance of characteristic signals for the product.
Spectroscopic Characterization
-
¹¹B NMR: This is a definitive technique for confirming the formation of the dioxazaborocane. The tetracoordinate boron atom typically exhibits a sharp signal in the range of δ = 5–12 ppm, a significant upfield shift from the broad signal of the trigonal boronic acid (δ ≈ 20–30 ppm).[2]
-
¹H and ¹³C NMR: These spectra confirm the overall structure and purity, showing characteristic shifts for the methylene protons of the diethanolamine backbone.
-
FT-IR: The disappearance of the broad O-H stretching bands from both the boronic acid and the diethanolamine provides strong evidence of condensation.
Physicochemical Properties and Reactivity
The unique structure of dioxazaborocanes dictates their chemical behavior, making them stable yet "tunable" reagents.
Stability
The key to the dioxazaborocane's utility is its enhanced stability compared to the parent boronic acid. The tetracoordinate boron center is less susceptible to protodeboronation and oxidation, two common decomposition pathways for boronic acids. This stability allows for easier handling, storage, and purification.
The formation of the dioxazaborocane is an equilibrium process. In aqueous solutions, the stability and hydrolysis kinetics can be controlled by the choice of substituents on both the boronic acid and the diethanolamine.[4][5] Maximum stability under physiological conditions can be achieved when the pKa values of the diethanolamine and the boronic acid are closely matched.[4] This tunability is a critical feature for applications in drug delivery, where controlled release of a boronic acid warhead may be desired.[4]
Reactivity
While stable, the dioxazaborocane is not inert. It serves as a latent source of boronic acid. The N→B bond can be reversibly cleaved under specific conditions, liberating the more reactive trigonal boronic acid to participate in subsequent reactions. This "protect-and-release" strategy is central to its application in organic synthesis.
Furthermore, the dioxazaborocane ring itself can undergo dynamic exchange reactions, particularly with other β-amino diols.[2] This property has been exploited in the development of dynamic materials like vitrimers, which are polymers that can be reprocessed and healed.[2][6][7]
Key Applications
The favorable properties of dioxazaborocanes have led to their adoption in several areas of chemical science.
Protecting Groups in Organic Synthesis
Boronic acids are sensitive to many reaction conditions. Converting them to a dioxazaborocane provides an effective protective strategy.[1][2] The dioxazaborocane is robust enough to withstand a variety of non-aqueous reaction conditions, yet the boronic acid can be readily regenerated when needed, typically by mild acidic hydrolysis.
Caption: Workflow illustrating the use of dioxazaborocanes as protecting groups.
Cross-Coupling Reactions
Dioxazaborocanes have emerged as excellent coupling partners in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. They can often be used directly in the reaction, where the active boronic acid is generated in situ.[2] They offer several advantages over other boronic acid surrogates:
-
Stability: They are often crystalline, air-stable solids, making them easier to handle and weigh accurately than boronic acids.
-
Fluoride-Free: They provide a valuable alternative to trifluoroborates, avoiding the need for fluoride activators which can be problematic for certain substrates.[1][3]
Drug Discovery and Development
The field of medicinal chemistry has seen a rise in boron-containing drugs, such as bortezomib (Velcade®).[8][9] However, the inherent instability of the boronic acid functional group presents a significant challenge for drug development, impacting formulation and bioavailability.[8] The dioxazaborocane motif offers a potential solution by acting as a stable prodrug. A dioxazaborocane-containing molecule can circulate in the body in its stable, protected form and then hydrolyze under specific physiological conditions (e.g., pH changes) to release the active boronic acid drug at the target site.[4] This strategy can improve the overall physicochemical properties of the drug candidate.[10][11]
Materials Science
The dynamic covalent nature of the dioxazaborocane linkage is being exploited in the design of advanced "smart" materials.[12] When incorporated into polymer networks, the reversible N→B bond allows the material to respond to stimuli. This has led to the development of:
-
Vitrimers: These are a class of plastics that combine the strength of thermosets with the reprocessability of thermoplastics. Dioxazaborocane exchange allows the polymer network to rearrange under heat, enabling healing and recycling.[6][7]
-
Functional Coatings and Adhesives: The dynamic formation of dioxazaborocanes between amine-cured epoxy resins and boronic acid modifiers allows for the post-cure functionalization of these robust materials.[12]
Conclusion and Future Outlook
The dioxazaborocane ring system has transcended its original role as a simple derivative for boronic acid isolation. Its core features—a stabilizing N→B dative bond, robust yet tunable reactivity, and straightforward synthesis—have established it as a highly versatile platform in modern chemistry. For synthetic chemists, it is a reliable protecting group and a practical cross-coupling partner. For materials scientists, it is a key enabler of dynamic and self-healing polymers. For drug development professionals, it offers a promising prodrug strategy to overcome the inherent instability of boronic acid-based therapeutics.
Future research will likely focus on expanding the library of functionalized dioxazaborocanes and further tuning their hydrolysis kinetics for more sophisticated drug delivery applications. As the demand for sustainable materials grows, the role of dioxazaborocanes in creating recyclable and healable polymers is also expected to expand significantly. What was once an "old adduct" is now demonstrating a remarkable capacity for "new tricks," promising continued innovation across the chemical sciences.[1]
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A Guide to the Solubility of Vinylboronic Acid MIDA Ester in Organic Solvents for Researchers and Drug Development Professionals
Introduction: The Role of Vinylboronic Acid MIDA Ester in Modern Chemistry
Vinylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a pivotal reagent in contemporary organic synthesis and drug discovery. Its air- and chromatographically-stable nature makes it a superior surrogate for the often unstable vinylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.[] MIDA boronates, in general, offer a unique platform for the controlled, slow release of boronic acids under specific aqueous basic conditions, a feature that is highly advantageous in complex molecular construction. The ability to handle these compounds on the benchtop without degradation, their compatibility with a wide array of synthetic reagents, and their suitability for chromatographic purification underscore their importance.[2][3]
However, to fully harness the potential of vinylboronic acid MIDA ester, a thorough understanding of its solubility characteristics in various organic solvents is paramount. Solubility dictates crucial experimental parameters, including reaction concentration, purification strategy, and formulation for biological screening. This guide provides an in-depth exploration of the solubility of vinylboronic acid MIDA ester, offering both theoretical grounding and practical methodologies for its determination.
Understanding the Solubility of MIDA Boronates: A Qualitative Overview
The solubility of vinylboronic acid MIDA ester is influenced by the interplay of the polar MIDA headgroup and the nonpolar vinylboron moiety. The presence of the dative B-N bond in the MIDA ester structure lends it a degree of polarity, while the vinyl group contributes to its organophilic character. This dual nature suggests that its solubility will be solvent-dependent, with optimal solubility likely in moderately polar aprotic solvents.
The following table provides a qualitative summary of expected solubility based on the general properties of MIDA boronates and the principles of "like dissolves like." This should be used as a general guideline, with the understanding that experimental verification is crucial.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Good to Moderate | The polarity of these solvents can effectively solvate the MIDA ester group. Anecdotal evidence suggests MIDA boronates are soluble in hot MeCN.[8] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Good | These solvents offer a balance of polarity and non-polar character, likely accommodating both ends of the vinylboronic acid MIDA ester molecule. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to Good | These solvents are effective at dissolving a wide range of organic compounds. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | The protic nature of alcohols may lead to interactions with the MIDA ester, potentially affecting solubility and stability over time. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Offers a balance of polarity suitable for many organic molecules. |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | The non-polar nature of toluene may not sufficiently solvate the polar MIDA group. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Poor | These non-polar solvents are unlikely to effectively dissolve the polar MIDA ester. |
Experimental Determination of Solubility: A Practical Guide
Given the lack of comprehensive public data, the experimental determination of solubility is a critical step for any researcher utilizing vinylboronic acid MIDA ester. Two key types of solubility are relevant in a drug discovery and development context: kinetic and thermodynamic solubility.
Kinetic vs. Thermodynamic Solubility
Caption: A diagram illustrating the relationship between kinetic and thermodynamic solubility and their applications.
Kinetic solubility refers to the concentration of a compound in solution at the point where it begins to precipitate out from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous or organic buffer. It is a measure of the interplay between the rate of dissolution and the rate of precipitation.
Thermodynamic solubility , or equilibrium solubility, is the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute. This is the "true" solubility of the compound and is independent of time.
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is adapted for early-stage drug discovery where rapid assessment of a compound's solubility profile is required.
Objective: To determine the kinetic solubility of vinylboronic acid MIDA ester in a panel of organic solvents.
Materials:
-
Vinylboronic acid MIDA ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Panel of organic solvents (e.g., Acetonitrile, THF, Dichloromethane, Toluene, Ethyl Acetate)
-
96-well microplates (polypropylene for solvent resistance)
-
Automated liquid handler (optional, for high-throughput)
-
Plate shaker
-
Laser nephelometer or plate reader capable of measuring turbidity
-
Positive and negative controls (e.g., a known soluble and a known insoluble compound in the selected solvents)
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of vinylboronic acid MIDA ester in DMSO (e.g., 10 mM).
-
Plate Preparation: Using a liquid handler or manual pipetting, add the desired organic solvents to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to create a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Shaking: Seal the plate and shake at a consistent speed (e.g., 300 rpm) for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).
-
Turbidity Measurement: Measure the turbidity of each well using a laser nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) on a plate reader.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to the solvent blank, indicating precipitation.
Caption: Workflow for the high-throughput kinetic solubility assay.
Experimental Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the "gold standard" for lead optimization and pre-formulation.
Objective: To determine the thermodynamic solubility of vinylboronic acid MIDA ester in a specific organic solvent.
Materials:
-
Solid vinylboronic acid MIDA ester
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Methodology:
-
Sample Preparation: Add an excess amount of solid vinylboronic acid MIDA ester to a glass vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) and quantify the concentration of vinylboronic acid MIDA ester using a pre-validated HPLC-UV method against a standard curve of known concentrations.
Caption: Workflow for the thermodynamic solubility assay using the shake-flask method.
Data Presentation and Interpretation
The results from the solubility assays should be presented in a clear and concise manner. The following table is an illustrative example of how quantitative solubility data for vinylboronic acid MIDA ester could be presented. The values provided are hypothetical and should be replaced with experimentally determined data.
| Solvent | Solvent Polarity Index | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |
| Acetonitrile | 5.8 | >200 | 15.2 |
| Tetrahydrofuran (THF) | 4.0 | >200 | 25.8 |
| Dichloromethane (DCM) | 3.1 | >200 | 31.5 |
| Ethyl Acetate | 4.4 | 150 | 8.7 |
| Toluene | 2.4 | 50 | 1.2 |
| Hexanes | 0.1 | <10 | <0.1 |
Interpreting the Data:
-
High solubility in solvents like THF and DCM would suggest these are excellent choices for conducting reactions at higher concentrations.
-
Moderate solubility in acetonitrile and ethyl acetate indicates their utility in both reactions and chromatographic purification.
-
Low solubility in non-polar solvents like toluene and hexanes can be exploited for precipitation and recrystallization as a purification method.
Conclusion: The Importance of Solubility Data in the Application of Vinylboronic Acid MIDA Ester
A comprehensive understanding of the solubility of vinylboronic acid MIDA ester in organic solvents is not merely an academic exercise; it is a fundamental requirement for its effective and efficient use in research and development. From designing robust synthetic routes to enabling high-throughput screening campaigns, solubility data informs critical decisions. The methodologies outlined in this guide provide a framework for researchers to generate reliable and relevant solubility data, thereby empowering them to unlock the full potential of this versatile and valuable chemical tool. By investing in the characterization of its physical properties, the scientific community can continue to build upon the successes of MIDA boronate chemistry in the pursuit of novel therapeutics and advanced materials.
References
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
-
Close, A. J., Corden, V., Kemmitt, P. D., & Spencer, J. (n.d.). Use of a camera to monitor reaction stirring and reagent dissolution during a reaction; a MIDA boronate library generation case study. Retrieved from [Link]
- Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. 99, 92-112.
- Richardson, A. D., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 979–986.
- Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates.
-
CP Lab Safety. (n.d.). Vinylboronic acid MIDA ester, min 97%, 100 grams. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). Vinylboronic Acid Mida Ester 97%. Retrieved from [Link]
- Lee, J. C. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
- Robbins, D. W., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
-
Organic Syntheses. (n.d.). 5-Acetylthiophene-2-boronic acid MIDA ester. Retrieved from [Link]
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Illuminating the Core: A Technical Guide to the Theoretical Underpinnings of MIDA Boronate Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
N-Methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis and drug discovery, prized for their unique stability and controlled reactivity. This guide delves into the theoretical and computational studies that form the bedrock of our understanding of the MIDA boronate structure. By bridging the gap between computational models and experimental observations, we aim to provide researchers with a robust framework for predicting the behavior of these versatile molecules and rationally designing novel applications. This document explores the conformational rigidity, the nature of the crucial boron-nitrogen dative bond, and the computational methodologies employed to unravel the structure-reactivity relationships that govern the utility of MIDA boronates in complex molecular construction.
Introduction: The MIDA Boronate Paradigm
Organoboron compounds are foundational pillars of contemporary chemical synthesis, yet the inherent sensitivity of boronic acids often curtails their broader application. The advent of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has revolutionized the field, rendering these reagents as benchtop-stable, crystalline solids that are amenable to a wide array of synthetic transformations.[1][2] The remarkable stability of MIDA boronates is not merely a matter of convenience; it is the cornerstone of their utility in iterative cross-coupling reactions, a strategy that mimics the modular efficiency of peptide synthesis for the construction of complex small molecules.[3][4]
The key to this stability lies in the unique three-dimensional architecture of the MIDA boronate core, where the boron atom is transformed from a trigonal planar sp²-hybridized state to a tetrahedral sp³-hybridized state through the formation of a dative bond with the nitrogen atom of the MIDA ligand.[5][6] This structural change effectively shields the vacant p-orbital of the boron, mitigating its Lewis acidity and, consequently, its susceptibility to degradation and unwanted side reactions.[6][7]
This guide will navigate the theoretical landscape that elucidates the structure of MIDA boronates, providing a deeper understanding of their stability and reactivity. We will explore the computational models that have been instrumental in this endeavor and the experimental techniques that validate these theoretical predictions.
The Architectural Rigidity: A Computational and Spectroscopic Perspective
A defining feature of the MIDA boronate structure is its conformational rigidity.[8] This rigidity is crucial for its predictable behavior in synthesis and has been extensively studied using both theoretical and experimental methods.
Theoretical Prediction of Conformational Inflexibility
Computational modeling, particularly Density Functional Theory (DFT), has been a powerful tool in probing the conformational landscape of MIDA boronates. These studies consistently reveal a highly strained bicyclic structure with a significant energy barrier to conformational inversion.[9] This inherent rigidity is a direct consequence of the fused five-membered ring system created by the coordination of the MIDA ligand to the boron atom.
The workflow for a typical conformational analysis of a MIDA boronate is outlined below:
Caption: A generalized workflow for the computational conformational analysis of MIDA boronates.
Experimental Validation: NMR Spectroscopy
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy provides compelling experimental evidence for the conformational rigidity of MIDA boronates.[8][9] The diastereotopic protons on the methylene groups of the MIDA backbone give rise to distinct signals in the ¹H NMR spectrum. The coalescence of these signals at elevated temperatures allows for the experimental determination of the energy barrier to ring inversion, which is found to be substantial, thus confirming the computationally predicted rigidity.[10]
The Heart of the Matter: The Boron-Nitrogen Dative Bond
The dative bond between the boron and nitrogen atoms is the lynchpin of the MIDA boronate's stability and unique reactivity.[5] Understanding the nature of this bond is paramount to comprehending the behavior of these molecules.
Quantum Chemical Insights into B-N Bonding
Theoretical calculations have been instrumental in characterizing the B-N dative bond. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis have been employed to probe the electron density distribution and orbital interactions within the MIDA boronate core.[1]
QTAIM analysis reveals a bond critical point between the boron and nitrogen atoms, indicative of a formal chemical bond. The topological properties at this critical point provide quantitative measures of the bond's strength and character. NBO analysis, on the other hand, elucidates the donor-acceptor interactions between the nitrogen lone pair and the empty orbitals of the boron atom, providing a more intuitive picture of the dative bond formation.
A simplified representation of the key orbital interaction is depicted below:
Caption: A schematic representation of the nitrogen lone pair donation into the empty p-orbital of boron, leading to the formation of the dative B-N σ-bond.
Spectroscopic Fingerprinting of the B-N Bond
Vibrational spectroscopy, in conjunction with theoretical calculations, offers a direct experimental probe of the B-N dative bond. The stretching frequency of the B-N bond can be identified in the Raman and infrared (IR) spectra.[3][5] DFT calculations are crucial for accurately assigning this vibrational mode, as the B-N stretch is often coupled with other vibrations within the molecule. The position and intensity of this peak can serve as a diagnostic tool for confirming the formation and integrity of the MIDA boronate structure.
| Spectroscopic Technique | Typical B-N Stretching Frequency (cm⁻¹) | Reference |
| Raman Spectroscopy | 700 - 800 | [5] |
| Infrared (IR) Spectroscopy | 700 - 800 | [5] |
Structure and Reactivity: A Tale of Two Hydrolysis Mechanisms
The remarkable stability of MIDA boronates is not absolute. Their controlled deprotection under specific conditions is central to their synthetic utility. Theoretical studies have been pivotal in elucidating the dual mechanisms of MIDA boronate hydrolysis.[11][12]
The "Fast" and "Slow" Release Pathways
Computational studies have revealed two distinct pathways for the hydrolysis of MIDA boronates: a "fast" base-mediated pathway and a "slow" neutral pathway.[11][12]
-
Fast Hydrolysis (Base-Mediated): Under basic conditions, the rate-determining step is the attack of a hydroxide ion on one of the carbonyl carbons of the MIDA ligand.[11] This leads to ester hydrolysis and subsequent collapse of the bicyclic structure.
-
Slow Hydrolysis (Neutral): In the absence of a strong base, hydrolysis proceeds via a rate-limiting cleavage of the B-N bond, facilitated by a cluster of water molecules.[11] This pathway is significantly slower, allowing for the "slow release" of the boronic acid, which is particularly advantageous in cross-coupling reactions involving unstable boronic acids.
The interplay between these two mechanisms can be rationally controlled by tuning the reaction conditions, a feat made possible by the deep mechanistic understanding provided by theoretical studies.
The decision-making process for MIDA boronate deprotection is illustrated below:
Caption: A decision tree illustrating the two distinct hydrolysis pathways for MIDA boronates based on the reaction conditions.
Experimental Protocols for Structural Elucidation
Theoretical models are only as good as their experimental validation. The following are key experimental techniques used to characterize the structure of MIDA boronates.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for MIDA boronates in the solid state.[13] The resulting crystal structures offer precise bond lengths, bond angles, and conformational details that serve as the gold standard for benchmarking the accuracy of computational methods.
Protocol for Obtaining Single Crystals of MIDA Boronates:
-
Dissolve the purified MIDA boronate in a minimal amount of a suitable solvent (e.g., hot acetonitrile or acetone).
-
Slowly add a less polar co-solvent (e.g., diethyl ether or hexanes) until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed at room temperature or in a refrigerator.
-
Collect the resulting crystals by filtration and dry under vacuum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing MIDA boronates in solution.
-
¹H and ¹³C NMR: Provide information about the overall molecular structure and purity. The characteristic diastereotopic methylene protons are a key signature of the rigid MIDA backbone.[14][15]
-
¹¹B NMR: Directly probes the local environment of the boron atom. The chemical shift of the ¹¹B nucleus is indicative of its coordination state, with tetracoordinate boron in MIDA boronates typically appearing at a distinct chemical shift compared to tricoordinate boronic acids.[10]
Typical NMR Parameters for MIDA Boronates:
| Nucleus | Typical Chemical Shift (ppm) | Key Structural Information |
| ¹H | 2.5-4.5 | Diastereotopic methylene protons, N-methyl group |
| ¹³C | 45-65, 168-175 | Methylene and carbonyl carbons of the MIDA ligand |
| ¹¹B | 5-15 | Tetracoordinate boron environment |
Conclusion and Future Outlook
The synergy between theoretical studies and experimental investigations has provided a profound understanding of the structure of MIDA boronates. This knowledge has been instrumental in their development as robust and versatile reagents in organic synthesis and is increasingly relevant in the context of drug discovery, where precise molecular design is paramount.
Future theoretical work will likely focus on the in-silico design of novel MIDA-like ligands with tailored electronic and steric properties to further fine-tune the stability and reactivity of the corresponding boronates. The continued development of more accurate and efficient computational methods will undoubtedly accelerate these efforts, opening new frontiers in the application of organoboron chemistry.
References
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Ball-Jones, N. R., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. [Link]
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Burke, M. D., et al. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2036-2047. [Link]
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Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1041-1048. [Link]
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Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Esters: Assignment of the B-N Dative Bond Stretching Frequency. (2011). The Journal of Physical Chemistry A, 115(22), 5674–5681. [Link]
-
Gillis, E. P. (2010). Iterative Cross-Coupling with MIDA Boronates. Thesis, University of Illinois at Urbana-Champaign. [Link]
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Woerly, E. M., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(22), 5674-5681. [Link]
-
Shepherd, S. G., et al. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. UCL Discovery. [Link]
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Llona-Minguez, S., et al. (2015). Vinylic MIDA Boronates: New Building Blocks for the Synthesis of Aza-Heterocycles. Chemistry – A European Journal, 21(5), 1806-1810. [Link]
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Yudin, A. K., et al. (2020). General synthesis of the MIDA boronates developed in this study. ResearchGate. [Link]
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Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. (2021). ResearchGate. [Link]
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
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Kumar, A., & Singh, A. K. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 57(54), 6645-6663. [Link]
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Denmark, S. E., & Smith, R. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2236-2248. [Link]
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MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. (2016). ResearchGate. [Link]
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Turner, G. L., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 914-922. [Link]
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Formyl MIDA Boronate: C1 Building Block Enables Straightforward Access to α‐Functionalized Organoboron Derivatives. (2020). ResearchGate. [Link]
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MIDA boronate. (2014). Chem-Station International Edition. [Link]
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Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (2020). ResearchGate. [Link]
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Protecting Groups for Boronic Acids. (2016). Chem-Station International Edition. [Link]
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Smith, A. M., et al. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Physical Chemistry B, 120(7), 1435-1443. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1041-1048. [Link]
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Am Ende, C. W., et al. (2018). Synthesis and chemoselective ligations of MIDA acylboronates with O-Me hydroxylamines. Chemical Science, 9(22), 5025-5030. [Link]
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Li, B., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599. [Link]
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Conformational and Substituent Effects on The Rehybridization of Boron in β‐Substituted Ethylboranes. (2021). ResearchGate. [Link]
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O'Brien, A. G., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]
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Kelly, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9331-9335. [Link]
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Al-Amiery, A. A., et al. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Materials, 16(9), 3469. [Link]
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DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. (2023). ResearchGate. [Link]
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Methodological & Application
Harnessing the Power of Stability: A Detailed Protocol for Suzuki-Miyaura Coupling with 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Overcoming the Instability of Organoboron Reagents
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is fundamental in the creation of pharmaceuticals, agrochemicals, and advanced materials. At its heart lies the transmetalation of an organic group from a boron reagent to a palladium(II) center.[3]
However, the practical application of this powerful reaction has historically been hampered by the inherent instability of many boronic acids.[1][4] Vinylboronic acid, a valuable two-carbon building block, is notoriously prone to polymerization and decomposition, making it difficult to handle, purify, and store over long periods.[5] To address this critical challenge, the development of stable boronic acid surrogates has been a major focus of chemical research.
Among the most successful solutions is the use of N-methyliminodiacetic acid (MIDA) to reversibly protect the boronic acid functional group.[4][6] The resulting MIDA boronates, such as 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione (commonly referred to as vinyl MIDA boronate), are exceptionally robust. These compounds are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography, offering unprecedented convenience in synthesis.[1][6]
This guide provides a comprehensive overview and a detailed experimental protocol for the use of vinyl MIDA boronate in Suzuki-Miyaura coupling reactions, designed for researchers in synthetic chemistry and drug development. We will explore the underlying mechanism that governs its unique reactivity and provide a field-proven protocol for its successful application.
The MIDA Boronate Advantage: A Mechanism of Controlled Release
The stability of a MIDA boronate stems from the trivalent N-methyliminodiacetic acid ligand, which coordinates to the boron atom. This interaction rehybridizes the boron center from the Lewis-acidic sp² state, characteristic of a reactive boronic acid, to a more stable, tetrahedral sp³ state.[1] In this sp³ configuration, the boron atom lacks the vacant p-orbital necessary for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][7] Consequently, MIDA boronates are unreactive under standard anhydrous cross-coupling conditions.[4]
The genius of the MIDA platform lies in its controlled deprotection. The reactivity of the boronic acid can be "switched on" at the desired moment by introducing a mild aqueous base. The base facilitates the hydrolysis of the MIDA ester, releasing the free, sp²-hybridized vinyl boronic acid in situ. This liberated boronic acid is then immediately consumed in the catalytic cycle.[4][8]
This "slow-release" mechanism is crucial. It ensures that the concentration of the unstable vinyl boronic acid remains low throughout the reaction, minimizing decomposition and side reactions.[4] The overall process is a seamless integration of deprotection and cross-coupling within a single reaction vessel.
Detailed Experimental Protocol: Coupling of Vinyl MIDA Boronate with an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the palladium catalyst.
Materials & Reagents
| Reagent | Role | Typical Amount (relative to Aryl Halide) | Notes |
| Aryl Halide (e.g., 4-Bromoanisole) | Electrophile | 1.0 equiv | Ensure high purity. |
| This compound | Nucleophile Precursor | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the limiting electrophile. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂•CH₂Cl₂) | Catalyst | 1 - 5 mol % | Other catalysts like Pd(PPh₃)₄ or Buchwald precatalysts can be used. |
| Base (e.g., Potassium Phosphate, K₃PO₄) | Base / Activator | 3.0 equiv | Crucial for both MIDA deprotection and the transmetalation step. K₂CO₃ or Cs₂CO₃ are also effective. |
| Solvent System (e.g., 1,4-Dioxane and Water) | Solvent | 4:1 to 10:1 ratio (v/v) | The solvent must be degassed thoroughly prior to use to remove dissolved oxygen. |
Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol %).
-
Causality: Adding the reagents as solids first simplifies the procedure. The flask must be dry to prevent unwanted side reactions before the planned addition of water.
-
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive state, halting the reaction.[3]
-
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water, in a 5:1 ratio) to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Causality: Degassing the solvent removes dissolved oxygen. The aqueous component is essential for the hydrolysis of the MIDA boronate, while the organic solvent ensures the solubility of the aryl halide and intermediate organometallic species.[9]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Causality: Heating is typically required to achieve a reasonable reaction rate, particularly for less reactive electrophiles like aryl chlorides.[4] Vigorous stirring ensures proper mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material (the aryl halide) is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently degassed solvents.3. Insufficient base or water to hydrolyze the MIDA ester.4. Temperature too low for the specific substrate (e.g., aryl chloride). | 1. Ensure a properly sealed, inert atmosphere.2. Use freshly degassed solvents.3. Use at least 3 equiv. of base and ensure a sufficient aqueous phase (e.g., 4:1 organic/water).4. Increase temperature to 100-110 °C. Consider a more active catalyst system (e.g., a Buchwald ligand/precatalyst). |
| Protodeboronation | The vinyl group is replaced by a hydrogen atom. This can be caused by premature hydrolysis of the MIDA boronate in the absence of an efficient coupling reaction. | Ensure the palladium catalyst is active and the reaction proceeds efficiently. Avoid excessively high temperatures or prolonged reaction times after the electrophile has been consumed. |
| Homocoupling Byproducts | Formation of R¹-R¹ or R²-R² dimers. This can result from catalyst decomposition or side reactions, particularly at high temperatures. | Lower the reaction temperature. Screen different palladium catalysts and ligands, as some are more prone to promoting homocoupling than others. |
Conclusion: A Versatile and Reliable Building Block
This compound is a transformative reagent that makes the versatile but unstable vinyl boronic acid moiety readily accessible to all synthetic chemists. Its exceptional bench-top stability, compatibility with chromatography, and predictable reactivity under mild, controlled-release conditions solve many of the practical challenges associated with traditional organoboron reagents.[4][10] This reliability has made it a cornerstone in iterative cross-coupling (ICC) strategies for the automated synthesis of complex small molecules and natural products.[7][11] By understanding the principles behind its activation and applying the robust protocol detailed herein, researchers can confidently incorporate this powerful building block into their synthetic programs.
References
- National Center for Biotechnology Information. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PubChem.
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- Sigma-Aldrich. (n.d.). MIDA Boronates of Polyenes. Sigma-Aldrich.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Retrieved from [Link]
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Application Notes and Protocols: Harnessing Vinylboronic Acid MIDA Ester for Iterative Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Small Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the synthesis of complex molecules often necessitates a sequential, controlled series of these reactions—a process known as iterative cross-coupling (ICC). This approach mirrors the modular logic of natural biosynthetic pathways, such as in the formation of peptides and polyketides.[1] A significant hurdle in realizing a general and automated platform for small molecule synthesis via ICC has been the inherent instability of many boronic acids, which are prone to decomposition, hindering their storage and efficient use in coupling reactions.[2]
The advent of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this challenge.[3] By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive sp² state to a more stable sp³ state.[2] This "protection" renders the boronate ester bench-top stable, compatible with silica gel chromatography, and unreactive under standard anhydrous cross-coupling conditions.[2] The boronic acid's reactivity can be readily "unmasked" through hydrolysis under mild aqueous basic conditions, allowing for a controlled, stepwise assembly of molecular architecture.[1][2]
Vinylboronic acid MIDA ester, in particular, has emerged as a highly versatile and accessible building block for small molecule synthesis.[4][5] Its stability and unique reactivity profile make it an invaluable tool for introducing vinyl groups and for the subsequent elaboration into more complex structures.[6] This document provides a detailed guide to the principles and protocols for effectively utilizing vinylboronic acid MIDA ester in iterative cross-coupling strategies.
The Core Principle: Reversible Attenuation of Reactivity
The success of MIDA boronates in iterative cross-coupling hinges on the ability to reversibly switch the reactivity of the boron center. The underlying mechanism involves the Lewis acidic vacant p-orbital on the boron atom, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]
-
Protected State (sp³): The MIDA ligand, with its trivalent nature, forms a dative bond with the boron atom.[7] This intramolecular coordination saturates the boron's Lewis acidity, effectively "turning off" its ability to participate in transmetalation under anhydrous conditions.[1][2]
-
Active State (sp²): Treatment with a mild aqueous base, such as 1M NaOH or even NaHCO₃, readily cleaves the MIDA ligand.[8] This hydrolysis regenerates the sp²-hybridized boronic acid, which can then efficiently engage in the catalytic cycle.[2]
This controlled activation allows for a sequential process where one end of a bifunctional building block (e.g., a halo-MIDA boronate) reacts, while the MIDA-protected boronate at the other end remains dormant until its deliberate deprotection in the subsequent step.[9]
Visualization of the Iterative Cross-Coupling Workflow
Caption: A generalized workflow for iterative cross-coupling using MIDA boronates.
Key Advantages of Vinylboronic Acid MIDA Ester
The use of vinylboronic acid MIDA ester in iterative cross-coupling offers several distinct advantages for the synthetic chemist:
| Feature | Description | Reference(s) |
| Bench-top Stability | Indefinitely stable under air, simplifying handling and storage. | [2] |
| Chromatographic Stability | Compatible with silica gel chromatography, enabling straightforward purification. | [1][3] |
| Versatility | Serves as a key building block for the synthesis of more complex alkenyl MIDA boronates via olefin cross-metathesis. | [1][4][5] |
| Controlled Reactivity | The MIDA group acts as a robust protecting group, preventing unwanted side reactions. | [6] |
| Mild Deprotection | The MIDA ligand is easily removed under mild aqueous basic conditions. | [8] |
| Commercial Availability | Readily available from commercial suppliers, facilitating its adoption in research. | [1] |
Experimental Protocols
Synthesis of Vinylboronic Acid MIDA Ester
While commercially available, vinylboronic acid MIDA ester can be synthesized on a multi-gram scale.[4] One common method involves the reaction of vinylboronic acid with N-methyliminodiacetic acid (MIDA).[1] An alternative and convenient procedure involves transmetalation of 1-bromo-2-(trimethylsilyl)ethylene with BBr₃ followed by trapping with the disodium salt of MIDA.[1]
General Protocol for Iterative Suzuki-Miyaura Cross-Coupling
This protocol outlines a single iteration of a Suzuki-Miyaura cross-coupling reaction between an aryl/vinyl halide and a deprotected MIDA boronate, followed by the deprotection of the newly formed MIDA-protected product.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add the aryl/vinyl halide (1.0 equiv.), the free boronic acid (generated from the previous MIDA deprotection step, 1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a suitable anhydrous solvent (e.g., dioxane or THF).
-
Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude MIDA-protected product.
-
Purify the crude product by silica gel column chromatography. MIDA boronates are generally stable to silica gel.[1]
Step 2: MIDA Boronate Deprotection
-
Dissolve the purified MIDA-protected product from Step 1 in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a base (e.g., 1M NaOH) and stir vigorously at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with an acid (e.g., 1N HCl) to a pH of ~2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the free boronic acid, which can be used directly in the next iterative coupling step.
Note: For unstable boronic acids, a "slow-release" protocol using a weaker base like K₃PO₄ in an aqueous/organic biphasic system can be employed to generate the boronic acid in situ during the cross-coupling reaction, minimizing its decomposition.
Visualization of the Catalytic Cycle and MIDA Protection
Caption: The interplay between the Suzuki-Miyaura catalytic cycle and the MIDA protection/deprotection equilibrium.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Coupling Yield | Inefficient catalyst turnover; Decomposition of the free boronic acid; Steric hindrance. | Screen different palladium catalysts and ligands (e.g., SPhos, Buchwald ligands); Employ the "slow-release" protocol for unstable boronic acids; Increase reaction temperature or time, but monitor for MIDA boronate hydrolysis. | [2] |
| Premature MIDA Deprotection | Presence of water in the cross-coupling reaction; Forcing reaction conditions (high temperature, long reaction times). | Ensure anhydrous reaction conditions for the cross-coupling step; If high temperatures are necessary, carefully monitor for byproducts from premature deprotection and subsequent side reactions. | [1][10] |
| Incomplete MIDA Deprotection | Insufficient base or reaction time. | Increase the amount of aqueous base or prolong the reaction time; Ensure vigorous stirring for biphasic reactions. | |
| Difficulty in Purification | Co-elution of impurities with the MIDA boronate product. | MIDA boronates can sometimes be purified by crystallization; A "catch-and-release" purification strategy on silica gel has been developed. | [1][9] |
Applications in Drug Discovery and Natural Product Synthesis
The iterative cross-coupling methodology using MIDA boronates has been successfully applied to the synthesis of a wide range of complex molecules, demonstrating its power and versatility.[9][11]
-
Natural Product Synthesis: This strategy has enabled the total synthesis of numerous natural products, including ratanhine and polyene-containing molecules.[9] The modular nature of the approach is particularly well-suited for building up the repeating units found in many natural products.[1]
-
Drug Discovery: The ability to rapidly and systematically assemble diverse molecular scaffolds makes ICC with MIDA boronates an invaluable tool in medicinal chemistry.[6][12] It facilitates the generation of compound libraries for structure-activity relationship (SAR) studies and the synthesis of complex drug candidates.[13] For instance, this methodology has been used to create derivatives of the antifungal agent amphotericin B to develop less toxic alternatives.[9][12]
-
Materials Science: The controlled synthesis of conjugated polymers and other organic materials has also benefited from the precision offered by iterative cross-coupling with MIDA boronates.[11][14]
Conclusion
Vinylboronic acid MIDA ester and the broader class of MIDA boronates represent a significant advancement in the field of organic synthesis. By providing a robust and reliable method for the controlled, iterative formation of C-C bonds, they have opened the door to the streamlined and even automated synthesis of complex small molecules.[9][15] This technology empowers researchers in academia and industry to tackle increasingly ambitious synthetic targets, accelerating innovation in drug discovery, materials science, and beyond.
References
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Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
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Li, J., et al. (2020). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
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Li, J., et al. (2020). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS | University of Illinois. [Link]
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OUCI. Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. OUCI. [Link]
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Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]
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Isom, A. L., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
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Organic Syntheses. A General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates and Aryl/Heteroaryl Halides. Organic Syntheses. [Link]
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Shevchenko, V. V., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
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Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. ResearchGate. [Link]
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Llona-Minguez, S., et al. (2015). Vinylic MIDA Boronates: New Building Blocks for the Synthesis of Aza-Heterocycles. Chemistry – A European Journal. [Link]
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Gallou, F., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition. [Link]
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Kumar, A., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]
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Organic Chemistry Portal. Synthesis of vinylboronic acids and vinylboronates. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for Palladium Catalyst Selection in Suzuki-Miyaura Cross-Coupling of Vinyl MIDA Boronates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Nuances of Vinyl MIDA Boronates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Within the diverse array of organoboron reagents, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally valuable building blocks. Their remarkable stability to air, moisture, and chromatography offers significant advantages in terms of handling, purification, and storage over their corresponding boronic acids.[2][3] Vinyl MIDA boronates, in particular, are powerful synthons for the stereospecific construction of complex alkenes, which are prevalent motifs in pharmaceuticals and functional materials.
A key feature of MIDA boronates is their attenuated reactivity under anhydrous conditions, which allows for iterative cross-coupling strategies.[4][5] The productive coupling of vinyl MIDA boronates hinges on a "slow-release" mechanism, where the MIDA group is hydrolyzed under aqueous basic conditions to gradually liberate the reactive vinyl boronic acid.[6][7] This controlled release minimizes common side reactions such as protodeboronation and homocoupling that plague unstable vinyl boronic acids.[4][7]
The success of this delicate process is critically dependent on the judicious selection of the palladium catalyst system, which includes the palladium precursor, the ancillary ligand, the base, and the solvent. This guide provides an in-depth analysis of these components to empower researchers to make informed decisions for achieving optimal results in the Suzuki-Miyaura coupling of vinyl MIDA boronates.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is fundamental to rational catalyst selection.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the hydrolysis of the vinyl MIDA boronate to the active vinyl boronic acid.
PART 1: Palladium Precatalyst Selection
The choice of the palladium source is the first critical decision. While Pd(0) sources like Pd(PPh₃)₄ can be used, they are often air-sensitive. More commonly, stable Pd(II) precatalysts are employed, which are reduced in situ to the active Pd(0) species.
Table 1: Common Palladium Precatalysts and Their Characteristics
| Precatalyst | Formula | Advantages | Considerations |
| Palladium(II) Acetate | Pd(OAc)₂ | Cost-effective, readily available. | Requires in situ reduction, which can sometimes lead to the formation of palladium black.[4] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A Pd(0) source that is more stable than many others. | Can be sensitive to air and light over time. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | (Ligand)Pd(allyl)Cl | Air- and moisture-stable, well-defined stoichiometry, rapid generation of the active catalyst.[8] | Higher cost compared to simple palladium salts. |
| Palladacycles | e.g., Herrmann's catalyst | Thermally stable and can be highly active. | Activity can be highly ligand-dependent. |
For reactions involving potentially unstable boronic acids, such as those generated from the slow release of MIDA boronates, the use of well-defined precatalysts like the Buchwald G3 or G4 precatalysts is highly advantageous. These systems rapidly generate the active, monoligated Pd(0) species at room temperature, which can outcompete the rate of boronic acid decomposition.[8][9]
PART 2: The Decisive Role of Phosphine Ligands
The phosphine ligand is arguably the most critical component in determining the success of a Suzuki-Miyaura coupling. Its steric and electronic properties profoundly influence each step of the catalytic cycle. For the coupling of vinyl MIDA boronates, bulky and electron-rich monodentate phosphine ligands are generally the most effective.
Causality Behind Ligand Choice:
-
Steric Bulk: Large, sterically demanding ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. They also accelerate the final reductive elimination step to release the product.[10]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl or vinyl halide/triflate.[10]
Table 2: A Comparative Guide to Phosphine Ligands for Vinyl MIDA Boronate Coupling
| Ligand Class | Specific Ligand | Key Features | Recommended for... |
| Buchwald Biarylphosphines | SPhos | Highly active for a broad range of substrates, including aryl chlorides.[7] | General-purpose, highly reliable ligand for a variety of coupling partners. |
| XPhos | Excellent for sterically hindered substrates and challenging couplings.[7] | Reactions involving bulky aryl halides or triflates. | |
| RuPhos | Often effective for couplings involving heteroaryl halides.[11] | Coupling with nitrogen-containing heterocycles. | |
| Dialkylphosphines | P(t-Bu)₃ | Very electron-rich and sterically demanding. | Can be effective but may also promote side reactions like protodeboronation in some cases.[12] |
| Traditional Phosphines | PPh₃ | Less sterically bulky and electron-rich. | Generally less effective for challenging couplings involving vinyl MIDA boronates.[11] |
The Buchwald family of ligands, such as SPhos and XPhos, have demonstrated exceptional utility in promoting the coupling of MIDA boronates with a wide range of aryl and heteroaryl chlorides under relatively mild conditions.[7]
Figure 2: A decision workflow for selecting an appropriate phosphine ligand for vinyl MIDA boronate coupling reactions.
PART 3: The Role of the Base and Solvent System
The choice of base and solvent is intrinsically linked to the slow-release mechanism of MIDA boronates.
Base Selection:
Aqueous bases are required to hydrolyze the MIDA boronate and generate the active boronic acid. The strength and concentration of the base control the rate of this hydrolysis.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for slow-release cross-coupling of MIDA boronates.[3][7] It is a moderately strong base that provides a controlled rate of hydrolysis, minimizing the concentration of the unstable vinyl boronic acid at any given time. This, in turn, suppresses protodeboronation.[7]
-
Sodium Hydroxide (NaOH): A strong base like NaOH leads to rapid hydrolysis of the MIDA boronate. While this can be useful for in situ generation of the boronic acid for immediate use, it can be detrimental in couplings with slow-reacting halides, as the vinyl boronic acid may decompose before it can engage in the catalytic cycle.[7]
-
Other Bases: Carbonates such as K₂CO₃ and Cs₂CO₃ are also used, often in combination with specific ligands or for particular substrates.[11][13]
Solvent System:
The solvent must be capable of dissolving both the organic substrates and the inorganic base. Therefore, a mixture of an organic solvent and water is typically employed.
-
Dioxane/Water or THF/Water: These are the most common solvent systems for the Suzuki-Miyaura coupling of MIDA boronates.[7][14] The ratio of the organic solvent to water can be adjusted to optimize the solubility of the reagents and the rate of MIDA boronate hydrolysis.
-
Anhydrous Conditions: While MIDA boronates are stable under anhydrous cross-coupling conditions, these conditions are generally not productive for the coupling reaction itself, as hydrolysis is required for the transmetalation step.[3][4]
PART 4: Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Vinyl MIDA Boronate with an Aryl Bromide
Materials:
-
Vinyl MIDA boronate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the vinyl MIDA boronate, aryl bromide, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the vinyl MIDA boronate.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
PART 5: Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Vinyl MIDA Boronate Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently inert atmosphere. 3. Ineffective base or solvent system. | 1. Use a fresh batch of catalyst and ligand. Consider using a robust precatalyst.[15][16] 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas.[15] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent ratios.[16] |
| Protodeboronation of the Vinyl MIDA Boronate | 1. Hydrolysis of the MIDA boronate is too fast relative to the rate of cross-coupling. 2. Presence of excess water or protic sources. | 1. Use a milder base (K₃PO₄ is generally good).[7] Lower the reaction temperature. 2. Ensure the use of anhydrous organic solvents (though water is needed for the base). Optimize the organic solvent to water ratio. |
| Homocoupling of the Vinyl MIDA Boronate | 1. Presence of oxygen. 2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Rigorously exclude oxygen through proper degassing and inert atmosphere techniques.[4] 2. Use a Pd(0) source or a precatalyst that is efficiently reduced in situ.[4] |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Ligand oxidation or degradation. | 1. Ensure a sufficiently high ligand-to-palladium ratio (typically 2:1 for simple Pd sources). 2. Use high-purity, air-stable ligands and maintain an inert atmosphere. |
Conclusion
The successful application of vinyl MIDA boronates in Suzuki-Miyaura cross-coupling reactions is a powerful strategy for the synthesis of complex molecules. A thorough understanding of the interplay between the palladium precatalyst, the phosphine ligand, the base, and the solvent system is paramount for achieving high yields and selectivities. By carefully considering the principles outlined in this guide and systematically optimizing the reaction conditions, researchers can effectively harness the unique advantages of vinyl MIDA boronates in their synthetic endeavors.
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Denmark, S. E., et al. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
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Burke, M. D., et al. (2012). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC - NIH. [Link]
-
Newman, S. G., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Chemistry Portal. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC - NIH. [Link]
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Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. (2011). Preparation of MIDA Anhydride and Reaction with Boronic Acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
Andrus, M. B., & Song, C. (2001). Palladium-imidazolium carbene catalyzed aryl, vinyl, and alkyl Suzuki-Miyaura cross coupling. PubMed. [Link]
-
Liu, L., et al. (2012). The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA... ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2021). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Kwong, F. Y., et al. (2018). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... ResearchGate. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
Al-Masri, A. A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Taylor, R. J. K., & Unsworth, W. P. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Denmark, S. E., et al. (2017). Effect of Phosphine Ligand on Rate a. ResearchGate. [Link]
-
He, W., et al. (2010). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. The University of Rhode Island. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. PMC - NIH. [Link]
-
Wills, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Zhao, Y., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed. [Link]
-
Sigman, M. S., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [Link]
-
Burke, M. D., et al. (2011). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Request PDF. [Link]
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Application Notes and Protocols for Slow-Release MIDA Boronate Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Controlled Boronic Acid Release
N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile building blocks in modern organic synthesis, primarily due to their remarkable stability and the capacity for controlled deprotection.[1][2] Unlike many free boronic acids, which can be prone to decomposition through processes like protodeboronation, oxidation, or polymerization, MIDA boronates are generally stable solids that can be stored on the benchtop for extended periods and are compatible with silica gel chromatography.[1][2] This stability is conferred by the trivalent MIDA ligand, which coordinates to the boron center, changing its hybridization from sp² to sp³ and thus attenuating its reactivity.[2]
The true power of MIDA boronates, however, lies in the ability to controllably release the corresponding boronic acid in situ. This "slow-release" strategy is particularly crucial for Suzuki-Miyaura cross-coupling reactions involving unstable boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl derivatives.[3][4] By maintaining a low, steady concentration of the reactive boronic acid, its decomposition is minimized, leading to significantly improved yields and reaction efficiency.[4][5] This guide provides a detailed overview of the mechanisms governing MIDA boronate deprotection and practical protocols for achieving controlled, slow release in a research setting.
Mechanistic Underpinnings of MIDA Boronate Hydrolysis
Recent mechanistic studies have revealed that MIDA boronate hydrolysis proceeds via two distinct pathways: a "fast" base-mediated mechanism and a "slow" neutral mechanism.[6][7][8] The ability to favor one pathway over the other is the key to controlling the release rate of the boronic acid.
The Two-Pathway Hydrolysis Model
-
Fast, Base-Mediated Hydrolysis : This pathway is characterized by a rapid deprotection, often complete within minutes at room temperature.[5][9] The rate-limiting step is the attack of a hydroxide ion (OH⁻) on one of the carbonyl carbons of the MIDA ligand.[6][7][8][10] This mechanism is dominant under strongly basic conditions, such as in the presence of aqueous sodium hydroxide (NaOH).[9]
-
Slow, Neutral Hydrolysis : This pathway, which is central to slow-release strategies, does not require an exogenous acid or base.[6][7] The rate-limiting step involves the cleavage of the dative B-N bond by a small cluster of water molecules, (H₂O)n.[6][7] This mechanism is significantly slower—by more than three orders of magnitude—than the base-mediated pathway.[6] It is the operative mechanism under mild basic conditions where the concentration of free hydroxide is low, for instance, when using aqueous potassium phosphate (K₃PO₄).[9]
The choice between a "fast" or "slow" release is therefore dictated by the reaction conditions, primarily pH and water activity.[6][8][9] For slow-release applications, conditions are chosen to favor the neutral hydrolysis pathway.
Factors Influencing Slow-Release Deprotection
Several key variables can be modulated to fine-tune the rate of boronic acid release. Understanding these factors is critical for optimizing cross-coupling reactions.
| Parameter | Effect on Slow-Release Rate | Rationale | Typical Conditions |
| Base | Strong bases (e.g., NaOH) lead to very fast, uncontrolled release. Weaker bases (e.g., K₃PO₄, K₂CO₃) are optimal for slow release. | Strong bases promote the fast, base-mediated hydrolysis pathway. Weaker bases maintain a low hydroxide concentration, allowing the slow, neutral pathway to dominate.[9] | K₃PO₄ is a commonly used base for slow-release Suzuki-Miyaura couplings.[4][11] |
| Temperature | Increasing temperature accelerates the release rate. | The rate of hydrolysis, like most chemical reactions, is temperature-dependent. The release rate can be adjusted from ~24 hours at 23°C to ~30 minutes at 100°C.[11] | 60°C to 100°C is a typical range for cross-coupling reactions.[4][11] |
| Solvent/Water Activity (aw) | The presence of water is essential for hydrolysis. The rate is dependent on water activity. | Water is a key reactant in the rate-limiting step of the neutral hydrolysis pathway.[6] In biphasic systems, mass transfer between the organic and aqueous phases also plays a crucial role.[6][9] | A common solvent system is a 5:1 mixture of dioxane and water.[11] |
| Co-catalysts/Additives | Certain additives can influence the reaction. For challenging couplings, such as with 2-pyridyl MIDA boronates, a co-catalyst may be necessary. | For some substrates, standard slow-release conditions are not effective. The use of isopropanol as a co-solvent and a sub-stoichiometric amount of Cu(OAc)₂ has been shown to be successful. | Cu(OAc)₂ can be used as a co-catalyst in specific cases. |
Protocol: Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the slow-release cross-coupling of an air-stable MIDA boronate with an aryl chloride, a common application that benefits from this technique.
Experimental Workflow
Materials and Reagents
-
MIDA boronate (1.2 equiv)
-
Aryl halide (e.g., aryl chloride) (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol %)
-
SPhos (10 mol %)
-
Potassium phosphate (K₃PO₄) (7.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation : To a dry reaction vessel containing a magnetic stir bar, add the MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (7.5 equiv).
-
Rationale: Assembling the solid components first under an inert atmosphere prevents premature reaction and degradation of the catalyst. The use of a slight excess of the MIDA boronate ensures complete consumption of the limiting aryl halide.[11]
-
-
Atmosphere Inerting : Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Rationale: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Removing air is crucial for catalytic efficiency and reproducibility.
-
-
Solvent Addition : Through a septum, add anhydrous 1,4-dioxane followed by deionized water to achieve the desired solvent ratio (e.g., 5:1 dioxane/H₂O) and final concentration (e.g., 0.07 M with respect to the aryl halide).[4][11]
-
Rationale: The dioxane/water system provides a biphasic medium where the slow hydrolysis can occur, gradually releasing the boronic acid into the organic phase for the cross-coupling reaction.[9]
-
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 60 °C). Stir the reaction mixture vigorously for the required duration (typically 2-24 hours).
-
Monitoring the Reaction : Progress can be monitored by periodically taking small aliquots from the reaction mixture (under inert atmosphere if necessary) and analyzing them by TLC, LC-MS, or GC-MS to observe the consumption of the aryl halide and the formation of the product.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography.
Conclusion
The slow-release deprotection of MIDA boronates is a powerful and enabling strategy in modern synthetic chemistry. By understanding the dual-mechanistic model of hydrolysis, researchers can rationally select conditions to favor the slow, neutral pathway, thereby unlocking the potential of otherwise unstable boronic acids for complex molecule synthesis. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this technique in diverse research and development settings.
References
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
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Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. Retrieved January 6, 2026, from [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. LJMU Research Online. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]
- Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions.
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Request PDF. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. Retrieved January 6, 2026, from [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]
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SciSpace. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
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Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
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National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
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Chem-Station. (2014). MIDA boronate. [Link]
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Request PDF. (n.d.). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. Retrieved January 6, 2026, from [Link]
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Application Notes & Protocols: The Strategic Deployment of Vinyl MIDA Boronate in Natural Product Synthesis
Abstract
The synthesis of complex natural products often hinges on the strategic and efficient formation of carbon-carbon bonds. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, the instability of many key building blocks, particularly vinyl boronic acids, presents a significant hurdle.[1][2][3] This guide details the application of vinyl N-methyliminodiacetic acid (MIDA) boronate, a transformative reagent that overcomes these limitations. By reversibly protecting the boronic acid, the MIDA ligand imparts exceptional benchtop stability and chromatographic compatibility, enabling its use not only in direct vinylations but also as a versatile platform for generating more complex, functionalized building blocks.[4][5][6][7] We will explore the core principles of MIDA boronate chemistry, its application in the powerful strategy of iterative cross-coupling (ICC), and provide detailed protocols for its synthesis and use in key transformations relevant to natural product synthesis.
The MIDA Boronate Advantage: Taming Boronic Acid Reactivity
Boronic acids are indispensable tools in organic synthesis, yet their utility can be compromised by inherent instability. Many, especially vinyl and heteroaryl derivatives, are prone to decomposition via processes like protodeboronation, oxidation, or polymerization, complicating their storage, handling, and purification.[1][2]
The development of N-methyliminodiacetic acid (MIDA) as a protective ligand by the Burke group marked a paradigm shift.[7][8] Condensation of a boronic acid with MIDA forms a bicyclic boronate ester. This structural change rehybridizes the boron center from sp² to a less reactive sp³ state, effectively "masking" its Lewis acidity and reactivity.[6][8]
Key Properties of MIDA Boronates:
-
Exceptional Stability: MIDA boronates are typically crystalline, air-stable solids that can be stored on the benchtop for extended periods without decomposition.[2][5][6]
-
Chromatographic Compatibility: Unlike many free boronic acids, MIDA boronates are robustly stable to silica gel chromatography, permitting the facile purification of complex boronic acid precursors.[4][6][9]
-
Orthogonal Reactivity: The MIDA boronate group is inert to a wide array of common synthetic reagents and reaction conditions, allowing for multi-step elaboration of the molecule without disturbing the protected boronic acid.[4][9][10]
-
Controlled Deprotection: The true power of the MIDA ligand lies in its controlled cleavage. Under mild aqueous basic conditions (e.g., 1N NaOH or K₃PO₄ in water/dioxane), the MIDA ester is hydrolyzed, releasing the free boronic acid in situ for immediate participation in a cross-coupling reaction.[4][7][11] This "slow-release" mechanism maintains a low concentration of the often-unstable boronic acid, minimizing side reactions and enabling efficient coupling even with challenging substrates.[2][7][11]
Vinyl MIDA Boronate: A Uniquely Versatile C₂ Building Block
Vinyl MIDA boronate is more than just a stable equivalent of vinyl boronic acid; it is a versatile starting material for constructing a diverse array of more complex building blocks.[12][13] Its stability and unique reactivity profile make it a cornerstone reagent for modern synthetic strategies.
Key Synthetic Applications
-
Suzuki-Miyaura Coupling: As a direct surrogate for the unstable vinyl boronic acid, it couples efficiently with a wide range of aryl and heteroaryl chlorides and bromides.[1][14]
-
Olefin Cross-Metathesis: Vinyl MIDA boronate is an outstanding substrate for cross-metathesis reactions, functioning similarly to robust olefins like tert-butylethylene.[12] This allows for the highly stereoselective synthesis of various (E)-alkenyl MIDA boronates, which are themselves valuable building blocks for natural product synthesis.[4][12]
-
Further Functionalization: The vinyl group can undergo various transformations, such as cyclopropanation and epoxidation, while the MIDA boronate remains intact, providing access to other valuable synthetic intermediates.[13][14]
The following diagram illustrates the central role of vinyl MIDA boronate as a precursor to more elaborate building blocks, which are then used in the assembly of complex targets.
Caption: Versatility of Vinyl MIDA Boronate in Synthesis.
Application Showcase: Iterative Cross-Coupling (ICC) in the Total Synthesis of Ratanhine
The modularity of many natural products lends itself to a synthetic strategy based on the sequential coupling of bifunctional building blocks.[4][5] The stability and controlled reactivity of MIDA boronates are the enabling technology for Iterative Cross-Coupling (ICC), a process analogous to the automated synthesis of peptides and oligonucleotides.[15]
The total synthesis of Ratanhine provides a compelling example of this strategy.[4][8] The molecule is retrosynthetically disconnected into simpler, MIDA-boronate-containing fragments. The synthesis then proceeds by sequentially coupling these building blocks, with each cycle involving a Suzuki-Miyaura reaction followed by MIDA deprotection to reveal the boronic acid for the next coupling event.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
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- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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epoxidation of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione.
Application Note & Protocol
Selective Epoxidation of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione: A Practical Guide
Abstract
This document provides a comprehensive guide for the selective epoxidation of this compound, a versatile vinyl boronic acid surrogate. Boronic acids are fundamental building blocks in modern organic synthesis, yet their inherent instability can limit their utility.[1] The use of N-methyliminodiacetic acid (MIDA) as a protecting group forms a stable, sp³-hybridized boronate ester that is robust enough to withstand a wide range of reaction conditions, including oxidation, while being amenable to standard purification techniques like silica gel chromatography.[2][3][4][5] The resulting product, oxiran-2-yl MIDA boronate, is a valuable chiral building block, serving as a stable and accessible precursor to unsubstituted oxiranylborane.[2] This protocol details a reliable method for the epoxidation, including mechanistic rationale, step-by-step procedures for synthesis and purification, characterization data, and troubleshooting advice for researchers in synthetic chemistry and drug development.
Scientific Rationale & Mechanistic Overview
The Role of the MIDA Ligand
The success of this transformation hinges on the unique properties of the MIDA ligand. In its unprotected state, vinylboronic acid is prone to decomposition via processes like protodeboronation and oxidation.[1] The MIDA ligand coordinates to the boron center through two carboxylate oxygens and one nitrogen atom. This trivalent coordination rehybridizes the boron atom from a reactive sp² state to a more stable, tetrahedral sp³ state.[2] This "coordinative shielding" deactivates the Lewis acidity of the boron center, rendering the entire molecule remarkably stable and inert to many reagents that would otherwise degrade a free boronic acid.[3] This stability is the key enabler for performing selective chemistry, such as epoxidation, on the vinyl substituent.
Epoxidation Mechanism
The epoxidation of the vinyl group proceeds via the well-established Prilezhaev reaction. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), serves as the oxygen atom source. The reaction is believed to occur in a concerted fashion, where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic π-bond of the alkene. This is often referred to as the "butterfly mechanism." The MIDA boronate group is sufficiently electron-withdrawing to slightly deactivate the double bond, but it remains reactive enough for epoxidation under standard conditions. The stability of the MIDA boronate ensures it remains intact throughout the oxidative process.
Caption: Reaction mechanism for the epoxidation of Vinyl MIDA Boronate.
Experimental Workflow & Protocols
The overall experimental process follows a logical sequence from reaction setup to final product characterization. The stability of the MIDA boronate simplifies handling and purification, making the procedure highly reproducible.
Caption: Standard experimental workflow for synthesis and analysis.
Materials & Reagents
| Reagent | CAS Number | Supplier | Purity/Grade | Notes |
| This compound | 1104636-73-8 | Various[6][7] | >97% | The starting material.[8] |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | Sigma-Aldrich, etc. | ~77% (wetted) | Standard oxidant. Handle with care. |
| Dichloromethane (DCM) | 75-09-2 | Standard suppliers | Anhydrous, >99.8% | Reaction solvent. |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | Standard suppliers | ACS Reagent | For aqueous work-up (quenching). |
| Sodium sulfite (Na₂SO₃) | 7757-83-7 | Standard suppliers | ACS Reagent | For quenching excess peroxide. |
| Magnesium sulfate (MgSO₄) | 7487-88-9 | Standard suppliers | Anhydrous | Drying agent. |
| Ethyl acetate (EtOAc) | 141-78-6 | Standard suppliers | HPLC Grade | Eluent for chromatography. |
| Hexanes | 110-54-3 | Standard suppliers | HPLC Grade | Eluent for chromatography. |
| Silica Gel | 7631-86-9 | Standard suppliers | 230-400 mesh | For column chromatography. |
Protocol 1: Epoxidation Reaction
This protocol is adapted from established procedures for the epoxidation of vinyl MIDA boronates.[2][8]
-
Preparation: In an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 25.4 mmol, 1.0 equiv) in dichloromethane (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C. Causality: Cooling is essential to control the exothermic reaction and minimize potential side reactions.
-
Reagent Addition: While maintaining the temperature at 0 °C, add solid m-CPBA (approx. 77% purity, 6.2 g, ~27.7 mmol, 1.1 equiv) portion-wise over 20 minutes. Causality: Slow, portion-wise addition prevents a rapid temperature increase and ensures a controlled reaction rate.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. The product spot should appear at a lower Rf value than the starting material.
-
Completion: Once TLC analysis indicates complete consumption of the starting material, proceed to the work-up procedure.
Protocol 2: Work-up and Purification
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (50 mL) to the flask at 0 °C. After 10 minutes, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Causality: These washes remove the acid byproduct and any remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel.
-
Column Packing: Use a gradient elution system, starting with 30% ethyl acetate in hexanes.
-
Elution: Gradually increase the polarity to 50-60% ethyl acetate in hexanes to elute the product.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions containing the product.
-
Final Product: Concentrate the combined pure fractions under reduced pressure to afford the final product, oxiran-2-yl MIDA boronate, as a colorless solid.[8]
-
Expected Results & Characterization
The epoxidation of vinyl MIDA boronate is a high-yielding reaction.
| Parameter | Typical Value |
| Scale | 25.4 mmol |
| Reaction Time | 2-4 hours |
| Yield | 90-98% |
| Physical Appearance | Colorless Solid |
Characterization Data for Oxiran-2-yl MIDA Boronate:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.25 (d, J=17.2 Hz, 1H), 3.95 (d, J=17.2 Hz, 1H), 3.33 (d, J=16.8 Hz, 1H), 3.19 (d, J=16.8 Hz, 1H), 2.87 (dd, J=4.0, 2.8 Hz, 1H), 2.79 (s, 3H), 2.75 (dd, J=5.2, 4.0 Hz, 1H), 2.45 (dd, J=5.2, 2.8 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 168.4, 168.1, 62.1, 61.8, 48.9, 46.2, 44.9. (Note: The carbon attached to boron is often not observed due to quadrupolar relaxation).
-
Mass Spectrometry (ESI+): Calculated for C₇H₁₁BNO₄ [M+H]⁺: 199.07; found: 199.1.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient oxidant; low reaction temperature. | Add an additional 0.1 equiv of m-CPBA. Allow the reaction to warm slowly to room temperature for 1-2 hours. |
| Low Yield | Product loss during work-up; impure reagents. | Ensure pH of aqueous washes is basic to prevent MIDA deprotection. Use fresh, high-purity m-CPBA and anhydrous solvent. |
| Ring-opening of Epoxide | Presence of acid or nucleophiles during work-up. | Ensure quenching and neutralization steps are thorough. Avoid prolonged exposure to silica gel during chromatography. |
Safety Precautions
-
m-CPBA: is a strong oxidizing agent and can be shock-sensitive when dry. Always use the wetted commercial grade and handle it with non-metallic spatulas.
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory throughout the procedure.
References
-
Ballmer, S. G., et al. (2025). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. ResearchGate. Available at: [Link]
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Taylor, M. S. (n.d.). Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols. University of Toronto T-Space. Available at: [Link]
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Chem-Station. (2014, February 9). MIDA boronate. Chem-Station International Edition. Available at: [Link]
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Aich, D., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications. Available at: [Link]
-
Yao, Z., et al. (2021). Vinyl Epoxides in Organic Synthesis. Chemical Reviews. Available at: [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
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Chemsrc. (n.d.). CAS#:1104636-73-8 | this compound. Chemsrc Website. Available at: [Link]
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The Strategic Use of Vinyl MIDA Boronate in Pharmaceutical Intermediate Synthesis: A Detailed Guide
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient, robust, and versatile synthetic methodologies is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, yet the instability of many boronic acids, particularly vinyl boronic acid, has historically presented significant challenges.[1] This guide provides an in-depth exploration of vinyl N-methyliminodiacetic acid (MIDA) boronate, a transformative reagent that overcomes these limitations, enabling broader applications in the synthesis of complex pharmaceutical intermediates.
Introduction: The Power of a Protected Vinyl Boron
Vinyl boronic acid is a potent C2 building block, but its inherent instability, leading to rapid polymerization and degradation, has long hindered its widespread use.[1] The advent of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has revolutionized the field.[2] By forming a stable, crystalline, and easily handled boronate ester, MIDA has rendered previously difficult-to-handle boronic acids, like vinyl boronic acid, readily accessible for synthetic chemists.[3][4]
Vinyl MIDA boronate is a bench-stable solid that is compatible with silica gel chromatography, allowing for easy purification.[5] Its true ingenuity lies in the "slow-release" principle. Under specific mild aqueous basic conditions, the MIDA ligand is cleaved, gradually liberating the reactive vinyl boronic acid in situ. This controlled release minimizes the concentration of the unstable species at any given time, thereby suppressing side reactions and maximizing coupling efficiency.[6]
This application note will provide a comprehensive overview of the utility of vinyl MIDA boronate in pharmaceutical intermediate synthesis, complete with detailed protocols, mechanistic insights, and troubleshooting guidance.
The MIDA Advantage: Why Choose Vinyl MIDA Boronate?
The adoption of vinyl MIDA boronate in synthetic workflows offers a multitude of advantages for the pharmaceutical industry:
-
Enhanced Stability and Handling: Vinyl MIDA boronate is a free-flowing, crystalline solid with indefinite benchtop stability, eliminating the need for special handling procedures and enabling accurate weighing and dispensing.[5]
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are stable to silica gel chromatography, simplifying purification of both the reagent and its reaction products.[7]
-
Controlled Reactivity: The MIDA ligand acts as a protective group, rendering the boron center unreactive under anhydrous cross-coupling conditions. This allows for selective reactions at other functional groups within the molecule.[8]
-
Iterative Cross-Coupling: The ability to selectively deprotect and couple MIDA boronates has paved the way for iterative cross-coupling strategies, enabling the modular and efficient synthesis of complex molecules, akin to solid-phase peptide synthesis.[6][9] This has been demonstrated in the synthesis of natural products like Ratanhine and the polyene framework of Amphotericin B.[3][9]
-
Improved Yields and Purity: The slow-release mechanism minimizes the decomposition of the vinyl boronic acid, leading to higher yields and cleaner reaction profiles, which is critical in pharmaceutical manufacturing.[6]
Synthesis of Vinyl MIDA Boronate: A Preparative Protocol
The accessibility of vinyl MIDA boronate is a key enabler of its widespread use. Below is a detailed protocol for its synthesis, adapted from established literature procedures.[10][11]
Workflow for the Synthesis of Vinyl MIDA Boronate
Caption: A stepwise workflow for the synthesis of vinyl MIDA boronate.
Detailed Step-by-Step Protocol
Materials:
-
1-Bromo-2-(trimethylsilyl)ethylene
-
Boron tribromide (1.0 M solution in hexanes)
-
N-Methyliminodiacetic acid disodium salt (MIDA-Na₂)
-
Anhydrous pentane
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous pentane and cool to -78 °C using a dry ice/acetone bath.
-
Transmetalation: Slowly add a 1.0 M solution of boron tribromide in hexanes to the cooled pentane. To this solution, add 1-bromo-2-(trimethylsilyl)ethylene dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Preparation of MIDA Slurry: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of N-methyliminodiacetic acid disodium salt in anhydrous THF.
-
Trapping: Slowly add the MIDA-Na₂ suspension to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford vinyl MIDA boronate as a white solid.
Application in Pharmaceutical Intermediate Synthesis: Synthesis of Pyrrole-Containing Bicyclic Systems
A compelling example of the utility of vinyl MIDA boronate is in the synthesis of pyrrole-containing bicyclic systems, which are privileged scaffolds in medicinal chemistry.[12] The following protocol details a Suzuki-Miyaura coupling of vinyl MIDA boronate with an ortho-nitro-haloarene, the first step in a two-step synthesis of these valuable intermediates.[5]
Suzuki-Miyaura Coupling and Cyclization Workflow
Caption: A two-step synthesis of pyrrole-containing bicyclic systems.
Detailed Protocol: Suzuki-Miyaura Coupling of Vinyl MIDA Boronate
Materials:
-
Vinyl MIDA boronate
-
ortho-Nitro-haloarene (e.g., 1-bromo-2-nitrobenzene)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add vinyl MIDA boronate (1.2 equivalents), the ortho-nitro-haloarene (1.0 equivalent), potassium phosphate (3.0 equivalents), and Pd(dppf)Cl₂ (5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude ortho-vinyl-nitroarene intermediate by silica gel column chromatography.
The subsequent Cadogan-Sundberg cyclization can be performed by heating the purified intermediate with a trialkyl phosphite.[12]
Troubleshooting Common Issues in Suzuki-Miyaura Reactions with Vinyl MIDA Boronate
Even with the advantages of MIDA boronates, challenges can arise. Below is a table outlining potential problems and their solutions.[3][6]
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst. |
| Insufficient degassing | Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst. | |
| Incomplete hydrolysis of MIDA boronate | Ensure the base is of good quality and that sufficient water is present in the solvent mixture to facilitate hydrolysis. | |
| Protodeboronation (loss of vinyl group) | The concentration of free vinyl boronic acid is too high | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) to slow down the rate of MIDA deprotection. |
| Presence of protic impurities | Use anhydrous solvents and ensure all reagents are dry. | |
| Homocoupling of the Aryl Halide | Inefficient transmetalation | Increase the equivalents of vinyl MIDA boronate. Ensure the catalyst system is appropriate for the specific aryl halide. |
Conclusion
Vinyl MIDA boronate has emerged as a cornerstone reagent in modern synthetic chemistry, particularly in the realm of pharmaceutical intermediate synthesis. Its exceptional stability, ease of handling, and the elegant "slow-release" mechanism provide chemists with a reliable and efficient tool to incorporate the valuable vinyl moiety into complex molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently employ vinyl MIDA boronate in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.
References
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Llona-Minguez, S., Desroses, M., Ghassemian, A., Jacques, S. A., Eriksson, L., Isacksson, R., Koolmeister, T., Stenmark, P., Scobie, M., & Helleday, T. (2015). Vinylic MIDA Boronates: New Building Blocks for the Synthesis of Aza-Heterocycles. Chemistry (Weinheim an der Bergstrasse, Germany), 21(20), 7394–7398. [Link]
-
Burke, M. D., & Gillis, E. P. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
-
Llona-Minguez, S., Desroses, M., Ghassemian, A., Jacques, S. A., Eriksson, L., Isacksson, R., Koolmeister, T., Stenmark, P., Scobie, M., & Helleday, T. (2015). Vinylic MIDA Boronates: New Building Blocks for the Synthesis of Aza-Heterocycles. ResearchGate. [Link]
-
Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications. [Link]
-
Kelly, A. M., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9408–9414. [Link]
-
O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]
-
Organic Syntheses Procedure. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
-
D. G. Hall (Ed.). (2014). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link]
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Application Notes & Protocols: Scalable Synthesis and Application of Vinylboronic Acid MIDA Ester
Introduction: The Paradigm Shift with MIDA Boronates
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis, with profound applications in the pharmaceutical and materials science industries.[1] However, the utility of this Nobel-winning chemistry has historically been hampered by the inherent instability of many boronic acids.[1][2] These crucial reagents are often prone to decomposition via protodeboronation or trimerization to boroxines, complicating their storage, handling, and use in complex, multi-step syntheses.[1]
The development of N-methyliminodiacetic acid (MIDA) boronates by Professor Martin D. Burke and his group presented an elegant and robust solution to this long-standing challenge.[1] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state.[1][2] This structural modification renders the boron atom unreactive to the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions.[2]
Vinylboronic acid MIDA ester, in particular, has emerged as a cornerstone building block. It is an air- and chromatographically stable, free-flowing crystalline solid that serves as a reliable surrogate for the notoriously unstable vinylboronic acid.[][4][5] Its exceptional stability allows it to be handled on the benchtop, purified via standard silica gel chromatography, and stored for extended periods without degradation.[1][6] Crucially, the parent boronic acid can be liberated in situ through a controlled, slow-release mechanism under mild aqueous basic conditions, unleashing its reactivity precisely when needed for cross-coupling.[5][7]
This guide provides detailed, field-proven protocols for the scalable synthesis of vinylboronic acid MIDA ester and its subsequent application in Suzuki-Miyaura cross-coupling, tailored for researchers, scientists, and drug development professionals.
The Core Principle: Stability through Reversible Protection
The utility of MIDA boronates hinges on a simple yet powerful concept: protection and controlled deprotection. The MIDA ligand acts as a protecting group that can be easily cleaved.
Sources
MIDA Boronates as a Transformative Protecting Group Strategy for Iterative Cross-Coupling
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of N-methyliminodiacetic acid (MIDA) boronates as a powerful protecting group strategy. Boronic acids are indispensable reagents in modern organic synthesis, yet their inherent instability often limits their utility. MIDA boronates effectively address this challenge by reversibly protecting the boronic acid moiety, rendering it a stable, crystalline, and chromatographically-compatible building block. This guide details the principles of MIDA boronate chemistry, provides step-by-step protocols for their synthesis and deprotection, and showcases their transformative potential in complex molecule synthesis through iterative cross-coupling (ICC).
Introduction: Overcoming the Instability of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in contemporary organic chemistry.[1] However, the utility of its key component, the boronic acid, is often hampered by a propensity for decomposition through pathways like protodeboronation, oxidation, and polymerization.[1] This instability complicates storage, purification, and efficient participation in coupling reactions, particularly for sensitive substrates such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[2]
The development of N-methyliminodiacetic acid (MIDA) as a protecting group has revolutionized the field. By chelating the boron atom, MIDA rehybridizes it from a reactive sp² state to a stable, tetrahedral sp³ state.[1][3] This coordinative saturation renders the boronic acid unreactive to anhydrous cross-coupling conditions while conferring remarkable benchtop stability.[1][4] Crucially, this protection is reversible, and the active boronic acid can be readily liberated under mild aqueous basic conditions.[4][5] This unique combination of stability and controlled reactivity makes MIDA boronates ideal building blocks for complex, multi-step syntheses.[6][7]
The MIDA Boronate Platform: Principles and Advantages
The power of the MIDA boronate strategy lies in a collection of highly advantageous properties that streamline synthetic workflows.[4][5]
-
Benchtop Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term storage without degradation.[5][8]
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are stable to silica gel chromatography, enabling facile purification of intermediates.[4][9]
-
Reversibly Attenuated Reactivity: The MIDA ligand effectively "pauses" the reactivity of the boronic acid under anhydrous Suzuki-Miyaura conditions, preventing unwanted side reactions.[1][4]
-
Controlled Deprotection: The boronic acid can be unmasked on demand using mild aqueous base, with the rate of release tunable from rapid ("fast release") to gradual ("slow release").[1][10][11] This slow-release feature is particularly valuable for unstable boronic acids, as it maintains a low concentration of the reactive species in solution, minimizing decomposition.[2][10]
These features have enabled the development of a powerful synthetic paradigm known as Iterative Cross-Coupling (ICC) . Analogous to the automated synthesis of peptides and oligonucleotides, ICC utilizes bifunctional building blocks (e.g., halo-MIDA boronates) to assemble complex molecules in a stepwise and controlled manner.[4][5][12]
Synthesis of MIDA Boronates
Several methods are available for the synthesis of MIDA boronates, with the choice depending on the stability and nature of the starting boronic acid.
Protocol 1: Dehydrative Condensation (Dean-Stark Method)
This is the most common method for robust boronic acids.[13] The reaction involves the condensation of a boronic acid with MIDA, with azeotropic removal of water to drive the equilibrium towards the product.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.2 equiv), toluene, and a minimal amount of DMSO to aid solubility.[4]
-
Heat the mixture to reflux (typically 110 °C) and monitor the reaction by TLC or LC-MS.[14]
-
Once the reaction is complete (typically 6 hours), cool the mixture to room temperature.[14]
-
Remove the solvent under reduced pressure.
-
Purify the crude MIDA boronate by silica gel chromatography or recrystallization.[4]
Protocol 2: MIDA Anhydride Method for Sensitive Substrates
For boronic acids that are sensitive to the high temperatures and acidic conditions of the Dean-Stark method, a milder procedure using MIDA anhydride is recommended.[13][14][15] MIDA anhydride acts as both the ligand source and an in situ desiccant.[14][15]
Experimental Protocol:
-
In a dry flask under an inert atmosphere, dissolve the sensitive boronic acid (1.0 equiv) in anhydrous dioxane.
-
Add MIDA anhydride (3.0 equiv) to the solution.[14]
-
Heat the mixture at 70 °C for 24 hours.[14]
-
Cool the reaction to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate and purify the MIDA boronate by silica gel chromatography.
A key advantage of this method is that it avoids the harsh, high-temperature acidic conditions associated with the Dean-Stark protocol, leading to higher yields for sensitive substrates.[13]
Table 1: Comparison of MIDA Boronate Synthesis Methods
| Method | Boronic Acid Substrate | Temperature | Key Reagent | Advantages | Disadvantages |
| Dean-Stark | Robust aryl, heteroaryl, alkenyl, alkyl | High (reflux) | MIDA | Well-established, suitable for large scale | Harsh conditions, not for sensitive substrates[13][14] |
| MIDA Anhydride | Sensitive aryl, heteroaryl, functionalized | Moderate (70 °C) | MIDA Anhydride | Mild conditions, high yields for sensitive substrates[13][15] | Requires pre-synthesized anhydride |
Deprotection of MIDA Boronates: Releasing the Reactive Boronic Acid
The controlled release of the boronic acid from its MIDA-protected form is a critical step in the synthetic workflow. The hydrolysis mechanism can be manipulated to achieve either rapid or slow release, depending on the reaction requirements.[11][16]
Mechanistic studies have revealed two distinct hydrolysis pathways: a fast, base-mediated mechanism involving hydroxide attack at a MIDA carbonyl carbon, and a slower, neutral mechanism involving rate-limiting B-N bond cleavage by water.[16][17][18] The choice of base and reaction conditions dictates which pathway predominates.[19]
Protocol 3: Fast Deprotection for Stable Boronic Acids
For immediate use of a stable boronic acid in a subsequent reaction, rapid hydrolysis is desired.
Experimental Protocol:
-
Dissolve the MIDA boronate (1.0 equiv) in a suitable organic solvent (e.g., THF).
-
Add 1 M aqueous sodium hydroxide (NaOH) and stir vigorously at room temperature.[1][4]
-
Deprotection is typically complete within minutes.[19]
-
The resulting boronic acid solution can be used directly in the next step after neutralization or extraction.
Protocol 4: Slow-Release Cross-Coupling for Unstable Boronic Acids
This protocol is a game-changer for notoriously unstable boronic acids. By slowly generating the boronic acid in situ, its concentration remains low, minimizing decomposition while allowing it to be efficiently consumed in the cross-coupling reaction.[10]
Experimental Protocol for a General Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).[2]
-
Add potassium phosphate (K₃PO₄, 7.5 equiv) as the base.[2][10]
-
Heat the reaction mixture (e.g., 60 °C) and monitor for completion. The slow hydrolysis of the MIDA boronate under these conditions provides a sustained release of the boronic acid over several hours.[10][19]
-
Upon completion, perform a standard aqueous workup and purify the product.
For particularly challenging couplings, such as those involving 2-pyridyl MIDA boronates, the addition of a copper co-catalyst (e.g., Cu(OAc)₂) may be beneficial.[2][10]
Application: The Power of Iterative Cross-Coupling (ICC)
The robust nature of MIDA boronates and the controlled nature of their deprotection enable a powerful strategy for the systematic assembly of complex molecules.[5][9] The ICC workflow is analogous to solid-phase peptide synthesis, involving sequential cycles of deprotection and coupling.[5][12]
Workflow for a Two-Step Iterative Cross-Coupling:
Caption: Iterative Cross-Coupling (ICC) Workflow.
This iterative approach, which has been successfully automated, allows for the rapid synthesis of molecular libraries and complex natural products from a set of pre-functionalized building blocks.[5][12][20] The synthesis of the natural product ratanhine is a classic example of the power of this methodology.[1][4]
Conclusion
The MIDA boronate protecting group strategy has fundamentally transformed the landscape of organic synthesis. By converting unstable boronic acids into robust, crystalline, and chromatographically stable building blocks, it has unlocked new possibilities for the construction of complex molecules. The principles of controlled reactivity and the development of reliable protocols for synthesis, deprotection, and iterative cross-coupling have made this a go-to methodology for chemists in academia and industry. The continued development of new MIDA-based reagents and automated synthesis platforms promises to further expand the scope and accessibility of this powerful technology, accelerating discovery in medicine and materials science.[12]
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Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
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From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]
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Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Royal Society of Chemistry. [Link]
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MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]
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From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. ACS Publications. [Link]
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Iterative cross-coupling with MIDA boronates. University of Illinois IDEALS. [Link]
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MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature. [Link]
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MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature. [Link]
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3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications. [Link]
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MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
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MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
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A Mild Method for Making MIDA Boronates. ACS Publications. [Link]
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Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
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General synthesis of the MIDA boronates developed in this study. ResearchGate. [Link]
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MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]
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Application Note: Streamlined One-Pot Synthesis and Strategic Applications of Vinyl MIDA Boronate
Abstract
N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable building blocks in modern organic synthesis, primarily due to their exceptional stability and unique reactivity profile. Unlike their often-unstable boronic acid counterparts, MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[1][2][3] This combination of features permits the straightforward purification, handling, and storage of complex organoboron intermediates, paving the way for advanced synthetic strategies like iterative cross-coupling (ICC).[1][2] Vinyl MIDA boronate is a cornerstone of this chemical technology, serving as a versatile two-carbon linchpin. However, its synthesis is non-trivial; the high instability of the parent vinylboronic acid precludes its formation via standard condensation methods.[1] This guide provides a detailed protocol for a robust, one-pot synthesis of vinyl MIDA boronate from a commercially available vinylsilane, explains the mechanistic rationale, and explores its subsequent applications in constructing more complex molecular architectures.
The Imperative for a Specialized Synthesis
The utility of boronic acids in palladium-catalyzed cross-coupling reactions is well-established. However, their application is often hampered by inherent instability, leading to decomposition and challenges in long-term storage and purification. The MIDA ligand, by forming a dative bond with the boron center, rehybridizes it from sp² to a more stable sp³ state.[3] This pyramidalization effectively "masks" the reactivity of the boronic acid, rendering it inert to anhydrous cross-coupling conditions while allowing for facile deprotection under mild aqueous basic conditions.[3]
While many aryl and alkyl MIDA boronates can be prepared by condensing the corresponding boronic acid with MIDA, this approach fails for vinyl MIDA boronate due to the extreme instability of vinylboronic acid itself.[1] This necessitated the development of a de novo synthesis that bypasses the problematic free boronic acid intermediate entirely. The following protocol details an efficient one-pot procedure that has become a standard in the field.
Mechanistic Pathway: Silane to MIDA Boronate
The core of the one-pot synthesis lies in a transmetalation-trapping sequence. The process begins with the reaction of a stable, commercially available precursor, vinyltrimethylsilane, with boron tribromide (BBr₃). This step facilitates a transmetalation, replacing the silyl group with a dihaloborane moiety. Without isolation, this reactive intermediate is then immediately "trapped" by the addition of the disodium salt of N-methyliminodiacetic acid (MIDA-Na₂), which complexes with the boron center to form the final, stable vinyl MIDA boronate product.
Figure 1: One-pot synthesis mechanism for vinyl MIDA boronate.
Detailed Experimental Protocol
This protocol describes the one-pot synthesis of vinyl MIDA boronate from vinyltrimethylsilane.
3.1. Materials and Equipment
-
Vinyltrimethylsilane
-
Boron tribromide (1.0 M solution in Dichloromethane/DCM)
-
N-methyliminodiacetic acid (MIDA)
-
Sodium hydroxide (NaOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Standard oven-dried glassware (round-bottom flask, addition funnel)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Silica gel for column chromatography
3.2. Preparation of Disodium MIDA Salt (MIDA-Na₂) Note: This should be prepared beforehand and stored in a desiccator.
-
In a round-bottom flask, dissolve N-methyliminodiacetic acid (1.0 eq) in a minimal amount of deionized water.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (2.0 eq) in water dropwise.
-
Remove the water under reduced pressure (rotary evaporator) and dry the resulting white solid under high vacuum for several hours to yield the anhydrous disodium salt.
3.3. One-Pot Synthesis Workflow
Figure 2: Experimental workflow for the one-pot synthesis.
3.4. Step-by-Step Procedure
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂), add vinyltrimethylsilane (1.0 eq) and anhydrous DCM.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 eq) dropwise via syringe or an addition funnel over 30 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (e.g., trimethylsilyl bromide).
-
Place the flask under an inert atmosphere again. Add anhydrous THF, followed by the pre-dried disodium MIDA salt (1.2 eq).
-
Stir the resulting suspension vigorously at room temperature for 12 hours.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography. The compatibility of MIDA boronates with silica gel is a key advantage, allowing for high purity isolation.[1][2]
3.5. Expected Results & Characterization
The procedure typically affords the vinyl MIDA boronate as a white, crystalline solid. The stability of the product allows for easy handling and storage on the benchtop.[1][2]
| Parameter | Representative Value |
| Yield | 80-95% |
| Appearance | White crystalline solid |
| ¹H NMR (d₆-acetone) | Representative shifts: δ ~6.0-6.5 (m, 1H, vinyl CH), ~5.5-5.9 (m, 2H, vinyl CH₂), 4.23 (d, 2H), 3.83 (d, 2H), 2.83 (s, 3H, N-CH₃). Note: Exact shifts may vary based on solvent and instrument.[4] |
| ¹³C NMR (d₆-acetone) | Representative shifts: δ ~168.7 (C=O), ~130-140 (vinyl carbons), 62.6 (CH₂), 47.4 (N-CH₃). Note: Boron-bound carbon may be broad or unobserved.[4] |
| Storage | Indefinitely stable on the benchtop under air.[2] |
Strategic Applications in Synthesis
Vinyl MIDA boronate is not merely a stable equivalent of a volatile reagent; it is a powerful and versatile building block for constructing molecular complexity.[5][6]
4.1. Olefin Cross-Metathesis Vinyl MIDA boronate is an excellent substrate for olefin cross-metathesis reactions, analogous to tert-butylethylene.[1][6] This reaction provides highly stereoselective access to a wide range of trans-alkenyl MIDA boronates, which are themselves valuable intermediates for subsequent cross-coupling.[7] This approach avoids the use of less stable vinylboronic esters and yields products that are easily purified by chromatography.[1]
4.2. Platform for Bifunctional Building Blocks A prime example of its utility is the synthesis of (1-bromovinyl)-MIDA boronate. This is achieved through a simple and efficient bromination-debromination sequence starting from vinyl MIDA boronate.[4] The resulting (1-bromovinyl)-MIDA boronate is a bifunctional building block, containing both a nucleophilic MIDA boronate and an electrophilic vinyl bromide, poised for participation in iterative cross-coupling sequences.[2][4]
Figure 3: Key synthetic transformations of vinyl MIDA boronate.
Conclusion
The one-pot synthesis of vinyl MIDA boronate from vinyltrimethylsilane provides a reliable and scalable solution to access a crucial building block that is otherwise difficult to prepare. The protocol leverages a transmetalation-trapping strategy to circumvent the handling of unstable boronic acid intermediates. The resulting product exhibits exceptional stability, is compatible with standard purification techniques, and serves as a versatile precursor for a host of advanced synthetic transformations, including olefin metathesis and the creation of bifunctional reagents for iterative cross-coupling. This makes it an indispensable tool for researchers in drug discovery and materials science aiming to construct complex molecules with precision and efficiency.[5]
References
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Gillis, E. P., & Burke, M. D. (2013). (1-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. National Institutes of Health. [Link]
-
Ballmer, S. G., et al. (2017). Operationally simple synthesis of MIDA boronates enabled by MIDA anhydride in tandem with centrifuge-based catch and release purification/precipitation. Organic Syntheses. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. ACS Publications. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Semantic Scholar. [Link]
-
Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. ResearchGate. [Link]
-
Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (1-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Vinyl MIDA in Organic Synthesis – Professional Polymer CRO/CDMO [yundunpolymer.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with MIDA Boronates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving N-methyliminodiacetic acid (MIDA) boronates. Our approach is rooted in mechanistic principles to help you diagnose the root cause of your experimental challenges and implement effective solutions.
Introduction: The Power and Pitfalls of MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally valuable reagents in modern organic synthesis. Their remarkable benchtop stability allows for the reliable storage and handling of otherwise unstable boronic acids, particularly those prone to decomposition pathways like protodeboronation.[1] The core principle of their utility lies in the "slow-release" of the active boronic acid in situ under aqueous basic conditions.[1][2] This controlled release maintains a low concentration of the sensitive boronic acid, minimizing degradation while ensuring enough is available to participate in the catalytic cycle.
However, the success of a Suzuki coupling with a MIDA boronate hinges on a delicate balance of factors: the rate of MIDA deprotection must be synchronized with the rate of the palladium-catalyzed cross-coupling. When yields are low, the issue often lies in a disruption of this balance. This guide will walk you through diagnosing and resolving these common issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki coupling reaction with a MIDA boronate has a very low yield or has failed completely. Where do I start troubleshooting?
When a reaction fails, a systematic approach is crucial. Before diving into complex optimization, start by verifying the foundational parameters of your reaction.
-
Catalyst Integrity and Activity: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. The presence of oxygen can lead to catalyst decomposition and the formation of inactive palladium black.[3]
-
Actionable Advice:
-
Use Fresh Reagents: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands are particularly susceptible to oxidation.[4]
-
Ensure Inert Atmosphere: Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3][4] Assemble your reaction under a positive pressure of inert gas.
-
Consider a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable as they form the active Pd(0) species more cleanly and efficiently.[5]
-
-
-
MIDA Boronate Deprotection: MIDA boronates are unreactive under strictly anhydrous conditions.[6] The hydrolysis of the MIDA group is essential to release the free boronic acid for transmetalation.[7]
-
Actionable Advice:
-
Check for Water: Ensure your reaction medium contains water. Typical solvent systems include dioxane/water or THF/water mixtures.[8]
-
Verify Base Addition: Confirm that the correct aqueous base was added in the specified amount. Without the base, deprotection will not occur.
-
-
Below is a workflow to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for low Suzuki coupling yield.
Q2: I see significant amounts of my starting aryl halide, but my MIDA boronate is consumed. What is happening?
This observation strongly suggests that the MIDA boronate is being deprotected to the corresponding boronic acid, but this boronic acid is decomposing before it can successfully cross-couple. The most common decomposition pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[2][4]
This scenario arises from a kinetic mismatch: Rate of Protodeboronation > Rate of Transmetalation .
-
Causality: The slow-release strategy is designed to prevent this by keeping the boronic acid concentration low.[1] However, if the catalytic cycle is sluggish (e.g., slow oxidative addition or reductive elimination), the liberated boronic acid spends too much time in the basic solution, increasing the likelihood of protodeboronation.[9]
-
Actionable Advice:
-
Modify the Base: The choice of base is critical. A very strong base like NaOH can cause rapid deprotection, leading to a spike in the boronic acid concentration.[6] Using a milder base can slow down the release.
-
Optimize Catalyst System: A more active catalyst can accelerate the cross-coupling cycle, allowing it to "outrun" the decomposition. Consider a more electron-rich and bulky phosphine ligand to promote faster oxidative addition and reductive elimination.[5]
-
Temperature Adjustment: Lowering the reaction temperature can sometimes slow the rate of protodeboronation more than it slows the catalytic cycle.[9]
-
| Base | Typical Conditions | Rationale for Use with MIDA Boronates |
| K₃PO₄ | 2.0 - 3.0 equivalents, often powdered | A common and effective base for promoting the slow-release of boronic acid without being overly harsh.[8] |
| K₂CO₃ / Na₂CO₃ | 2.0 - 3.0 equivalents, aqueous solution | Can be effective, but sometimes leads to incomplete MIDA hydrolysis or slower reaction rates.[10][11] |
| Cs₂CO₃ | 2.0 - 3.0 equivalents | A stronger inorganic base that can be effective for more challenging couplings.[8] |
| NaOH / KOH | 1.0 M aqueous solution | Promotes very rapid hydrolysis.[6] Generally not recommended for the "slow-release" strategy as it can increase protodeboronation risk. |
| Organic Bases | e.g., Triethylamine (Et₃N) | Can be effective in specific systems, particularly in greener, solvent-free protocols, but inorganic bases are more common.[10][11] |
Q3: My reaction is sluggish and stalls at ~40-50% conversion, even after extended reaction times. How can I drive it to completion?
Stalled reactions often point to catalyst deactivation or an insufficient rate of a key step in the catalytic cycle. With MIDA boronates, this can also be related to the rate of boronic acid release.
-
Causality:
-
Catalyst Deactivation: The palladium catalyst may be slowly decomposing over the course of the reaction.
-
Insufficient Deprotection Rate: For some sterically hindered or electronically deactivated MIDA boronates, the hydrolysis under standard conditions (e.g., K₃PO₄) might be too slow to sustain the catalytic cycle, effectively starving the reaction of the boronic acid.
-
Product Inhibition: In some cases, the biaryl product can coordinate to the palladium center, slowing down the catalyst turnover.
-
-
Actionable Advice:
-
Increase Catalyst Loading: For challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 4-5 mol% can help achieve full conversion by compensating for catalyst deactivation.[10]
-
Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 100-110 °C) can increase the rate of all steps, including MIDA deprotection and catalyst turnover.
-
Screen Different Ligands: The ligand choice profoundly impacts catalyst activity and stability. If using a standard ligand like PPh₃, consider switching to a more robust and activating Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos).[12]
-
Consider a Co-catalyst: For particularly challenging substrates, such as some 2-pyridyl MIDA boronates, the addition of a co-catalyst like Cu(OAc)₂ has been shown to be beneficial.
-
Caption: Decision tree for troubleshooting stalled Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates (Slow-Release Conditions)
This protocol is a robust starting point adapted from literature procedures for coupling MIDA boronates with aryl chlorides.[8]
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the MIDA boronate (1.2–1.5 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. Available at: [Link]
- Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
-
MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. Available at: [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. ACS Publications. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
For the pro's (Suzuki). Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. ACS Publications. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: MIDA Boronate Stability and Reaction Integrity
Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile building blocks in their synthetic endeavors. MIDA boronates offer exceptional stability, enabling complex, iterative cross-coupling strategies that would be challenging with free boronic acids.[1][2] However, their effective use hinges on a clear understanding of their stability limits and the conditions that can lead to premature decomposition.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your MIDA boronates during storage, reaction, and purification.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing causal analysis and actionable solutions.
Issue 1: MIDA Boronate Decomposes During a Non-Coupling Reaction
Symptoms:
-
You are performing a reaction to modify another part of your molecule, but TLC or LC-MS analysis shows a new, highly polar spot corresponding to the free boronic acid (R-B(OH)₂).
-
You observe a significant decrease in the yield of your desired MIDA-protected product.
-
Proton NMR analysis shows the disappearance of the characteristic MIDA peaks or the appearance of boronic acid-related signals.
Root Cause Analysis: The primary pathway for MIDA boronate decomposition is hydrolysis.[3][4] The MIDA ligand forms a dative bond from its nitrogen atom to the boron's empty p-orbital, shielding it from unwanted reactions.[5] However, this protective bond is reversible. The presence of water, especially under basic conditions, can lead to cleavage of the MIDA group, liberating the free boronic acid.[1][6] This process can be accelerated by heat.[7]
There are two distinct mechanisms for this hydrolysis[4][8]:
-
Base-Mediated (Fast): This is the intended deprotection mechanism. It involves a rate-limiting attack by a hydroxide ion on one of the MIDA carbonyl carbons.[4][8] This pathway is very rapid and is typically employed using aqueous bases like NaOH or NaHCO₃.[6][9]
-
Neutral (Slow): This mechanism does not require an external base and involves the cleavage of the B-N bond by a small cluster of water molecules.[4][8] This is often the source of unintended decomposition when reactions are not rigorously anhydrous.
Caption: Unintentional decomposition via the neutral hydrolysis pathway.
Troubleshooting Workflow: If you suspect premature decomposition, follow this diagnostic workflow to pinpoint and resolve the issue.
Caption: Troubleshooting workflow for MIDA boronate decomposition.
Detailed Protocols:
-
Protocol 1: Rigorous Drying of Solvents and Reagents
-
Solvents: Use solvents from a dedicated solvent purification system (e.g., passing through activated alumina columns). Alternatively, distill solvents over an appropriate drying agent (e.g., Na/benzophenone for THF/ether, CaH₂ for halogenated solvents and acetonitrile). Store dried solvents over activated molecular sieves (3Å or 4Å).
-
Liquid Reagents: Dry liquid reagents over molecular sieves or another suitable drying agent that does not react with the reagent itself.
-
Solid Reagents: Dry solid reagents in a vacuum oven. For bases like K₃PO₄ or K₂CO₃, flame-drying under high vacuum immediately before use is highly effective.
-
Reaction Setup: Assemble glassware hot from the oven and cool under a stream of inert gas (Argon or Nitrogen). Perform all transfers via syringe or cannula.
-
Issue 2: Decomposition During Silica Gel Chromatography
Symptoms:
-
Streaking or tailing of the MIDA boronate spot on a TLC plate.
-
Low recovery of the desired product after column chromatography.
-
The collected fractions contain the free boronic acid.
Root Cause Analysis: While MIDA boronates are generally considered compatible with silica gel chromatography, decomposition can occur under certain conditions.[6][10][11][12] Standard silica gel contains adsorbed water, which can facilitate the slow, neutral hydrolysis pathway described earlier. Furthermore, certain co-eluents can accelerate decomposition. For instance, using methanol in the eluent can lead to transesterification or hydrolysis if left for extended periods.[11]
Solutions:
-
Use Anhydrous Conditions: Prepare a slurry of silica gel in your non-polar eluent (e.g., hexanes) and pack the column. Avoid highly polar eluents if possible. For sensitive substrates, consider using silica gel that has been oven-dried (e.g., at 120°C for several hours) and cooled under vacuum.
-
Optimize Eluent System:
-
For non-polar MIDA boronates, a hexanes/ethyl acetate system is often effective.[11]
-
For more polar compounds, dichloromethane/ethyl acetate can be used. While dichloromethane/methanol is useful for TLC analysis, it should be used cautiously for preparative columns due to potential decomposition.[11]
-
Avoid basic additives like triethylamine or ammonia unless absolutely necessary, as they can promote deprotection. A small amount of acetic acid is generally compatible if an acidic modifier is needed.[11]
-
-
Work Quickly: Do not let the MIDA boronate sit on the column for an unnecessarily long time. Elute the product as efficiently as possible.
-
Alternative Purification: If the product is crystalline, recrystallization is an excellent alternative to chromatography.[11] A common strategy is to dissolve the crude product in a minimal amount of acetone and then slowly add diethyl ether to induce crystallization.[11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason MIDA boronates are so stable?
The stability of MIDA boronates stems from the intramolecular dative bond between the nitrogen lone pair of the MIDA ligand and the vacant p-orbital of the boron atom.[5] This coordination saturates the boron center, rendering it less Lewis acidic and protecting it from the common decomposition pathways that affect free boronic acids, such as oxidation and protodeboronation.[1][13] This makes them bench-top stable solids that are compatible with a wide range of synthetic reagents.[6][12][14][15]
Q2: Under what specific conditions are MIDA boronates stable vs. labile?
The stability is primarily dictated by pH and the presence of water. The following table summarizes the general stability profile.
| Condition | Reagents / Environment | Stability of MIDA Boronate | Primary Mechanism |
| Anhydrous/Aprotic | Dry THF, Dioxane, Toluene, CH₂Cl₂, etc. | High | N/A |
| Anhydrous Cross-Coupling | Pd catalyst, anhydrous base (e.g., K₃PO₄) | High [6][16] | MIDA group acts as a protecting group. |
| Neutral Aqueous | THF / H₂O, no added base/acid | Moderate to Low | Slow cleavage via neutral hydrolysis.[4][8] |
| Mild Aqueous Base | aq. NaHCO₃, aq. K₃PO₄ | Labile (Slow to Moderate Release) | Base-mediated hydrolysis.[6][7] |
| Strong Aqueous Base | 1M aq. NaOH | Very Labile (Fast Release) | Rapid base-mediated hydrolysis.[6][7] |
| Acidic | Protic acids (e.g., TFA, HCl) | Moderate | Can trigger solvolysis.[3] |
Q3: Can I use protic solvents like methanol or ethanol with MIDA boronates?
It is generally recommended to avoid leaving MIDA boronates in alcohol solutions for extended periods (e.g., more than an hour).[11] Alcohols can participate in transesterification or facilitate hydrolysis, leading to decomposition. While they can sometimes be used as a minor component of a chromatography eluent, their use as a primary reaction solvent is discouraged if the MIDA group is intended to remain intact.
Q4: Which bases are "safe" to use in reactions without cleaving the MIDA group?
The key is to use anhydrous, non-nucleophilic bases. Aqueous inorganic bases will promote deprotection.
| Base Type | Examples | Compatibility with MIDA Boronates | Rationale |
| Aqueous Inorganic | NaOH, K₂CO₃, K₃PO₄ in H₂O | Incompatible | Promotes rapid hydrolysis (deprotection). |
| Anhydrous Inorganic | Anhydrous K₃PO₄, Cs₂CO₃ | Compatible | Used in standard anhydrous cross-coupling; minimal hydrolysis occurs.[16] |
| Amine Bases | Triethylamine (NEt₃), DIPEA | Generally Compatible | Non-nucleophilic and can be obtained anhydrous. Safe for most applications. |
| Strong, Nucleophilic Bases | LiAlH₄, DIBAL, Metal Alkoxides | Incompatible | These hard nucleophiles will readily attack and cleave the MIDA boronate.[12] |
Q5: How should I properly store my MIDA boronate compounds?
MIDA boronates are valued for their exceptional bench-top stability and do not typically require special handling.[6][9][10] They can be stored in a vial on the lab bench under a normal air atmosphere for extended periods without significant decomposition.[12][13] For long-term storage (many months to years), keeping them in a desiccator is good practice to prevent any potential for slow hydrolysis from atmospheric moisture.
References
- N. A. Romero, et al. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF.
- MIDA-protected Boron
- J. A. Gonzalez, et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed - NIH.
- S. J. Lee, et al.
- MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- Recent Advances in the Synthesis and Reactivity of MIDA Boronates.
- A. Singh, et al.
- E. P. Gillis, M. D. Burke. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH.
- D. S. Dick, M. D. Burke.
- J. A. Gonzalez, et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- MIDA Boron
- P. Chen, et al.
- BLD Insights | MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- J. A. Gonzalez, et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace.
- S. J. Lee, et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- MIDA boronate.
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- 1. orgsyn.org [orgsyn.org]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Suzuki-Miyaura Coupling of Vinylboron Species
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of vinylboron species. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C(sp²)–C(sp²) bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with vinylboron reagents and achieve optimal results in your synthetic endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
The Suzuki-Miyaura coupling is a robust and versatile reaction, but like any chemical transformation, it can be prone to specific side reactions and issues, particularly when employing vinylboron species. This section provides a structured approach to identifying and resolving common problems.
| Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated. | • Catalyst Choice: For vinyl couplings, consider using pre-formed, air-stable Pd(II) precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][3] • Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[3] |
| 2. Inefficient Transmetalation: The transfer of the vinyl group from boron to palladium is slow or incomplete. | • Base Selection: The choice of base is critical.[4][5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used to activate the boronic acid/ester to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[5] For sensitive substrates, weaker bases like K₂CO₃ or organic bases might be preferable.[6][7] • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often optimal.[3] Water helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[3] | |
| 3. Degradation of Vinylboron Reagent: Vinylboronic acids and their derivatives can be susceptible to degradation. | • Use Boronic Esters: Convert the vinylboronic acid to a more stable ester, such as a pinacol ester.[8] Boronic esters are generally more robust towards protodeboronation and oxidation.[8][9] • Fresh Reagents: Use freshly prepared or recently purchased vinylboron reagents, as they can degrade upon storage. | |
| Significant Protodeboronation (R-B(OH)₂ → R-H) | 1. Presence of Protic Sources: The carbon-boron bond is cleaved by a proton source, such as water or alcohol.[8][10] | • Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under anhydrous conditions. However, this may require the use of a different base (e.g., KF, CsF) to activate the boronic ester. • pH Control: Protodeboronation rates can be pH-dependent.[11][12] While vinylboronic acids are generally more stable than some heteroaryl boronic acids, extreme pH conditions should be avoided.[11] |
| 2. Reaction Temperature/Time: Prolonged reaction times or high temperatures can promote protodeboronation. | • Optimize Conditions: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Aim for the shortest time required for complete consumption of the starting material. Consider lowering the reaction temperature if the desired coupling is efficient at a lower temperature. | |
| Formation of Homocoupled Product (R-B(OH)₂ → R-R) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, often mediated by Pd(II) species.[3] | • Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon, nitrogen) for an extended period.[3] • Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) can sometimes minimize homocoupling that arises from the in situ reduction of Pd(II) precatalysts.[3] |
| 2. Inefficient Reductive Elimination: If the reductive elimination of the desired product is slow, side reactions like homocoupling can become more competitive. | • Ligand Choice: Bulky ligands can promote the reductive elimination step, which can outcompete side reactions.[3] | |
| Z-to-E Isomerization of the Vinyl Group | 1. Ligand Effects: The choice of palladium ligand can significantly influence the stereochemical outcome.[13][14] | • Ligand Screening: Certain phosphine ligands have been shown to promote Z-to-E isomerization. If stereoretention is crucial, screening different ligands is recommended. For example, Pd(P(o-Tol)₃)₂ has been reported to be effective in preserving Z-olefin geometry.[13] |
| 2. Reaction Conditions: Temperature and reaction time can also play a role in isomerization. | • Milder Conditions: Employ the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a good yield of the desired product. |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][5] There are two generally accepted mechanisms for its action:
-
Boronate Pathway: The base reacts with the vinylboronic acid or its ester to form a more nucleophilic tetracoordinate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species then readily transfers the vinyl group to the palladium(II) center.[5]
-
Hydroxide Pathway: The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral vinylboronic acid.[5]
The boronate pathway is generally considered the predominant mechanism.
Q2: Why is a water/organic solvent mixture often used?
The use of a biphasic system with water serves several purposes. Firstly, many of the inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in common organic solvents like toluene or THF, and water helps to dissolve them.[3] Secondly, water can facilitate the formation of the active boronate species, thereby accelerating the transmetalation step.[3]
Troubleshooting Specific Side Reactions
Q3: My main byproduct is the protodeboronated starting material. What is the mechanism of protodeboronation and how can I prevent it?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[10] This side reaction is often pH-dependent and can be catalyzed by both acids and bases.[10] While vinylboronic acids are relatively stable compared to some other classes of boronic acids, protodeboronation can still be a significant issue.[11]
-
To prevent it:
-
Use a more stable boronic ester derivative, such as a pinacol ester.[8]
-
Carefully control the amount of water in the reaction. In some cases, anhydrous conditions may be necessary.
-
Avoid excessively high temperatures and long reaction times.
-
Ensure the base is not overly strong, which can accelerate base-catalyzed protodeboronation.[10]
-
Q4: I am observing significant homocoupling of my vinylboronic acid. What causes this and how can it be minimized?
Homocoupling of boronic acids can occur through several pathways, but a common one involves the presence of oxygen and Pd(II) species.[3] If the reaction mixture is not properly degassed, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[3]
-
To minimize it:
-
Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.
-
Use a fresh, high-quality palladium catalyst.
-
Optimization of Reaction Parameters
Q5: How do I choose the right palladium catalyst and ligand for my vinylboron coupling?
The choice of catalyst and ligand is critical for a successful reaction.[1][2]
-
Catalyst Precursor: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are convenient to handle. They are reduced in situ to the active Pd(0) species.
-
Ligands: For vinyl couplings, bulky and electron-rich phosphine ligands are often preferred.[3] Examples include trialkylphosphines (e.g., P(t-Bu)₃) and biarylphosphines (e.g., XPhos, SPhos). These ligands facilitate both the oxidative addition of the organic halide and the reductive elimination of the final product.[1][3] N-heterocyclic carbenes (NHCs) are also highly effective ligands for Suzuki-Miyaura couplings.
Q6: Can I use vinyltrifluoroborates instead of vinylboronic acids or esters?
Yes, potassium vinyltrifluoroborates are excellent alternatives to vinylboronic acids and esters.[15] They are typically crystalline, air- and moisture-stable solids that are easy to handle and store.[15] They are activated under the basic reaction conditions to release the active boronic acid/boronate species in situ.
III. Visualizing the Suzuki-Miyaura Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura coupling and highlights the key side reactions involving vinylboron species.
Caption: Catalytic cycle and common side reactions.
IV. Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Vinylboronic Ester
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the vinylboronic ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water, 0.1 M concentration relative to the aryl halide) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and any additional ligand to the flask under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for the Preparation of a Vinyl Pinacol Boronate Ester
This protocol can be adapted from known literature procedures for the Miyaura borylation.
-
Reaction Setup: To an oven-dried flask, add bis(pinacolato)diboron (1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., KOAc, 1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the vinyl halide or triflate (1.0 equiv) and a dry, degassed solvent (e.g., dioxane or DMSO).
-
Reaction: Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete as monitored by GC-MS or TLC.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., hexanes or ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the resulting crude oil or solid by flash chromatography or distillation to afford the pure vinyl pinacol boronate ester.
V. References
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation - Account. [Source not available].
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]
-
Cheong, J., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Haddad, N., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. [Link]
-
D'Amato, M., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition. [Link]
-
Li, Y.-Q., et al. (2014). Palladium Nanoparticles Immobilized on Poly(vinyl chloride)-Supported Pyridinium as an Efficient and Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar. [Link]
-
ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
-
Wang, Y., et al. (2018). Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. ResearchGate. [Link]
-
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]
-
ResearchGate. (2015). The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Wisniewski, S. R., et al. (2018). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Zhang, H., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience. [Link]
-
Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Thomas, K. (Ed.). (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
-
ResearchGate. (2019). Optimization of γ‐selective allylic Suzuki–Miyaura cross‐coupling. ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
ResearchGate. (2022). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vinylboronic Acid MIDA Esters in Suzuki-Miyaura Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This resource is designed to provide in-depth guidance and troubleshooting for researchers utilizing vinylboronic acid N-methyliminodiacetic acid (MIDA) esters in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand the nuances of these powerful reagents and the challenges that can arise during their application. This guide offers field-proven insights to help you navigate potential issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is vinylboronic acid MIDA ester and why is it used?
Vinylboronic acid MIDA ester is a stable, crystalline solid that serves as a surrogate for the often unstable vinylboronic acid in Suzuki-Miyaura cross-coupling reactions.[1][2] The MIDA ligand protects the boronic acid, rendering it air- and chromatographically stable, which allows for easier handling, storage, and purification.[3] This protection is reversible under mild aqueous basic conditions, which slowly releases the reactive vinylboronic acid in situ during the coupling reaction.[1][4] This slow-release mechanism is particularly advantageous when working with unstable boronic acids, minimizing their decomposition and improving reaction yields.[4]
Q2: What is homocoupling and why is it a significant problem with vinylboronic acid MIDA esters?
Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other, forming a symmetrical byproduct (in this case, 1,3-butadiene). This side reaction is problematic for several key reasons:
-
Reduced Yield: It consumes the vinylboronic acid MIDA ester, lowering the yield of the desired cross-coupled product.[5]
-
Complicated Purification: The homocoupled byproduct can have similar physical properties to the target molecule, making purification by methods like column chromatography difficult.[5][6]
-
Stoichiometric Imbalance: The consumption of the boronic acid reagent disrupts the stoichiometry of the reaction, potentially leading to incomplete conversion of the starting halide.
Q3: What are the primary drivers of homocoupling in reactions involving vinylboronic acid MIDA esters?
The primary causes of homocoupling are generally related to the palladium catalyst and the reaction environment:
-
Presence of Pd(II) Species: The use of a Pd(II) precatalyst, such as Pd(OAc)₂, can lead to homocoupling, especially at the beginning of the reaction before the active Pd(0) catalyst is formed.[5][7] The Pd(II) can directly mediate the coupling of two boronic acid molecules.[7]
-
Dissolved Oxygen: Oxygen in the reaction mixture can promote the homocoupling pathway.[7][8] It can also lead to the oxidation of the active Pd(0) catalyst to Pd(II), further contributing to the problem.
-
Suboptimal Ligand Choice: The phosphine ligand plays a crucial role in the catalytic cycle. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway, allowing side reactions like homocoupling to become more prevalent.[5]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to troubleshooting and preventing the homocoupling of vinylboronic acid MIDA esters.
Issue: Significant Formation of 1,3-Butadiene (Homocoupled Product)
Potential Cause 1: Oxygen in the Reaction Mixture
-
Explanation: Dissolved oxygen can facilitate the oxidative dimerization of the boronic acid.
-
Suggested Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[5]
-
Freeze-Pump-Thaw Cycles: For complete oxygen removal, perform three to five freeze-pump-thaw cycles.[5] This is a highly effective method for ensuring an inert atmosphere.
-
Potential Cause 2: Use of a Pd(II) Precatalyst
-
Explanation: Pd(II) sources can initiate homocoupling before the catalytic cycle for cross-coupling begins.
-
Suggested Solutions:
-
Switch to a Pd(0) Precatalyst: Utilize a Pd(0) precatalyst like Pd(PPh₃)₄ to reduce the initial concentration of Pd(II).[5]
-
Employ a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[5][9]
-
Potential Cause 3: Suboptimal Ligand Selection
-
Explanation: The ligand influences the rates of the various steps in the catalytic cycle. A poorly chosen ligand can lead to a situation where homocoupling competes effectively with cross-coupling.
-
Suggested Solutions:
-
Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are known to promote the desired cross-coupling pathway and minimize side reactions.[5][10] These ligands can accelerate reductive elimination to form the desired product over the homocoupling pathway.
-
Potential Cause 4: Inappropriate Base
-
Explanation: The base is crucial for activating the boronic acid MIDA ester.[5] However, an overly strong or concentrated base can sometimes promote side reactions.
-
Suggested Solutions:
-
Screen Different Bases: It is advisable to screen a variety of bases, such as K₂CO₃, K₃PO₄, and Cs₂CO₃, to identify the optimal conditions for your specific substrates.[5]
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of Vinylboronic Acid MIDA Ester
This protocol incorporates best practices to suppress the formation of the homocoupled byproduct.
Reagents and Equipment:
-
Vinylboronic acid MIDA ester
-
Aryl/vinyl halide
-
Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst with a reducing agent
-
Bulky, electron-rich phosphine ligand (e.g., SPhos)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, toluene)
-
Base (e.g., K₃PO₄)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinylboronic acid MIDA ester, the aryl/vinyl halide, the base, and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the impact of different reaction parameters on the yield of the desired product and the formation of the homocoupled byproduct.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ | Reduced homocoupling with Pd(0) source.[5] |
| Atmosphere | Air | Inert (Argon/Nitrogen) | Significantly less homocoupling under inert conditions.[8] |
| Ligand | PPh₃ | SPhos | Bulky ligands favor cross-coupling.[5][10] |
| Additive | None | Potassium Formate (1.2 eq) | Suppresses Pd(II)-mediated homocoupling.[5][9] |
Visualizing the Problem and Solution
Diagram 1: The Competing Pathways
This diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling side reaction.
Caption: Competing catalytic cycles in the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve homocoupling issues.
Caption: A step-by-step guide to troubleshooting homocoupling.
References
- BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Thieme. (n.d.).
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). Vinylboronic acid MIDA ester.
- SLS. (n.d.). Vinylboronic acid MIDA ester.
- Sigma-Aldrich. (n.d.).
- NIH. (n.d.).
- Organic Syntheses. (n.d.). Procedure.
Sources
- 1. Vinylboronic acid MIDA ester 97 1104636-73-8 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Challenges in MIDA Boronate Purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate chemistry. MIDA boronates have become indispensable tools in modern organic synthesis, primarily for their remarkable ability to stabilize otherwise labile boronic acids, enabling iterative cross-coupling strategies analogous to peptide synthesis.[1] Their general stability to air, moisture, and chromatography makes them highly attractive building blocks.[2][3]
However, like any powerful tool, mastering its use requires understanding its nuances. Purification is a critical step where researchers can encounter challenges that impact yield, purity, and downstream reaction efficiency. This guide is designed to provide practical, experience-driven solutions to common purification issues, moving from quick answers in our FAQ section to in-depth troubleshooting for more complex problems.
Frequently Asked Questions (FAQs)
Q1: What makes MIDA boronates generally easy to purify compared to boronic acids?
MIDA boronates possess a unique combination of physical properties that facilitate their purification. Unlike many boronic acids which can be unstable, prone to dehydration to form boroxines, or incompatible with silica gel, MIDA boronates are typically free-flowing, crystalline solids.[1][4] Crucially, they are almost universally compatible with silica gel chromatography and stable enough for benchtop storage under air for months without noticeable decomposition.[1][5] This combination of crystallinity and chromatographic stability provides robust and versatile purification options.
Q2: Is it true that all MIDA boronates are stable to silica gel chromatography?
Yes, this is one of their most significant advantages. The MIDA ligand forms a rigid, bicyclic structure that protects the boron center, rendering the functional group stable to silica gel.[1] This allows for convenient reaction monitoring by TLC and straightforward purification by column chromatography, a feature not shared by many other boronic acid derivatives like N-methyldiethanolamine (MDEA) adducts.[1]
Q3: What are the best "go-to" solvent systems for column chromatography?
The optimal eluent depends on the polarity of your specific MIDA boronate. A good starting point is a gradient of ethyl acetate in hexanes. For a more detailed breakdown, please refer to Table 1 in the Protocols section. Dichloromethane:methanol is effective for TLC analysis, but can sometimes cause decomposition during preparative chromatography if exposure is prolonged.[1]
Q4: How should I store my purified MIDA boronate?
Purified MIDA boronates are remarkably stable. They can be stored on the benchtop, in a vial, under a normal air atmosphere for extended periods (often exceeding 60 days) without significant degradation.[5] For long-term archival, storage in a desiccator is good practice but not strictly necessary for routine use.
Q5: My starting boronic acid is impure. Can I use MIDA protection as a purification step?
Absolutely. This is a powerful and often underutilized application. You can take a crude mixture containing your desired boronic acid, perform a Dean-Stark complexation with MIDA, and then purify the resulting MIDA boronate via chromatography or recrystallization.[1] The impurities from the original mixture will typically remain unchanged and can be easily separated. Once you have the pure MIDA boronate, you can either use it directly in your next reaction or hydrolyze it back to the highly pure boronic acid using aqueous NaOH.[1][6]
Troubleshooting Guide: From Theory to Practice
Even with stable compounds, experimental challenges arise. This section addresses specific problems you might encounter during purification.
Problem 1: My MIDA boronate appears to be decomposing on the silica gel column.
-
Observation: You notice streaking on TLC plates, new spots appearing during the column run, or a lower-than-expected isolated yield.
-
Primary Cause: Unintended hydrolysis or degradation due to solvent choice. While generally stable, MIDA boronates can hydrolyze. Prolonged exposure to alcoholic solvents (like methanol) in your eluent is a common culprit.[1]
-
Solutions:
-
Minimize Alcohol Contact: If methanol is required to elute your compound, keep its concentration low (typically <10%) and run the column as quickly as possible. Do not let the MIDA boronate sit on the column in a solvent mixture containing alcohol for an extended period (e.g., overnight).[1]
-
Use Alternative Polar Solvents: For highly polar MIDA boronates, consider using acetone or THF as the polar component of your eluent system (e.g., EtOAc:acetone or THF:Et₂O) instead of methanol.[1]
-
Consider Acetic Acid: In some cases, adding a small amount of acetic acid as a co-eluent can improve chromatography without promoting decomposition.[1]
-
Problem 2: My MIDA boronate will not crystallize.
-
Observation: After removing the solvent, the product remains an oil or amorphous solid, or attempts to induce crystallization from a solvent/anti-solvent system fail.
-
Primary Cause: The presence of impurities is the most common reason for crystallization failure. Even small amounts of structurally similar byproducts can disrupt the crystal lattice formation. An incorrect choice of solvent system is also a frequent issue.
-
Solutions:
-
Pre-Purify by Chromatography: If your crude material is an oil, first perform column chromatography to remove the bulk of impurities. Often, the purified material will solidify upon solvent removal, or it will be much more amenable to crystallization.
-
Follow the Standard Protocol: The most reliable general method is to dissolve the crude MIDA boronate in a minimum volume of acetone at room temperature. Then, slowly add diethyl ether (Et₂O) as an anti-solvent until the solution becomes persistently cloudy (the "cloud-point"). Stopper the flask and let it stand. Crystals should form within minutes to hours.[1] Periodically add more Et₂O to re-establish the cloud-point as needed.[1]
-
Try Alternative Solvents: If the acetone/Et₂O system fails, try ethyl acetate/Et₂O or acetonitrile/Et₂O.[1]
-
For X-ray Quality Crystals: A slow vapor diffusion of petroleum ether into a concentrated acetone solution of the MIDA boronate is highly effective.[1]
-
Problem 3: I'm losing my compound during aqueous workup.
-
Observation: ¹H NMR of your crude organic extract shows a low yield or the presence of free boronic acid and MIDA ligand.
-
Primary Cause: Hydrolysis of the MIDA boronate. This is accelerated by basic conditions and the presence of alcohols.[1][6] While MIDA boronates are generally stable to aqueous washes with water, brine, and even dilute acid, they can be deprotected by bases like NaOH or even saturated NaHCO₃, especially if an alcohol is present as a co-solvent.[1][6]
-
Solutions:
-
Avoid Strong Bases: Unless deprotection is your goal, avoid washing with basic solutions like NaOH, K₃PO₄, or Na₂CO₃.
-
Use Caution with Bicarbonate: Be particularly careful when using saturated aqueous NaHCO₃; ensure no alcoholic solvents are present in the organic phase.[1]
-
Keep it Quick: Perform your aqueous extractions efficiently and avoid letting the layers sit together for extended periods.
-
Problem 4: I have a mixture of MIDA boronate diastereomers that I cannot separate.
-
Observation: You have a single spot on TLC and a single peak on your column trace, but the ¹H NMR spectrum clearly shows a mixture of diastereomers.
-
Primary Cause: The chosen eluent system lacks sufficient resolving power for these structurally similar compounds.
-
Solution:
-
Use a Ternary Eluent System: A powerful method for resolving MIDA boronate diastereomers is to use a three-component solvent system. A mixture of hexanes:EtOAc containing up to 10% methanol has been shown to be highly effective.[1] Adjust the ratios carefully to achieve baseline separation.
-
Core Purification Protocols
Here are detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Standard Silica Gel Chromatography
This protocol is the workhorse for MIDA boronate purification.
-
Prepare the Column: Dry pack your column with silica gel.
-
Adsorb the Sample: Dissolve your crude MIDA boronate in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Load and Equilibrate: Carefully load the dried sample onto the top of your column. Add a layer of sand. Equilibrate the column by running 2-3 column volumes of your starting eluent through it.
-
Elute: Begin elution with your chosen solvent system (see Table 1), collecting fractions. Monitor the elution process by TLC.
-
Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure to yield the purified MIDA boronate.
| Polarity of MIDA Boronate | Recommended Eluent System | Notes & Causality |
| Non-Polar | Hexanes / Ethyl Acetate | Standard system offering good resolution for lipophilic compounds. |
| Moderately Polar | Hexanes / Ethyl Acetate / Methanol (up to 10%) | The addition of methanol increases eluting power and is key for resolving diastereomers.[1] Use with caution to avoid prolonged contact. |
| Highly Polar | Ethyl Acetate / Acetone or THF / Diethyl Ether | These systems avoid protic solvents like methanol, reducing the risk of on-column hydrolysis for sensitive or very polar substrates.[1] |
Protocol 2: "Catch-and-Release" Purification
This elegant technique leverages the unique binary affinity of MIDA boronates for silica gel, where they are immobile in ether but mobile in THF.[7][8] It is exceptionally effective for separating MIDA boronates from reaction byproducts.
-
Load ("Catch"): Load your crude reaction mixture (if in THF, dilute with Et₂O or remove solvent and redissolve) onto a short plug of silica gel.
-
Wash: Wash the silica plug thoroughly with diethyl ether. Most common organic impurities (e.g., unreacted halides, phosphine ligands) will elute, while the MIDA boronate remains adsorbed at the origin.[7][8]
-
Elute ("Release"): Switch the eluting solvent to pure THF. The MIDA boronate will now mobilize and can be collected as a clean solution.[7][8]
-
Final Step: The resulting THF solution is often pure enough to be used directly in a subsequent reaction, or the solvent can be removed to isolate the solid product.
Decision Framework for Purification Strategy
Choosing the right purification method from the start can save significant time and resources. Use this decision tree to guide your choice.
Assessing Purity: Did it Work?
Confirming the purity of your final product is essential. A multi-technique approach is always best.
-
¹H NMR Spectroscopy: This is the primary tool for confirming the structure and assessing purity. Look for the characteristic diastereotopic methylene protons of the MIDA backbone and the absence of signals from starting materials or byproducts.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides excellent quantitative data on purity. However, be aware of the potential for on-column hydrolysis. To mitigate this, use a column with low silanol activity and buffered, aprotic mobile phases where possible.[6][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weight of your product and any impurities, confirming that you have successfully synthesized your target MIDA boronate.[9]
By understanding the unique chemical properties of MIDA boronates and anticipating potential challenges, you can develop robust and efficient purification protocols, ensuring the high quality of your building blocks for successful downstream applications.
References
-
Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8, 1067–1075. Available at: [Link]
-
Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Burke, M. D., et al. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]
-
Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. CORE. Available at: [Link]
-
Kelly, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9408–9414. Available at: [Link]
-
Lee, J. C. H., et al. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. NIH Public Access. Available at: [Link]
-
Kelly, A. M., et al. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 98, 92-113. Available at: [Link]
- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. Google Patents.
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. Available at: [Link]
-
Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]
-
Nandi, G. C., et al. (2021). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. Available at: [Link]
-
Kelly, A. M., et al. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids. NIH Public Access. Available at: [Link]
-
Reddit User Discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]
-
Kelly, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. Illinois Experts. Available at: [Link]
-
Ukigai, K., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
-
Isherwood, A. J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5129. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]
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- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing MIDA Boronate Cross-Coupling Kinetics
Welcome to the technical support center for MIDA (N-methyliminodiacetic acid) boronate cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency and kinetics of their Suzuki-Miyaura reactions using MIDA boronates. As stable, crystalline, and easily handled surrogates for often-unstable boronic acids, MIDA boronates offer significant advantages, particularly in complex molecule synthesis.[1][2] However, unlocking their full potential requires a nuanced understanding of the factors governing their reactivity.
The core principle of MIDA boronate chemistry is the controlled, in situ release of the corresponding boronic acid.[3][4] The rate of this hydrolysis (deprotection) must be carefully synchronized with the rate of the palladium-catalyzed cross-coupling cycle. A mismatch in these rates is the primary cause of common issues such as slow reactions, incomplete conversions, and low yields. This guide provides detailed troubleshooting strategies and in-depth explanations to help you navigate these challenges and optimize your reaction kinetics.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Use this table as your first point of reference when a reaction does not perform as expected.
| Problem/Observation | Potential Cause | Recommended Solution & Explanation |
| Slow or Incomplete Reaction | 1. Inefficient MIDA Boronate Hydrolysis: The rate of boronic acid release is the rate-limiting step. This is common with stable MIDA boronates or insufficiently basic conditions. | Optimize the Base and Solvent System: The choice of base is the primary lever for controlling the hydrolysis rate. For a "slow-release" of unstable boronic acids, a mild aqueous base like K₃PO₄ is ideal.[4] If the reaction is still slow, consider a stronger base or adjust the water content in the solvent system (e.g., dioxane/H₂O, THF/H₂O).[5][6] |
| 2. Low Catalyst Activity: The Pd(0) active species is not forming efficiently, or the catalyst is being deactivated. This can be an issue with sterically hindered substrates. | Select a More Robust Catalyst/Ligand System: For challenging couplings, use bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[2][7] These ligands promote the formation of highly active monoligated Pd(0) species.[7] | |
| 3. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation barriers for oxidative addition or reductive elimination. | Increase Reaction Temperature: While many MIDA couplings proceed at moderate temperatures (e.g., 60 °C), some challenging reactions, especially with aryl chlorides, may require higher temperatures (80-100 °C).[1][2] Monitor for potential degradation of sensitive substrates. | |
| Low Product Yield | 1. Protodeboronation: The released boronic acid is protonated and removed from the catalytic cycle before it can transmetalate. This is exacerbated when the boronic acid concentration is too high. | Employ the "Slow-Release" Strategy: Use mild basic conditions (e.g., K₃PO₄ in dioxane/H₂O) to maintain a low steady-state concentration of the free boronic acid, favoring cross-coupling over decomposition.[8][9] Syringe-pump addition of a freshly prepared boronic acid can replicate this effect and confirm protodeboronation as the issue.[3] |
| 2. Homocoupling of Boronic Acid: Oxygen in the reaction mixture can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[8][10] | Ensure Rigorous Degassing and Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[8] | |
| 3. Catalyst Decomposition: The active Pd(0) catalyst can oxidize or form inactive palladium black, especially at elevated temperatures or if phosphine ligands are oxidized. | Use Fresh Reagents and Precatalysts: Ensure phosphine ligands have been stored under an inert atmosphere. Using well-defined Pd(II) precatalysts can sometimes offer greater stability and more controlled generation of the active Pd(0) species.[7] | |
| Reaction Fails with Heteroaryl MIDA Boronates | 1. Substrate-Specific Challenges: 2-Pyridyl MIDA boronates are notoriously difficult substrates and often fail under standard slow-release conditions.[4] | Modify the Protocol for 2-Pyridyl Substrates: A successful protocol involves using isopropanol (IPA) as a co-solvent instead of water, K₂CO₃ as the base, and a sub-stoichiometric amount of Cu(OAc)₂ as a co-catalyst.[2][4] Copper salts are known to promote challenging Suzuki-Miyaura couplings.[9] |
| 2. Catalyst Inhibition: The heteroatom (e.g., nitrogen in pyridine) can coordinate to the palladium center, inhibiting catalytic activity. | Use Ligands Designed for Heteroaryl Coupling: Buchwald ligands like SPhos and XPhos are generally effective. In some cases, N-heterocyclic carbene (NHC) ligands may offer advantages.[7] | |
| Inconsistent Results | 1. Reagent Purity and Water Content: The purity of the base and the precise amount of water can significantly impact the hydrolysis rate and, therefore, the overall reaction kinetics.[6][11] | Standardize Reagent Handling: Use a base from a freshly opened container or one stored properly in a desiccator. Use anhydrous solvents and add a precise, measured amount of degassed water to ensure reproducibility. |
Visualizing the Process: Catalytic Cycle & Troubleshooting
Understanding the interplay between MIDA boronate hydrolysis and the Suzuki-Miyaura catalytic cycle is key to effective troubleshooting.
Caption: The MIDA boronate slow-release mechanism feeding into the Suzuki-Miyaura catalytic cycle.
Caption: A workflow for troubleshooting suboptimal MIDA boronate cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis of the "slow-release" strategy?
The MIDA ligand forms a dative bond from its nitrogen atom to the boron's empty p-orbital, changing the boron's hybridization from sp² to sp³.[1][4] This pyramidalized boronate is inert to the transmetalation step of the Suzuki-Miyaura cycle.[1] The "slow-release" is achieved by using mild aqueous basic conditions (e.g., aqueous K₃PO₄) that slowly hydrolyze the MIDA ligand, liberating the active sp²-hybridized boronic acid at a controlled rate.[4][9] This strategy maintains a low concentration of the often-unstable free boronic acid, minimizing side reactions like protodeboronation and homocoupling, which are often concentration-dependent.[3][9]
Q2: How do I choose between a "fast-release" and "slow-release" base?
The choice depends entirely on the stability of the boronic acid being generated.
-
Fast-Release (e.g., 1M NaOH): Use this for MIDA boronates corresponding to stable boronic acids (e.g., many arylboronic acids). The rapid hydrolysis quickly generates a high concentration of the active species for coupling.[4][5]
-
Slow-Release (e.g., K₃PO₄, K₂CO₃): This is essential for MIDA boronates that serve as surrogates for unstable boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[2][3] The slow, steady generation of the boronic acid ensures it is consumed by the catalytic cycle faster than it can decompose.[4]
Q3: Can MIDA boronate cross-coupling be performed under anhydrous conditions?
Yes. MIDA boronates are exceptionally stable under anhydrous Suzuki-Miyaura conditions, even at elevated temperatures (up to 80 °C).[1][4] This stability is the foundation of iterative cross-coupling, where a molecule containing both a halide and a MIDA boronate can be coupled with a free boronic acid without self-polymerization. The MIDA group acts as a protecting group that can be removed in a subsequent step.[1][12]
Q4: My reaction involves a sterically hindered aryl chloride. What are the key parameters to optimize?
Coupling sterically demanding substrates requires maximizing the activity of the catalytic system.
-
Catalyst System: This is the most critical factor. Use a high-activity system like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[2][7] These ligands facilitate both the challenging oxidative addition of the aryl chloride and the subsequent reductive elimination.
-
Temperature: These reactions often require higher temperatures (e.g., 100 °C) to achieve a reasonable rate.[2]
-
Base: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to drive the reaction.
Q5: What is the role of water in a "slow-release" reaction?
Water is a necessary reagent for the hydrolysis of the MIDA boronate.[11] There are two distinct hydrolysis mechanisms: a fast, base-mediated pathway and a slower, neutral pathway involving a water cluster.[6][13] In a typical biphasic slow-release reaction (e.g., THF/H₂O), both mechanisms can operate. The rate of hydrolysis, and thus the overall reaction kinetics, can be finely tuned by adjusting the amount of water and the efficiency of mixing between the organic and aqueous phases.[6]
Experimental Protocol: General Procedure for Slow-Release Cross-Coupling
This protocol is a robust starting point for coupling an aryl/heteroaryl chloride with a MIDA boronate derived from an unstable boronic acid.
Reagents & Equipment:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
MIDA Boronate (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0-7.5 equiv)
-
Solvents (e.g., 1,4-Dioxane and Water, degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial), stir bar, standard glassware
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), the MIDA boronate (0.6 mmol, 1.2 equiv), and the finely ground K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.025 mmol, 5 mol%) and the phosphine ligand (e.g., SPhos, 0.05 mmol, 10 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., 5:1 Dioxane/H₂O, to achieve a 0.07 M concentration of the limiting reagent). Ensure solvents have been thoroughly degassed via sparging with inert gas for at least 20 minutes.
-
Reaction Execution: Seal the vessel tightly. Place it in a preheated oil bath at the desired temperature (a starting point of 60-80 °C is recommended). Stir vigorously to ensure adequate mixing of the biphasic system.[2]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by periodically taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by silica gel chromatography. MIDA boronates are generally stable to silica gel.[1]
References
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF on ResearchGate. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]
- Slow release of organoboronic acids in cross-coupling reactions.
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]
-
Iterative cross-coupling with MIDA boronates. CORE. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. [Link]
-
Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. Liverpool John Moores University. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ScienceDirect. [Link]
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Introduction: The Critical Importance of Thermal Hazard Awareness
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- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
- 15. sarponggroup.com [sarponggroup.com]
Technical Support Center: Stability of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione Under Acidic Conditions
Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione and other MIDA boronates in their synthetic endeavors. Here, we address a critical aspect of their application: stability in acidic environments. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting advice to ensure the success of your experiments.
MIDA boronates are renowned for their exceptional stability, which makes them highly valuable as air- and chromatographically-stable surrogates for often unstable boronic acids.[1][2] This stability is a cornerstone of their utility in iterative cross-coupling reactions and the synthesis of complex molecules.[3] While their behavior under basic conditions is well-characterized, leading to controlled deprotection, their resilience in acidic media is a nuanced topic of significant practical importance.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic conditions?
A1: this compound, as a representative MIDA boronate, exhibits considerable stability under many acidic conditions.[4] Studies have shown that even under strongly acidic conditions (pH=0), the rate of hydrolysis is only modestly accelerated (approximately 5-fold) compared to neutral conditions.[4][5] This inherent stability allows for the use of MIDA boronates in reactions that require acidic additives or during purification processes like silica gel chromatography where acidic impurities may be present.
Q2: What is the mechanism of decomposition for MIDA boronates in an acidic environment?
A2: The decomposition of MIDA boronates in acidic, as well as neutral, aqueous media proceeds through a distinct mechanism involving the rate-limiting cleavage of the boron-nitrogen (B-N) dative bond, facilitated by a small cluster of water molecules.[6][7][8] This is in contrast to the rapid, base-mediated hydrolysis which involves the attack of a hydroxide ion on one of the MIDA carbonyl carbons.[4][6][7] The B-N bond cleavage pathway is significantly slower, contributing to the overall stability of MIDA boronates in the absence of a strong base.
Q3: What are the decomposition products of this compound under acidic hydrolysis?
A3: Acid-catalyzed hydrolysis of this compound will ultimately yield vinylboronic acid and N-methyliminodiacetic acid (MIDA). The initial step is the cleavage of the B-N bond, which then leads to the breakdown of the bicyclic structure.
Q4: Can I use acidic additives in my reaction without decomposing the MIDA boronate?
A4: Yes, in many cases. The use of weak acids, such as acetic acid as a co-eluent in chromatography, is generally well-tolerated. However, the compatibility with stronger acids over extended periods or at elevated temperatures should be evaluated on a case-by-case basis. The rate of hydrolysis is influenced by factors such as pH, water activity, and temperature.[6][7]
Q5: How can I monitor the stability of my MIDA boronate during an acid-involved process?
A5: The stability can be monitored using standard analytical techniques. 1H NMR spectroscopy is a powerful tool to observe the disappearance of the characteristic MIDA boronate signals and the appearance of signals corresponding to the free boronic acid and MIDA ligand. For quantitative analysis, techniques like HPLC can be employed, though care must be taken with buffered eluents to ensure the stability of the MIDA boronate during the analysis itself.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product in a reaction involving an acidic step. | Unexpected decomposition of the MIDA boronate. | 1. Confirm MIDA boronate integrity: Before use, verify the purity of your this compound by 1H NMR. 2. Minimize exposure to acid: Reduce the reaction time or the concentration of the acid if possible. 3. Lower the temperature: Perform the acidic step at a lower temperature to decrease the rate of hydrolysis. 4. Use a less aqueous solvent: The rate of "neutral" and acid-catalyzed hydrolysis is dependent on water activity. Reducing the water content can enhance stability.[6][7] |
| Appearance of unexpected byproducts. | Formation of vinylboronic acid and subsequent undesired reactions. | 1. Analyze byproducts: Characterize the byproducts to confirm if they originate from the decomposition of the MIDA boronate. 2. Protecting group strategy: If the acidic conditions are unavoidable and harsh, consider if an alternative protecting group for the boronic acid is more suitable for your specific transformation. |
| Difficulty in purifying the product on silica gel. | On-column decomposition of the MIDA boronate. | 1. Use a neutral silica gel: Ensure the silica gel used is of high purity and has a neutral pH. 2. Buffer the eluent: Consider adding a small amount of a neutral or slightly basic additive (e.g., triethylamine) to the eluent to neutralize any acidic sites on the silica gel. However, be mindful of the potential for base-mediated decomposition. 3. Minimize contact time: Perform the chromatography as quickly as possible. |
Experimental Protocol: Assessing the Stability of this compound under Specific Acidic Conditions
This protocol provides a general framework for evaluating the stability of your MIDA boronate under your specific experimental conditions.
Objective: To determine the rate of decomposition of this compound at a given pH.
Materials:
-
This compound
-
An appropriate deuterated solvent for NMR analysis (e.g., DMSO-d6, CDCl3)
-
The acidic solution of interest (e.g., a specific buffer, a reaction mixture containing an acid)
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and a known amount of the internal standard and dissolve them in the deuterated solvent.
-
Initial NMR spectrum (t=0): Acquire a 1H NMR spectrum of the stock solution to determine the initial ratio of the MIDA boronate to the internal standard.
-
Initiate the stability study: To the NMR tube containing the stock solution, add a known volume of the acidic solution you wish to test.
-
Monitor over time: Acquire 1H NMR spectra at regular intervals (e.g., every hour, every 24 hours) at a constant temperature.
-
Data analysis: For each time point, calculate the ratio of the integral of a characteristic peak of the MIDA boronate to the integral of the internal standard. Plot the percentage of remaining MIDA boronate against time.
Interpretation: The resulting plot will provide a kinetic profile of the decomposition of this compound under your specific acidic conditions, allowing you to make informed decisions about your reaction setup.
Visualizing the Decomposition Pathway
The following diagram illustrates the two distinct hydrolysis pathways for MIDA boronates. Under acidic and neutral conditions, the slower "B-N Cleavage Pathway" is operative.
Caption: Hydrolysis pathways of MIDA boronates.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed Central. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Edinburgh Research Explorer. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
SciSpace. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Retrieved January 6, 2026, from [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central. [Link]
-
Chen, P.-J., Kelly, A. M., Blair, D. J., & Burke, M. D. (2022). Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92–111. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Catalyst Poisoning in Reactions with MIDA Boronates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting catalyst poisoning in cross-coupling reactions involving N-methyliminodiacetic acid (MIDA) boronates. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments. This resource is structured in a question-and-answer format to directly address specific challenges and explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a MIDA boronate is failing or giving low yields. Is the MIDA ligand poisoning my palladium catalyst?
A1: This is a common concern, but evidence suggests that the free MIDA ligand, which is released during the in situ deprotection of the MIDA boronate, is generally not a significant inhibitor of common palladium catalysts.[1] Studies have shown that Suzuki-Miyaura reactions can proceed efficiently even in the presence of a large excess of the MIDA ligand.[1]
However, the reaction's success is highly dependent on the reaction conditions. The deprotection of the MIDA boronate to the active boronic acid is a crucial step that requires a base and typically water. If this deprotection is inefficient or if other underlying issues are present, the reaction can fail.
Q2: What are the most common causes of failure in Suzuki-Miyaura reactions involving MIDA boronates?
A2: While MIDA boronates are designed for stability, reaction failures often stem from a few key areas:
-
Incomplete Deprotection: The MIDA boronate must be hydrolyzed in situ to the corresponding boronic acid for the cross-coupling to occur. This process is sensitive to the choice of base, solvent, and water content.
-
Impure MIDA Boronate: Impurities from the synthesis of the MIDA boronate can act as catalyst poisons. It is crucial to use highly pure MIDA boronates.
-
Standard Suzuki-Miyaura Pitfalls: General issues that plague all Suzuki-Miyaura reactions are also common culprits here. These include:
-
Oxygen Contamination: Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the oxidation of the Pd(0) catalyst and phosphine ligands.
-
Impure Reagents and Solvents: Water content in anhydrous reactions (when not intended for deprotection) and other impurities can deactivate the catalyst.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or catalyst/ligand choice for the specific substrates can lead to low yields or reaction failure.
-
Q3: Can the MIDA boronate itself decompose under reaction conditions and cause catalyst poisoning?
A3: MIDA boronates are remarkably stable compared to their corresponding boronic acids, especially towards degradation pathways like protodeboronation and oxidation.[2] This stability is one of their key advantages. However, they are not indestructible. Prolonged exposure to certain conditions can lead to decomposition:
-
Alcoholic Solvents: MIDA boronates can decompose in the presence of alcohols, especially with heating.[3]
-
Strongly Acidic or Basic Conditions: While they are deprotected under basic conditions to release the boronic acid, overly harsh basic or acidic conditions can lead to undesired side reactions.
The byproducts of such decomposition could potentially interact with and deactivate the palladium catalyst.
Troubleshooting Guide: A Systematic Approach
If you are experiencing issues with a Suzuki-Miyaura reaction involving a MIDA boronate, follow this systematic troubleshooting guide.
Step 1: Assess the Purity of Your MIDA Boronate
The quality of your MIDA boronate is paramount. Impurities from the synthesis can be potent catalyst poisons.
Recommended Actions:
-
Verify Purity: If you synthesized the MIDA boronate, ensure it was purified correctly. MIDA boronates are generally compatible with silica gel chromatography and can often be purified by recrystallization.[3]
-
Use a Reliable Source: If commercially sourced, ensure it is from a reputable supplier.
-
Analytical Characterization: Confirm the identity and purity of your MIDA boronate using NMR and/or LC-MS before use.
Step 2: Scrutinize Your Reaction Setup and Reagents
Even with a pure MIDA boronate, the reaction can fail due to basic laboratory oversights.
Recommended Actions:
-
Ensure an Inert Atmosphere: Use standard techniques to thoroughly degas your solvents (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for an extended period). Maintain a positive pressure of argon or nitrogen throughout the reaction.
-
Use High-Purity Reagents:
-
Use freshly opened, anhydrous solvents for anhydrous reactions.
-
Ensure your base is of high purity and has been stored correctly.
-
The quality of your aryl halide is also critical. Purify if necessary.
-
-
Check Your Catalyst and Ligand:
-
Phosphine ligands are susceptible to oxidation. Use fresh ligands or store them under an inert atmosphere.
-
Palladium precatalysts can degrade over time. Use a fresh, reliable source.
-
Step 3: Optimize the MIDA Boronate Deprotection and Coupling Conditions
The slow, controlled release of the boronic acid from the MIDA boronate is key to the success of many of these reactions.
Recommended Actions:
-
Choice of Base and Water Content: The deprotection of MIDA boronates is typically achieved with an aqueous base. The choice of base is critical:
-
Solvent System: The choice of solvent affects the solubility of the reagents and the rate of deprotection. Common solvents include dioxane, THF, and DMF, often with water as a co-solvent.
-
Temperature: Higher temperatures will generally increase the rate of both deprotection and coupling, but can also lead to faster catalyst decomposition. An optimal temperature must be found empirically.
Step 4: Investigate Potential Catalyst Deactivation
If the above steps do not resolve the issue, direct catalyst poisoning or deactivation may be occurring.
Recommended Actions:
-
Visual Inspection: The formation of palladium black (a black precipitate) is a clear sign of catalyst decomposition.[5] This can be caused by oxygen, impurities, or excessively high temperatures.
-
Increase Catalyst Loading: In a small-scale test reaction, try increasing the catalyst loading. A significant improvement in yield may suggest that a portion of the catalyst is being deactivated.
-
Switch Catalyst System: Some palladium precatalysts and ligands are more robust than others. Consider using a more stable precatalyst (e.g., a palladacycle) or a more electron-rich, sterically hindered phosphine ligand that can stabilize the active catalytic species.
Experimental Protocols
Protocol 1: Purification of a Crude MIDA Boronate
This protocol describes a general method for purifying MIDA boronates using silica gel chromatography, taking advantage of their unique elution properties.[5][6]
Materials:
-
Crude MIDA boronate
-
Silica gel
-
Solvents: Diethyl ether (Et₂O), Methanol (MeOH), Tetrahydrofuran (THF)
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Dissolve the crude MIDA boronate in a minimal amount of a suitable solvent (e.g., dichloromethane or THF).
-
Load the dissolved crude product onto the silica gel column.
-
"Catch" Step: Wash the column with a solvent system that elutes impurities but not the MIDA boronate. A common system is Et₂O containing a small percentage of MeOH (e.g., 1-5%). This will remove many organic impurities.
-
"Release" Step: Once the impurities have been eluted, switch the eluent to pure THF. The MIDA boronate will now elute from the column.
-
Collect the fractions containing the MIDA boronate and concentrate under reduced pressure.
-
The purified MIDA boronate can often be further purified by recrystallization.
Visual Guides
Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions with MIDA Boronates
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions with MIDA boronates.
Mechanism of MIDA Boronate "Slow Release" in Suzuki-Miyaura Coupling
Caption: The "slow release" strategy: stable MIDA boronates are deprotected to reactive boronic acids for cross-coupling.
Summary of Potential Catalyst Poisons and Mitigation Strategies
| Potential Poison/Issue | Source | Effect on Catalyst | Mitigation Strategy |
| Oxygen | Incomplete degassing, leaks in the reaction setup | Oxidation of Pd(0) to inactive Pd(II), oxidation of phosphine ligands | Thoroughly degas solvents and maintain a positive pressure of an inert gas (Ar or N₂).[7] |
| Water (in anhydrous reactions) | Impure solvents, reagents | Can interfere with the catalytic cycle, promote side reactions | Use freshly dried, anhydrous solvents and reagents. |
| Sulfur-containing impurities | Contamination in reagents or solvents | Strong coordination to the palladium center, blocking active sites | Use high-purity reagents and solvents. |
| Nitrogen-containing heterocycles (as impurities) | Byproducts from synthesis, impurities in starting materials | Can coordinate to the palladium and inhibit catalysis | Purify all starting materials. |
| Acidic Impurities | Byproducts from MIDA boronate synthesis (e.g., using MIDA anhydride) | Can affect the active catalyst and the base | Purify the MIDA boronate before use. |
| Excess Base/Incorrect Base | Suboptimal reaction conditions | Can promote catalyst decomposition or unwanted side reactions | Screen different bases and stoichiometries. |
References
-
iterative cross-coupling with mida boronates - CORE. (n.d.). Retrieved January 6, 2026, from [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 6, 2026, from [Link]
-
MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons | Macromolecules - ACS Publications. (2024). Retrieved January 6, 2026, from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009). Retrieved January 6, 2026, from [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids - Organic Syntheses. (2022). Retrieved January 6, 2026, from [Link]
-
General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids - ResearchGate. (2025). Retrieved January 6, 2026, from [Link]
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC - PubMed Central. (2024). Retrieved January 6, 2026, from [Link]
-
MIDA boronate | Chem-Station Int. Ed. (2014). Retrieved January 6, 2026, from [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. (2017). Retrieved January 6, 2026, from [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Final Products from MIDA Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methyliminodiacetic acid (MIDA) boronates. This guide is designed to provide expert insights and practical solutions for the purification of your final products, ensuring the integrity and purity of your compounds. MIDA boronates are exceptionally useful as stable, protected forms of boronic acids, primarily due to their remarkable compatibility with standard purification techniques like silica gel chromatography.[1][2][3] This guide will help you navigate the common challenges encountered during the purification process.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of MIDA boronate-containing products.
Question 1: My MIDA boronate appears to be decomposing or streaking on my silica gel column. What's causing this and how can I fix it?
Answer:
This is a common issue that typically points to a problem with your solvent system or prolonged exposure to certain conditions.
Probable Causes & Solutions:
-
Hydrolysis from Protic Solvents: The most likely cause is the hydrolysis of the MIDA boronate back to the free boronic acid. MIDA boronates are sensitive to prolonged exposure to alcoholic solvents.[1] If your eluent contains methanol (MeOH), especially for extended column run times, you may observe decomposition.
-
Solution: Avoid using dichloromethane:methanol as an eluent for preparative chromatography, as this can cause decomposition.[1] If you must use an alcohol to increase polarity, limit the column run time and do not let the MIDA boronate stand in the solvent for more than an hour.[1] For highly polar compounds, consider switching to an EtOAc:acetone or THF:Et₂O solvent system.[1]
-
-
Acid/Base Sensitivity on Silica: While generally very stable on silica, highly acidic or basic impurities in your crude material or on the silica itself could potentially affect your product's stability.
-
Solution: Ensure your crude material is properly neutralized during workup. If you suspect your silica is the issue, you can try neutralizing it by flushing the packed column with your eluent containing a small amount of a neutralising agent like triethylamine (~0.5%) before loading your sample, though this is rarely necessary for MIDA boronates.
-
-
Incorrect Solvent Polarity: Streaking can also be a simple chromatography issue. If the eluent is too polar, the Rf will be too high and separation will be poor. If it's not polar enough, the compound may interact too strongly with the silica, leading to tailing.
-
Solution: Carefully optimize your eluent system using Thin Layer Chromatography (TLC) first. A ternary eluent of hexanes:EtOAc with up to 10% methanol can be very effective for resolving MIDA boronates of similar polarity.[1]
-
Question 2: My NMR spectrum shows significant amounts of unreacted starting material. What is the best strategy to isolate my pure MIDA boronate product?
Answer:
The high stability and unique chromatographic behavior of MIDA boronates make them straightforward to purify from most organic starting materials.
Primary Strategy: Silica Gel Flash Chromatography
MIDA boronates are almost universally compatible with silica gel chromatography, which is their single greatest physical advantage.[1][3]
-
Workflow:
-
Concentrate your crude reaction mixture.
-
Perform a "plug" filtration through a small pad of silica gel with a moderately polar solvent (e.g., 50% EtOAc/hexanes) to remove baseline impurities.
-
Concentrate the filtrate and purify via standard flash column chromatography. The unique polarity of the MIDA boronate functional group often makes separation from non-boronated starting materials simple.
-
Alternative Strategy: "Catch-and-Release" Purification
For rapid purification, a "catch-and-release" strategy that leverages the binary affinity of MIDA boronates for silica gel can be used.[4][5][6]
-
Workflow:
-
Catch: Load your crude reaction mixture onto a silica gel cartridge. Wash the cartridge with a non-polar solvent system (e.g., Et₂O/MeOH). Impurities will be eluted, while the MIDA boronate product remains "caught" on the silica.[4][5]
-
Release: Switch the eluting solvent to a polar one, such as tetrahydrofuran (THF). This will mobilize and "release" the pure MIDA boronate from the column.[4][5] This method is particularly powerful and is used in automated synthesis platforms.[7]
-
Question 3: I suspect my MIDA boronate is hydrolyzing during the aqueous workup. How can I prevent this?
Answer:
Hydrolysis is the primary vulnerability of MIDA boronates. While they are designed to be cleaved by aqueous base, undesired hydrolysis can occur if the workup is not handled correctly.[8][9]
Probable Causes & Solutions:
-
Exposure to Basic Conditions: The B-N dative bond is readily cleaved by mild aqueous base (e.g., 1M NaOH, NaHCO₃).[1][10][11] If your workup involves a basic wash, you are likely deprotecting your compound.
-
Solution: If the MIDA boronate must remain intact, perform your aqueous washes only with neutral or acidic solutions (e.g., water, brine, aq. HCl, or aq. NH₄Cl).[1]
-
-
Prolonged Exposure to Water: Even neutral water can cause slow hydrolysis, a process that is accelerated by heat.[1]
-
Solution: Perform aqueous extractions quickly and at room temperature. Do not leave your reaction mixture in contact with water for extended periods. After extraction, ensure you dry the organic layer thoroughly with a drying agent (e.g., MgSO₄ or Na₂SO₄) before concentration. For highly sensitive substrates, avoiding an aqueous workup entirely by directly loading the crude mixture onto silica gel may be the best option.
-
Question 4: My product is an oil and attempts at recrystallization have failed. How can I get a solid, and what are the best crystallization conditions?
Answer:
MIDA boronates are typically highly crystalline, free-flowing solids.[1][10] If you are obtaining an oil, it likely contains impurities that are inhibiting crystallization.
Solutions:
-
Re-purify by Chromatography: The first step is always to ensure the highest possible purity. Re-run a careful flash column to remove any trace impurities that could be acting as crystallization inhibitors.
-
Attempt Recrystallization with a Standard Protocol: A generally effective method is to dissolve the purified, crude MIDA boronate in a minimum volume of acetone at room temperature.[1] Then, slowly add diethyl ether (Et₂O) as an anti-solvent until the solution becomes persistently cloudy. Allow it to stand, and crystals should begin to form.[1]
Frequently Asked Questions (FAQs)
Q: What makes MIDA boronates so stable to silica gel chromatography?
A: The stability comes from the structure of the MIDA ligand itself. The nitrogen atom in the N-methyliminodiacetic acid ligand forms a dative bond with the empty p-orbital of the boron atom.[11] This changes the boron's hybridization from sp² (as in a typical boronic acid) to a more stable, tetrahedral sp³ geometry.[11] This coordinative shielding deactivates the Lewis acidity of the boron center, making it inert to the silica gel surface and resistant to decomposition under standard chromatographic conditions.[3]
Q: What are the best general-purpose solvent systems for flash chromatography of MIDA boronates?
A: The choice of eluent depends on the polarity of the organic scaffold attached to the boron. The data below provides excellent starting points for method development.
| Polarity of MIDA Boronate | Recommended Eluent System(s) | Notes |
| Non-Polar | Hexanes / Ethyl Acetate | This is the most common and effective system for many MIDA boronates.[1] |
| Highly Polar | Ethyl Acetate / Acetone | A good alternative when higher polarity is needed.[1] |
| Tetrahydrofuran / Diethyl Ether | Another effective system for polar compounds.[1] | |
| Difficult Separations | Hexanes / EtOAc / Methanol (up to 10%) | This ternary mixture can resolve MIDA boronates of very similar polarity, including diastereomers.[1] |
| Acidic Co-eluent | Acetic acid can be added to most solvent mixtures. | Generally compatible and can sometimes improve peak shape.[1] |
Q: Can I use reverse-phase chromatography for purifying MIDA boronates?
A: Caution is advised. Reverse-phase chromatography typically uses aqueous/organic solvent mixtures (e.g., water/acetonitrile). Prolonged exposure of MIDA boronates to aqueous conditions can lead to hydrolysis.[1][8] This is particularly noted as a potential issue during analysis by mixed-phase HPLC.[8][9] If you must use reverse-phase, use buffered mobile phases to control the pH and minimize run times. Anhydrous purification methods like normal-phase silica gel chromatography are strongly preferred.
Q: How can I confirm the purity and structural integrity of my final product?
A: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR: This is the primary method. Look for the characteristic signals of the MIDA ligand: a sharp singlet for the N-CH₃ group (typically around 2.5-2.6 ppm in DMSO-d₆) and two sets of doublets for the diastereotopic CH₂ protons of the carboxylate arms (e.g., around 4.1-4.4 ppm in DMSO-d₆).[12] The absence of boronic acid or other impurities is key.
-
¹¹B NMR: This can confirm the tetrahedral (sp³) coordination state of the boron. MIDA boronates typically show a signal around δ 9-12 ppm.[10][12]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for confirming the mass of the desired product and assessing purity. Be mindful that the aqueous mobile phase can potentially cause some hydrolysis, as mentioned above.
-
Melting Point: MIDA boronates are typically sharp-melting crystalline solids. A sharp melting point is a good indicator of high purity.[10]
Visualized Workflows and Protocols
Diagram 1: Purification Strategy Decision Tree
This flowchart guides you in selecting the appropriate purification method for your MIDA boronate product.
Caption: A workflow for troubleshooting unwanted MIDA boronate hydrolysis.
Experimental Protocols
Protocol 1: Standard Purification by Flash Column Chromatography
-
Preparation: Concentrate the crude reaction mixture in vacuo. To adsorb the material onto silica for loading ("dry loading"), add a small amount of silica gel to a solution of the crude product in a volatile solvent (e.g., DCM or EtOAc), then concentrate fully to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in your chosen eluent system (e.g., Hexanes:EtOAc), ensuring no air bubbles are trapped.
-
Loading: Carefully add the dry-loaded silica with your product to the top of the packed column. Gently add a thin layer of sand to protect the surface.
-
Elution: Fill the column with the eluent and apply positive pressure. Begin collecting fractions.
-
Monitoring: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Isolation: Concentrate the combined pure fractions in vacuo to yield the purified MIDA boronate.
Protocol 2: Purification by Recrystallization
This protocol is a general starting point and may require optimization. [1]
-
Dissolution: In a clean flask, dissolve the purified (but non-crystalline) MIDA boronate in the minimum amount of warm acetone required for complete dissolution.
-
Induce Crystallization: While stirring at room temperature, slowly add diethyl ether (Et₂O) dropwise until the solution remains faintly cloudy.
-
Crystal Growth: Stopper the flask and allow it to stand undisturbed at room temperature. For less soluble compounds, cooling to 4 °C or -20 °C may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold Et₂O to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
-
Burke, M. D., et al. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]
-
Ballmer, S. G., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Blair, D. J., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-111. Available at: [Link]
-
SciSpace. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. Available at: [Link]
-
Yudin, A. K., et al. (2021). Oxidative Rearrangement of MIDA (N-Methyliminodiacetic Acid) Boronates. Journal of the American Chemical Society. Available at: [Link]
-
(2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie. Available at: [Link]
-
Blair, D. J., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. NIH Public Access. Available at: [Link]
-
(2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. PubMed. Available at: [Link]
-
Gillis, E. P. (n.d.). iterative cross-coupling with mida boronates. CORE. Available at: [Link]
-
Lipshutz, B. H., et al. (2017). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. Available at: [Link]
-
Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. S3 Amazonaws. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2008). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses, 85, 203-213. Available at: [Link]
-
Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]
- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. Google Patents.
-
(n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Lipshutz, B. H., et al. (2021). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ResearchGate. Available at: [Link]
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
addressing poor solubility of substrates in MIDA boronate reactions.
Welcome to the technical support center for MIDA (N-methyliminodiacetic acid) boronate chemistry. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of MIDA boronates in Suzuki-Miyaura cross-coupling reactions. Here, we address one of the most common experimental hurdles: poor substrate solubility. This resource provides in-depth, field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you navigate these challenges and ensure the success of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts and initial troubleshooting steps for common issues encountered with MIDA boronates.
FAQ 1: My starting material (MIDA boronate or coupling partner) has poor solubility in the recommended solvent. What are the first things I should check?
Answer: Poor solubility is a frequent issue, but it can often be resolved with systematic adjustments. Before moving to advanced or alternative methods, consider these initial steps:
-
Confirm Reagent Quality: Ensure that your solvents are anhydrous (if required by the protocol) and that your reagents have not degraded. MIDA boronates themselves are generally benchtop stable, but the halide partner or other additives may not be.[1]
-
Increase Temperature: Solubility is often temperature-dependent. Gradually increasing the reaction temperature (e.g., from 60 °C to 80 °C or 100 °C) can be sufficient to dissolve the substrates and initiate the reaction.[2] Always ensure your sealed vessel is rated for the intended temperature and resulting pressure.
-
Optimize Stirring: For heterogeneous mixtures, vigorous stirring is crucial to maximize the interaction between the dissolved and undissolved components. Ensure your stir bar is adequately coupling and providing strong agitation.[3]
-
Consider a Co-Solvent: Introducing a small amount of a different solvent can dramatically alter the polarity of the medium. For example, adding isopropanol (IPA) or DMF to a dioxane/water system can help solubilize more challenging substrates.[2]
FAQ 2: Why are MIDA boronates used if they can present solubility challenges?
Answer: The use of MIDA boronates is a strategic choice to overcome the much larger problem of boronic acid instability.[4] Many of the most synthetically valuable boronic acids—particularly those containing 2-heterocycles, vinyl groups, or cyclopropyl rings—are prone to rapid decomposition via processes like protodeboronation.[2]
The MIDA ligand protects the boron center, rendering the molecule exceptionally stable to storage, air, moisture, and even silica gel chromatography.[5][6] This protection is reversible. Under mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the reactive boronic acid in situ. This "slow-release" mechanism keeps the concentration of the unstable boronic acid low throughout the reaction, ensuring it couples efficiently before it can decompose.[2][4] This trade-off—managing the solubility of a stable MIDA boronate versus losing an unstable boronic acid—is a cornerstone of modern iterative cross-coupling.[5]
FAQ 3: What constitutes a "standard" set of conditions for a MIDA boronate Suzuki-Miyaura coupling, and where do I start?
Answer: A widely adopted and effective starting point for the slow-release cross-coupling of MIDA boronates involves a palladium catalyst, a phosphine ligand, a base, and a mixed solvent system.
A common protocol is:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos).[2][7]
-
Base: A mild aqueous base is required to facilitate both the MIDA boronate deprotection and the transmetalation step of the catalytic cycle. Potassium phosphate (K₃PO₄) is a frequent and effective choice.[2][7]
-
Solvent System: A mixture of a polar aprotic solvent and water is typical, as water is necessary for the deprotection. Common choices include 5:1 dioxane/H₂O or THF/H₂O.[2][5]
-
Temperature: Reactions are often heated, typically between 60 °C and 100 °C, to ensure a reasonable reaction rate and improve solubility.[2]
These conditions provide a robust baseline from which to optimize if you encounter issues like poor solubility.
Section 2: Troubleshooting Guide for Poor Solubility
When standard conditions fail due to substrate insolubility, a more systematic approach is required. This guide provides a logical workflow for diagnosing and solving the problem.
Logical Workflow for Solubility Troubleshooting
This diagram outlines the decision-making process for addressing solubility challenges in your MIDA boronate coupling reaction.
Caption: Decision workflow for troubleshooting poor substrate solubility.
Solution 1: Systematic Solvent System Optimization
Causality: The principle of "like dissolves like" is paramount. The ideal solvent or solvent mixture must possess a polarity that is compatible with both the MIDA boronate and the coupling partner. MIDA boronates are soluble in a range of organic solvents, including THF, dioxane, DMF, and toluene.[5] The key is to find a medium where all components have sufficient, even if not complete, solubility to enter the catalytic cycle.
Recommended Solvent Systems
This table summarizes common solvents and their properties, providing a starting point for your screening efforts.
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Use Cases |
| 1,4-Dioxane | Polar Aprotic (Ether) | 2.2 | 101 | Standard for many Suzuki couplings. Good for a wide range of substrates. Often used with water.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.6 | 66 | Similar to dioxane but with a lower boiling point. Often used with water.[3] |
| Toluene | Non-Polar Aromatic | 2.4 | 111 | Excellent for non-polar, hydrocarbon-rich substrates. Often used with a co-solvent like IPA.[7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic (Amide) | 36.7 | 153 | Highly polar, excellent for dissolving polar and charged substrates. High boiling point.[2][8] |
| Acetonitrile (MeCN) | Polar Aprotic (Nitrile) | 37.5 | 82 | Highly polar alternative to DMF with a lower boiling point. |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Required for MIDA deprotection. Used as a co-solvent or as the primary solvent in micellar catalysis.[9] |
Experimental Protocol: Solvent Screening
-
Setup: In parallel reaction vials, place your aryl halide (1.0 equiv.), MIDA boronate (1.2–1.5 equiv.), base (e.g., K₃PO₄, 3.0 equiv.), palladium source (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 8 mol%).[7]
-
Solvent Addition: To each vial, add a different degassed solvent system to be tested (e.g., Dioxane/H₂O 5:1, Toluene/IPA 1:1, DMF/H₂O 4:1) to a concentration of ~0.1 M with respect to the limiting reagent.[2][7]
-
Reaction: Seal the vials, evacuate and backfill with an inert gas (e.g., Argon), and place in a preheated aluminum block at the desired temperature (e.g., 80 °C).
-
Monitoring: Stir vigorously and monitor the reactions for consumption of starting material by TLC, LC-MS, or GC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Analysis: Compare the conversion rates to identify the optimal solvent system for your specific substrates.
Solution 2: Micellar Catalysis for Polar or "Insoluble" Substrates
Causality: For substrates that are exceptionally polar, ionic, or simply insoluble in all common organic solvents, micellar catalysis offers a powerful solution. This "green chemistry" approach uses water as the bulk solvent. A surfactant, such as TPGS-750-M, is added, which self-assembles into nano-sized spherical micelles. The hydrophobic interiors of these micelles act as microreactors, effectively concentrating the non-polar organic substrates and the catalyst, thereby enabling the reaction to proceed efficiently in an aqueous medium.[9][10]
Caption: Micelle encapsulating reactants in an aqueous medium.
Experimental Protocol: Suzuki-Miyaura Coupling in Water using Micellar Catalysis
This protocol is adapted from the work of Lipshutz et al.[9]
-
Reagent Preparation: Prepare a 2 wt % solution of TPGS-750-M in deionized water. This is your reaction medium.
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 equiv.), the MIDA boronate (1.1-1.2 equiv.), and the palladium catalyst (e.g., PdCl₂(dtbpf), 2-4 mol%).
-
Solvent and Base Addition: Add the 2 wt % TPGS-750-M/H₂O solution to achieve a concentration of ~0.5 M. Add the base (e.g., triethylamine, Et₃N, 3.0 equiv.). Note that organic bases are often more effective than inorganic bases in this system.[9]
-
Reaction: Seal the vial and stir vigorously at room temperature (23 °C). Some less reactive partners may require gentle heating (e.g., 40 °C).[9]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be isolated by simply diluting the mixture with more water, causing the organic product to precipitate, followed by filtration. This minimizes or eliminates the need for organic extraction solvents.[9]
Solution 3: Phase Transfer Catalysis for Sluggish Biphasic Reactions
Causality: Many Suzuki-Miyaura reactions are biphasic (organic solvent and aqueous base). A common reason for slow or incomplete reactions, even with partial solubility, is the inefficient transfer of the aqueous-soluble base or boronate species into the organic phase where the catalyst and aryl halide reside. A phase transfer catalyst (PTC), such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can solve this. The lipophilic cation (TBA⁺) pairs with the anionic base (e.g., OH⁻) or boronate species, shuttling it across the phase boundary into the organic layer, thereby dramatically accelerating the reaction.[11][12]
Caption: Mechanism of a Phase Transfer Catalyst (PTC).
Experimental Protocol: Incorporating a Phase Transfer Catalyst
-
Setup: Follow a standard protocol for a biphasic Suzuki-Miyaura reaction (e.g., using Toluene/H₂O as the solvent system).
-
PTC Addition: Along with the other reagents, add the phase transfer catalyst (e.g., TBAB, 5-10 mol%) to the reaction vial.
-
Reaction & Monitoring: Proceed with the reaction as you normally would, monitoring for an increase in reaction rate compared to the control reaction without the PTC. Recent studies show that using a PTC can lead to a significant rate enhancement.[11]
Section 3: References
-
Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707–17710. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Derasp, J. S., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 15(1), 1234. [Link]
-
Le-Dey, R., et al. (2020). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Angewandte Chemie International Edition, 59(31), 12893–12899. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, S. P., & Smith, A. D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-40). Royal Society of Chemistry. [Link]
-
Shi, Y., et al. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ResearchGate. [Link]
-
Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 130(45), 14634–14635. [Link]
-
Knapp, D. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(1), 30–36. [Link]
-
Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]
-
Dick, G. R., et al. (2019). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 96, 92-111. [Link]
-
Nykaza, T. V., et al. (2018). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Angewandte Chemie International Edition, 57(42), 13672-13676. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
-
Dick, G. R., et al. (2019). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 96, 92-111. [Link]
-
Kumar, A., & Kumar, V. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances, 12(1), 1-20. [Link]
-
Lee, J. C. H., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7564–7565. [Link]
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7564-7565. [Link]
-
Biotage. (n.d.). MIDA (N-‐methyliminodiacetic acid) solubility. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
El-Fakih, H., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 303. [Link]
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison for the Modern Chemist: MIDA Boronates vs. Trifluoroborate Salts in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the workhorse nucleophile, the boronic acid, is often beset by challenges of instability, including tendencies toward protodeboronation and decomposition, particularly for valuable heteroaryl, vinyl, and cyclopropyl variants.[1][3][4] This inherent instability complicates storage, purification, and reaction efficiency, driving the development of robust boronic acid surrogates.
Among the most successful and widely adopted alternatives are N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts. Both offer significant advantages in stability and handling over their parent boronic acids, yet they operate via distinct mechanisms and present different strategic advantages.[5][6] This guide provides an in-depth comparison of these two essential tools, offering experimental insights and data to help researchers select the optimal reagent for their specific synthetic challenges.
Structural and Mechanistic Foundations
At the heart of their differing reactivity lies their distinct structures. MIDA boronates feature a tetracoordinate boron center locked in a bicyclic structure via a dative B-N bond.[1][7] This coordinatively saturated state renders the boron's p-orbital unavailable, effectively "masking" its reactivity.[8] In contrast, potassium trifluoroborate salts are tetracoordinate anionic species, which also mask the Lewis acidity of the boron center, contributing to their stability.[9][10]
Caption: General structures of a MIDA boronate and a potassium trifluoroborate salt.
The Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The critical difference between MIDA boronates and trifluoroborates lies in how they engage in the transmetalation step. Neither reagent is directly active. They must first be activated under the reaction conditions to generate a transmetalation-competent boronic acid or a related species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
MIDA Boronate Activation: The key innovation of MIDA boronates is their capacity for controlled, slow hydrolysis under aqueous basic conditions.[3][11] This "slow-release" mechanism maintains a very low, steady-state concentration of the free boronic acid in solution.[2] This is critically important for unstable boronic acids, as it minimizes their decomposition (e.g., via protodeboronation or polymerization) which would otherwise compete with the desired cross-coupling.[3][12]
Trifluoroborate Activation: Potassium trifluoroborates also require hydrolysis to generate the active boronic acid or boronate species for transmetalation.[13] This is typically achieved with a base under aqueous conditions. While they are significantly more stable than the corresponding boronic acids, the release is not as finely controlled as the MIDA "slow-release" system, which can be a disadvantage when dealing with exceptionally unstable coupling partners.[9][13]
Head-to-Head Performance Comparison
The choice between MIDA boronates and trifluoroborates is dictated by the specific demands of the synthesis, from the stability of the building blocks to the complexity of the overall strategy.
| Feature | MIDA Boronates | Potassium Trifluoroborate Salts |
| Stability to Air & Moisture | Exceptional. Typically free-flowing, crystalline solids with indefinite benchtop stability.[1][14] | Excellent. Crystalline solids that are indefinitely stable to air and moisture.[10][15][16] |
| Chromatography Stability | Uniquely stable to silica gel chromatography, enabling facile purification.[1][8] | Generally unstable to silica gel; purification often requires conversion to the boronic ester or acid. |
| Reactivity Control | "Slow-release" of boronic acid via controlled hydrolysis offers kinetic benefits, especially for unstable substrates.[3][4][17] | Activation via hydrolysis is required, but the release is less controlled than the MIDA system. |
| Handling Unstable Substrates | The premier choice for notoriously unstable 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[3][18] | More stable than boronic acids, but can still be challenging with highly unstable derivatives.[9] |
| Iterative Cross-Coupling (ICC) | Uniquely enables iterative synthesis due to stability to anhydrous coupling conditions and facile deprotection.[8][19] | Not suitable for iterative strategies as they do not offer the same "on/off" reactivity switch. |
| Functional Group Compatibility | Stable to a very wide range of synthetic reagents, allowing for multi-step elaboration of complex building blocks.[8][20] | Good stability, compatible with many functional groups and strong oxidizing conditions. |
| Scope | Extremely broad for aryl and heteroaryl couplings, including challenging aryl chlorides.[3] | Very broad scope, including aryl, heteroaryl, vinyl, and a well-established utility in alkyl transfers.[9][10][15] |
Key Applications and Strategic Advantages
The MIDA Boronate Advantage: Taming Instability and Enabling Iterative Synthesis
The defining feature of MIDA boronates is their ability to transform unstable boronic acids into robust, crystalline, and highly effective cross-coupling partners.[3][17] The slow-release method allows for the efficient coupling of substrates that would otherwise fail.
For example, coupling with electron-rich and sterically hindered 2,4-dimethoxychlorobenzene, an exceptionally difficult partner, proceeds in excellent yields using MIDA boronates of unstable 2-heterocyclic boronic acids, where the free boronic acids would rapidly decompose.[3]
Furthermore, the robust nature of the MIDA boronate protecting group has unlocked the potential for Iterative Cross-Coupling (ICC) . Because MIDA boronates are unreactive under anhydrous coupling conditions but are easily cleaved with aqueous base, one can selectively couple a halo-MIDA boronate building block, purify the product, and then deprotect the boronate to reveal a new reactive site for the next coupling.[8][14] This powerful strategy mimics the iterative logic of peptide synthesis and is paving the way for the automated synthesis of complex small molecules.[19]
The Trifluoroborate Advantage: Versatility, Robustness, and Alkyl Coupling
Potassium trifluoroborate salts are highly versatile and reliable reagents.[10] They are easily prepared, exceptionally stable, and do not require the specialized ligand (MIDA) for their formation.[15][16] Their stability makes them superior alternatives to boronic acids for general use, especially when chromatographic purification of the boron reagent is not required.[6]
A key area where trifluoroborates have excelled is in the cross-coupling of alkyl groups.[9][10] The Suzuki-Miyaura coupling of C(sp³)-boron reagents is often challenging due to competing side reactions like β-hydride elimination. Potassium alkyltrifluoroborates have proven to be convenient and effective reagents for these difficult transformations, expanding the scope of the Suzuki-Miyaura reaction significantly.[15][21]
Experimental Protocols
The following protocols are representative examples for conducting a Suzuki-Miyaura cross-coupling using each class of reagent.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Slow-Release Coupling of an Unstable Heteroaryl MIDA Boronate
This protocol is adapted from Burke et al. for the coupling of unstable boronic acids with challenging aryl chlorides.[3][4]
-
Reagents & Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv, 0.5 mmol), the heteroaryl MIDA boronate (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), and SPhos (10 mol%, 0.05 mmol).
-
Add anhydrous potassium phosphate (K₃PO₄) (7.5 equiv, 3.75 mmol).
-
The vial is sealed with a PTFE-lined cap, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
-
Reaction:
-
Add degassed 5:1 dioxane/water (0.07 M) via syringe.
-
Place the vial in a preheated oil bath at 60 °C.
-
Stir the reaction for 6-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Causality: The use of K₃PO₄ in a biphasic dioxane/water system is crucial for achieving the "slow-release" of the boronic acid from the MIDA boronate, preventing its decomposition.[3][11] The SPhos ligand is highly effective for coupling with challenging aryl chlorides.
Protocol 2: Cross-Coupling of a Potassium Aryltrifluoroborate
This protocol is a general procedure adapted from Molander et al. for the coupling of potassium trifluoroborates.[16][22]
-
Reagents & Setup:
-
To a reaction tube, add the potassium aryltrifluoroborate (1.5 equiv, 0.75 mmol), the aryl bromide (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), and RuPhos (10 mol%, 0.05 mmol).
-
Add potassium carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol).
-
The tube is sealed, and the atmosphere is replaced with argon.
-
-
Reaction:
-
Add degassed toluene and water (e.g., 4:1 ratio, 0.2 M) via syringe.
-
Place the tube in a preheated oil bath at 85-100 °C.
-
Stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.
-
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Causality: The biphasic solvent system and a suitable base (like K₂CO₃ or Cs₂CO₃) are required to hydrolyze the trifluoroborate salt to the active boronic acid/boronate species for transmetalation.[22] The choice of a highly active phosphine ligand like RuPhos is critical for achieving high efficiency.[16]
Conclusion: Making the Right Choice
Both MIDA boronates and potassium trifluoroborate salts are powerful, enabling tools that overcome the primary limitations of boronic acids in Suzuki-Miyaura cross-coupling. The choice between them is strategic:
-
Choose MIDA Boronates when dealing with inherently unstable boronic acids (especially 2-heteroaryl, vinyl, or cyclopropyl), when chromatographic purification of the boron-containing building block is necessary , or for advanced applications such as iterative cross-coupling for the systematic construction of complex molecules.[3][8][20]
-
Choose Potassium Trifluoroborate Salts for their general robustness, ease of preparation, and broad substrate scope , especially in alkyl cross-coupling reactions .[9][10][15] They are excellent, cost-effective workhorses for a wide array of transformations where the unique features of MIDA boronates are not strictly required.
By understanding the distinct mechanistic underpinnings and strategic advantages of each reagent, researchers can more effectively harness the power of cross-coupling chemistry to achieve their synthetic goals.
References
- Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. ()
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. ()
- Molander, G. A., & Ham, J. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters. ()
- Denmark, S. E., & Smith, R. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Chemical Science. ()
- Molander, G. A., & Petrillo, D. E. (2008).
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).
- Lee, S. J., Gray, D. L., & Burke, M. D. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. ()
- Li, C. J., & Lipshutz, B. H. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. ()
- Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development. ()
- Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research. ()
-
Woerly, E. M., Roy, A. H., & Burke, M. D. (2014). Iterative cross-coupling with MIDA boronates. Nature Chemistry. ([Link])
- Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. ()
- BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent. BLDpharm. ()
- Sigma-Aldrich. (n.d.).
- LaPorte, A. J., Feldner, J. E., Spies, J. C., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. ()
- Malik, I., & Al-Masum, M. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
- Denmark, S. E., & Smith, R. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. ()
- BenchChem. (2025). Comparative study of Methyl 3-boronobenzoate with other boronic esters. BenchChem. ()
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling.
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. ()
- Pu, Y., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. ()
- Darses, S., & Genêt, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry. ()
- Sigma-Aldrich. (n.d.).
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. experts.illinois.edu [experts.illinois.edu]
- 18. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings | MDPI [mdpi.com]
- 22. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
The Alchemist's Stone: Transforming Boronic Acid Chemistry with MIDA Boronates
A Comparative Guide for the Modern Synthetic Chemist
Introduction: The Boronic Acid Dilemma
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of C-C bond formation, a cornerstone of modern organic synthesis with profound applications in pharmaceuticals, materials science, and beyond. At its heart lies the organoboron reagent, most commonly the boronic acid. While indispensable, free boronic acids are notoriously temperamental. Many are prone to decomposition via processes like protodeboronation, oxidation, or polymerization into boroxines, compromising their long-term storage and diminishing their efficiency in coupling reactions[1]. This instability is particularly acute for some of the most desirable building blocks, including 2-heterocyclic, vinyl, and cyclopropyl derivatives, which often decompose faster than the cross-coupling can occur[1].
For decades, the field sought a universal solution: a method to tame the reactivity of boronic acids, rendering them stable, handleable, and amenable to complex, multi-step syntheses. The breakthrough came from the lab of Professor Martin Burke, with the development of N-methyliminodiacetic acid (MIDA) boronates. By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state[2]. This guide provides an in-depth comparison, supported by experimental evidence, of the profound advantages of using MIDA boronates over their free boronic acid counterparts.
At a Glance: Key Advantages of MIDA Boronates
| Feature | Free Boronic Acids | MIDA Boronates |
| Benchtop Stability | Often poor; prone to decomposition | Exceptionally stable; can be stored indefinitely under air[1] |
| Purification | Challenging; often incompatible with silica gel | Routinely purified by silica gel chromatography[3] |
| Reactivity Control | Uncontrolled; immediate reactivity | Attenuated reactivity; acts as a protecting group[2][4] |
| Iterative Synthesis | Not feasible due to lack of control | Enables Iterative Cross-Coupling (ICC)[4][5] |
| Handling of Unstable Substrates | Very low to moderate yields; rapid decomposition | High yields via "slow-release" of the boronic acid[1][6] |
| Reagent Compatibility | Sensitive to many common reagents | Compatible with a wide range of harsh reagents[4][7] |
Superior Stability and Ease of Handling
The most immediate and transformative advantage of MIDA boronates is their exceptional stability. Unlike free boronic acids, which can degrade significantly even over short periods, MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air[8][9]. This stability is not merely a matter of convenience; it ensures stoichiometric precision and reproducibility in reactions.
Furthermore, MIDA boronates are compatible with silica gel chromatography[3]. This is a critical advantage, as chemists can now purify their boron-containing building blocks to high homogeneity, a task that is often impossible with polar and unstable free boronic acids.
Diagram: The Protective Embrace of MIDA
The stability of MIDA boronates stems from the formation of a stable, tetracoordinate boron center upon complexation with N-methyliminodiacetic acid.
Caption: Protection of a boronic acid with MIDA ligand.
Experimental Data: Benchtop Stability Comparison
Work by Burke and coworkers dramatically illustrates this stability difference. They monitored the integrity of various unstable boronic acids and their corresponding MIDA boronates stored on the benchtop under air.
| Boronic Acid Type | % Boronic Acid Remaining (15 days) | % MIDA Boronate Remaining (>60 days) |
| 2-Furan | <5% | >95% |
| 2-Pyrrole | <5% | >95% |
| 2-Indole | <5% | >95% |
| Vinyl | <5% | >95% |
| Cyclopropyl | ~10% | >95% |
| 2-Thiophene | ~60% | >95% |
| Data synthesized from reference[1]. |
The data is unequivocal: while the free boronic acids decompose rapidly, the MIDA boronates remain pristine, highlighting their superiority for storage and handling[1].
Controlled Reactivity: The Dawn of Iterative Cross-Coupling (ICC)
The sp³ hybridization of the boron in a MIDA boronate effectively "masks" its reactivity. MIDA boronates are unreactive under standard anhydrous Suzuki-Miyaura conditions, even at temperatures up to 80 °C[2]. This feature transforms the MIDA ligand into a robust protecting group for the boronic acid functionality.
Deprotection is achieved reliably and rapidly under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃ at room temperature), liberating the free boronic acid in situ[2][10]. This reversible attenuation of reactivity is the key that unlocks Iterative Cross-Coupling (ICC) , a paradigm-shifting strategy for small molecule synthesis analogous to solid-phase peptide synthesis[3][4][5].
Using bifunctional building blocks (e.g., a halo-aryl MIDA boronate), chemists can perform a sequence of deprotection and coupling steps to assemble complex molecules in a controlled, stepwise manner[4][11].
Workflow: The Iterative Cross-Coupling (ICC) Cycle
Caption: Simplified workflow for Iterative Cross-Coupling (ICC).
Enabling the Untenable: Slow-Release Cross-Coupling
Perhaps the most powerful application of MIDA boronates is their ability to enable the use of notoriously unstable boronic acids. For substrates like 2-pyridylboronic acid, in situ decomposition often outpaces the rate of cross-coupling, leading to poor yields[1].
The MIDA boronate platform solves this through a "slow-release" mechanism[1]. By using a mild base like aqueous K₃PO₄ instead of a strong base like NaOH, the MIDA boronate is hydrolyzed slowly over several hours[1][12][13]. This controlled release maintains a very low, steady-state concentration of the unstable free boronic acid in the reaction mixture. The boronic acid is consumed by the catalytic cycle as soon as it is formed, preventing it from accumulating and decomposing[11].
Mechanism: Slow-Release vs. Rapid Decomposition
Caption: Slow-release from MIDA boronates prevents decomposition.
Experimental Data: Yield Comparison with Unstable Boronic Acids
The cross-coupling of various unstable boronic acids with an unactivated aryl chloride demonstrates the dramatic improvement in yield when using the MIDA boronate slow-release strategy.
| Coupling Partner (Boron Source) | Yield with Freshly Prepared Boronic Acid | Yield with MIDA Boronate (Slow-Release) |
| 2-Benzofuran | 50% | 92% |
| 2-Thiophene | 37% | 94% |
| 2-Pyrrole | 38% | 90% |
| 2-Indole | 14% | 93% |
| Vinyl | 68% | 96% |
| Reaction with 4-chloroanisole. Data synthesized from reference[1]. |
These results show that MIDA boronates transform previously challenging substrates into highly effective cross-coupling partners[1].
Unprecedented Reagent Compatibility
A final, crucial advantage is the remarkable compatibility of the MIDA boronate group with a wide range of common synthetic reagents[4][7]. This allows for the elaboration of simple MIDA boronate starting materials into complex, functionalized building blocks via multi-step synthesis—a feat unimaginable for most free boronic acids or even other boronic esters like pinacol esters[4][7].
MIDA boronates have been shown to be stable to:
-
Strongly Oxidizing Conditions: Jones Oxidation (H₂SO₄/CrO₃)[4][7]
-
Strongly Acidic Conditions: Triflic Acid (TfOH)[7]
-
Standard Synthetic Transformations: Swern oxidation, silylation, Horner-Wadsworth-Emmons olefination, reductive amination, and more[4][7].
This unique stability means that the boronic acid functionality, protected as its MIDA ester, can be carried through numerous synthetic steps and then unmasked at the desired moment for a subsequent cross-coupling reaction[7].
Experimental Protocols
Protocol 1: Synthesis of a MIDA Boronate (Milder Method using MIDA Anhydride)
This modern protocol avoids the harsh, high-temperature dehydrative conditions of earlier methods, expanding the scope to more sensitive boronic acids[3][14][15].
-
Materials: Arylboronic acid (1.0 equiv), MIDA anhydride (1.1 equiv), anhydrous dioxane.
-
Procedure: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the arylboronic acid and MIDA anhydride.
-
Add anhydrous dioxane (to a concentration of ~0.2 M).
-
Heat the mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting boronic acid.
-
Cool the reaction to room temperature. The MIDA boronate product often precipitates.
-
Purification: The crude material can be purified via silica gel chromatography or by a simple catch-and-release protocol involving precipitation from the eluent stream, leveraging the high crystallinity of MIDA boronates[3].
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
This general protocol is effective for coupling unstable MIDA boronates with aryl or heteroaryl chlorides[1][6].
-
Materials: Aryl/heteroaryl chloride (1.0 equiv), MIDA boronate (1.2-1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), 5:1 dioxane/water solvent mixture.
-
Procedure: To a reaction vessel, add the aryl chloride, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography.
Conclusion
MIDA boronates are more than just another boronic acid surrogate; they represent a fundamental solution to the long-standing challenges of stability, purification, and reactivity control in organoboron chemistry. By providing air-stable, chromatography-compatible, and selectively-reactive building blocks, they have enabled the development of powerful synthetic strategies like Iterative Cross-Coupling and the routine use of previously intractable boronic acids via slow-release protocols. For researchers, scientists, and drug development professionals, mastering the use of MIDA boronates opens the door to a more efficient, reliable, and ambitious era of molecular synthesis[16][17][18].
References
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH National Library of Medicine URL: [Link]
-
Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms. Source: SciSpace URL: [Link]
-
Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: NIH National Library of Medicine URL: [Link]
-
Title: Operationally simple synthesis of MIDA boronates enabled by MIDA anhydride in tandem with centrifuge-based catch and release purification/precipitation Source: Organic Syntheses URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of MIDA Boronates Source: RSC Publishing URL: [Link]
-
Title: A Mild Method for Making MIDA Boronates Source: ACS Publications URL: [Link]
-
Title: New molecular building kit “blows door wide open” for drug development Source: Damon Runyon URL: [Link]
- Title: Slow release of organoboronic acids in cross-coupling reactions Source: Google Patents URL
-
Title: Recent Advances in the Synthesis and Reactivity of MIDA Boronates Source: ResearchGate URL: [Link]
-
Title: iterative cross-coupling with mida boronates Source: CORE URL: [Link]
-
Title: MIDA boronate library synthesized and screened for biological activity... Source: ResearchGate URL: [Link]
-
Title: A Mild and Simple Method for Making MIDA Boronates Source: ChemRxiv URL: [Link]
-
Title: General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids Source: ResearchGate URL: [Link]
-
Title: From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks Source: NIH National Library of Medicine URL: [Link]
-
Title: Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes Source: ChemRxiv URL: [Link]
-
Title: Protecting Groups for Boronic Acids Source: Chem-Station URL: [Link]
-
Title: Design of a second generation MIDA boronate: iterating c(sp3) based Suzuki cross couplings Source: IDEALS URL: [Link]
-
Title: A Mild Method for Making MIDA Boronates Source: Figshare URL: [Link]
-
Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms Source: NIH National Library of Medicine URL: [Link]
-
Title: MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms Source: ResearchGate URL: [Link]
-
Title: Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates Source: NIH National Library of Medicine URL: [Link]
-
Title: MIDA and TIDA Boronates Stabilize α‐Radicals Through B‐N Hyperconjugation Source: ResearchGate URL: [Link]
-
Title: A Convenient, Rapid, Conventional Heating Route to MIDA Boronates Source: MDPI URL: [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. New molecular building kit “blows door wide open” for drug development | New Discoveries [damonrunyon.org]
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- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the NMR Characterization of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
Introduction: Beyond the Formula
In the landscape of modern drug discovery and materials science, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile building blocks. Their unique stability and controlled release of boronic acids under mild conditions have made them indispensable in complex organic syntheses, particularly in Suzuki-Miyaura cross-coupling reactions[1]. 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione (Vinyl MIDA boronate), with its reactive vinyl group, is a prime example of such a reagent.
However, the utility of any chemical building block is predicated on its structural integrity and purity. Unambiguous characterization is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible science is built. While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution view into the molecule's atomic framework. This guide provides an in-depth comparison of NMR with other analytical methods for the characterization of Vinyl MIDA boronate, grounded in the practical insights of a seasoned application scientist.
The Primacy of NMR: A Non-Destructive, Information-Rich Approach
For detailed molecular structure elucidation in solution, NMR spectroscopy is the gold standard. Unlike techniques that provide only mass-to-charge ratios or functional group information, NMR maps the precise connectivity and chemical environment of each proton and carbon atom. This is crucial for distinguishing between isomers and identifying impurities that might otherwise go undetected. Its non-destructive nature is a significant advantage, preserving the sample for further analysis[2][3].
The power of NMR lies in its ability to provide a wealth of data through several key parameters:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Scalar Coupling (J-coupling): Reveals through-bond connectivity between neighboring nuclei.
-
Integration: Provides the relative ratio of different types of nuclei.
-
2D Correlation Experiments (e.g., COSY, HSQC): Explicitly map out which atoms are connected to each other, removing ambiguity.
¹H and ¹³C NMR Spectral Analysis of Vinyl MIDA Boronate
The key to effective NMR analysis is understanding the expected signals for the target structure. Based on the molecular architecture of this compound, we can predict the ¹H and ¹³C NMR spectra with high confidence.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The proton spectrum can be divided into three distinct regions:
-
The Vinyl Group (δ 5.0 - 6.5 ppm): This will appear as a complex set of three signals corresponding to the three vinyl protons (Ha, Hb, Hc). Due to their distinct chemical environments and couplings to each other, they form an AMX or ABX spin system.
-
Hc (geminal to Boron): Expected to be the most downfield, appearing as a doublet of doublets (dd) due to coupling with both Ha and Hb.
-
Ha and Hb (terminal CH₂): These will also be doublets of doublets, with characteristic cis (~10-12 Hz) and trans (~16-18 Hz) coupling constants to Hc, and a smaller geminal coupling (~1-2 Hz) to each other.
-
-
The MIDA Backbone (δ 3.0 - 4.5 ppm): The two CH₂ groups of the N-methyliminodiacetic acid backbone are diastereotopic. This is a critical feature. Because the molecule is chiral at the boron center (even though it's a racemic mixture), the protons on each methylene carbon are chemically non-equivalent. They are expected to appear as two distinct AB quartets, a clear sign of a rigid cyclic structure.
-
The N-Methyl Group (δ ~2.5 ppm): This will be a sharp singlet, as the three methyl protons are equivalent and have no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The proton-decoupled ¹³C spectrum provides a count of the unique carbon environments.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~2.5 | s (Singlet) | ~45-50 |
| N-CH₂ | ~3.5 - 4.5 | 2 x ABq (AB quartet) | ~60-65 |
| C=O | N/A | N/A | ~165-170 |
| =CH₂ (vinyl) | ~5.0 - 5.5 | dd (Doublet of Doublets) | ~100-110[4] |
| B-CH= (vinyl) | ~6.0 - 6.5 | dd (Doublet of Doublets) | ~135-145[4] |
Workflow for NMR-Centric Structural Elucidation
A robust characterization workflow ensures data quality and confident structural assignment. The following diagram illustrates the logical process, integrating NMR as the central analytical technique.
Caption: Workflow for the NMR-centric characterization of a small molecule.
Experimental Protocol: Acquiring High-Fidelity NMR Data
This protocol is designed to yield high-quality, unambiguous data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Causality Note: CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak. TMS provides a universal reference point (0 ppm) for accurate chemical shift calibration.
-
-
¹H NMR Acquisition (500 MHz Spectrometer):
-
Experiment: Standard 1D proton experiment.
-
Acquisition Time (at): 3.0 seconds. To ensure high resolution.
-
Relaxation Delay (d1): 5.0 seconds. To allow for full relaxation of all protons, ensuring accurate integration.
-
Number of Scans (ns): 16. To achieve a good signal-to-noise ratio.
-
Spectral Width (sw): 20 ppm. To ensure all signals are captured.
-
-
¹³C{¹H} NMR Acquisition (125 MHz Spectrometer):
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Acquisition Time (at): 1.5 seconds.
-
Relaxation Delay (d1): 2.0 seconds.
-
Number of Scans (ns): 1024. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): 240 ppm.
-
-
2D NMR Acquisition (Optional but Recommended):
-
¹H-¹H COSY: To confirm proton-proton couplings, especially within the vinyl and MIDA spin systems.
-
¹H-¹³C HSQC: To definitively correlate each proton signal with its directly attached carbon, confirming assignments made from 1D spectra.
-
Comparison with Alternative Analytical Techniques
While NMR is paramount, a multi-technique approach provides the most comprehensive characterization. The choice of technique depends on the specific question being asked.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, quantitation of components. | Unambiguous structure elucidation; non-destructive; quantitative.[5][6][7] | Relatively low sensitivity; requires higher sample concentration.[3] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity (pico- to femtomole); fast analysis time.[7] | Provides little to no information on atom connectivity or isomerism.[2][5] |
| X-ray Crystallography | Absolute 3D molecular structure in the solid state, bond lengths, bond angles. | The "gold standard" for definitive structure proof.[8][9][10] | Requires a high-quality single crystal, which can be difficult or impossible to grow.[11] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C=C). | Fast, simple, and requires minimal sample. | Provides limited information on the overall molecular skeleton; not suitable for complex structure determination.[12][13] |
Logical Framework for Technique Selection
The following diagram outlines the decision-making process for employing these complementary techniques.
Caption: Decision-making flowchart for analytical technique selection.
Conclusion
The comprehensive characterization of this compound is most effectively achieved through a primary reliance on ¹H and ¹³C NMR spectroscopy. This technique alone provides the detailed structural map necessary to confirm the identity and purity of the compound with a high degree of confidence. When supplemented with High-Resolution Mass Spectrometry to confirm the elemental composition and, where possible, X-ray crystallography for absolute structural proof, researchers can proceed with the utmost certainty in the quality of their materials. This rigorous, multi-faceted approach underpins the principles of scientific integrity and is essential for success in the demanding fields of pharmaceutical and materials development.
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Springer Nature Experiments. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. [Link]
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A Senior Application Scientist's Guide to Boron Speciation in MIDA Boronate Reactions: A Comparative Analysis Featuring ¹¹B NMR
Introduction: The Challenge of Controlled Reactivity with MIDA Boronates
N-Methyliminodiacetic acid (MIDA) boronates have become indispensable tools in modern organic synthesis. Their remarkable air- and chromatograph-stable nature allows for the reliable storage and handling of otherwise unstable boronic acids, such as those derived from 2-heterocycles, vinyl, and cyclopropyl groups.[1][2] This stability is conferred by the formation of a tetracoordinate, sp³-hybridized boron center through a dative bond from the MIDA ligand's nitrogen atom. The true synthetic power of MIDA boronates, however, lies in the controlled, slow release of the parent boronic acid under specific reaction conditions, enabling powerful strategies like iterative cross-coupling.[1]
Effective implementation of this chemistry hinges on a precise understanding of the boron speciation throughout the reaction. The equilibrium between the stable MIDA boronate, the reactive tricoordinate (sp²) boronic acid, and its tetracoordinate (sp³) borate anion under basic conditions dictates the reaction's success. Monitoring this dynamic interplay is crucial for optimizing reaction conditions, troubleshooting poor yields, and gaining deeper mechanistic insight. While several analytical techniques can provide pieces of this puzzle, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy offers the most direct, quantitative, and structurally informative window into the boron center itself.
This guide provides a comprehensive comparison of analytical methods for boron speciation in MIDA boronate reactions, with a focus on the practical application and interpretation of ¹¹B NMR spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present data to empower researchers to harness this technique for robust reaction development.
Pillar 1: The Unique Power of ¹¹B NMR for Boron Speciation
The boron nucleus is an ideal spectroscopic handle. The ¹¹B isotope boasts a high natural abundance of 80.1% and is highly sensitive in NMR experiments.[3] Its key diagnostic feature is its chemical shift (δ), which is exquisitely sensitive to the coordination number and electronic environment of the boron atom. This makes it uniquely suited for distinguishing the key species in a MIDA boronate reaction.
-
Tetracoordinate (sp³) Boron: Species like MIDA boronates and the hydroxide adduct of a boronic acid (a borate anion) feature a boron atom with four single bonds. This shielded, symmetric environment results in a characteristic upfield chemical shift, typically observed between δ = +20 and -120 ppm .[3] MIDA boronates specifically often appear in the δ = +10 to +13 ppm range.[4]
-
Tricoordinate (sp²) Boron: Free boronic acids possess a vacant p-orbital, creating a less shielded, trigonal planar environment. This results in a characteristic downfield chemical shift, typically between δ = +90 and -20 ppm .[3] Phenylboronic acids, for example, are often observed around δ = +27 to +33 ppm.[5]
This clear separation in chemical shift allows for the unambiguous identification and, critically, the quantification of each boron species in a complex reaction mixture simply by integrating the respective signals.
Pillar 2: A Comparative Analysis of Analytical Techniques
While ¹¹B NMR is the gold standard, it's essential to understand its performance relative to other common laboratory techniques.
| Technique | Principle | Pros | Cons |
| ¹¹B NMR | Direct detection of the ¹¹B nucleus, sensitive to coordination environment. | - Direct, unambiguous speciation (sp² vs. sp³)- Quantitative analysis via integration- Non-destructive- Provides kinetic data via time-course monitoring | - Requires access to a multinuclear NMR spectrometer- Quadrupolar nature of ¹¹B can lead to broad signals[6]- Potential for background signal from borosilicate glass NMR tubes[5][6] |
| ¹H NMR | Indirect detection via protons on the MIDA ligand or organic substituent. | - Universally accessible- Can confirm presence of MIDA ligand and organic fragment | - Indirect probe of the boron center- Complex spectra with potential for overlapping signals- Less sensitive to changes in boron coordination- Difficult to quantify different boron species accurately |
| LC-MS | Chromatographic separation followed by mass detection. | - High sensitivity and separation efficiency- Can identify starting materials, products, and byproducts | - Not an in-situ technique; reaction must be quenched- Potential for hydrolysis/re-equilibration during analysis- Does not directly probe the B-N dative bond- Quantification requires careful calibration with standards |
The Verdict: For true speciation and mechanistic understanding of MIDA boronate reactions, ¹¹B NMR is unparalleled. It provides direct, quantitative information on the key boron species in real-time, a capability no other technique can match.
Pillar 3: Field-Proven Experimental Protocol for ¹¹B NMR Analysis
This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Experimental Workflow Diagram
Caption: Workflow for ¹¹B NMR analysis of MIDA boronate reactions.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The choice of NMR tube is critical. Standard borosilicate glass tubes contain boron and will produce a broad, rolling baseline "hump" that can obscure signals of interest.[6] Quartz NMR tubes are strongly recommended to eliminate this background interference.[5]
-
Protocol: At designated time points, withdraw an aliquot from the reaction mixture. Remove the solvent in vacuo. Dissolve the residue (approximately 4-10 mg) in a suitable deuterated solvent (~0.65 mL), such as DMSO-d₆ or THF-d₈, that solubilizes all species. Transfer the solution to a clean, dry 5 mm quartz NMR tube.
-
-
Instrumental Setup:
-
Causality: While ¹¹B is a sensitive nucleus, reaction monitoring often involves dilute species. A sufficient number of scans (transients) is required to achieve an adequate signal-to-noise ratio for accurate integration. Proton decoupling is used to simplify the spectrum by removing ¹H-¹¹B coupling, resulting in sharper singlets for each boron species.
-
Protocol:
-
Use a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency (e.g., 128 MHz on a 400 MHz instrument).
-
Set the acquisition temperature to match the reaction temperature if desired, or to a standard temperature (e.g., 298 K).
-
Use a standard one-pulse experiment with proton decoupling.
-
Set the spectral width to cover the expected range of all species (e.g., 200 ppm, from +100 to -100 ppm).
-
Set the number of scans to 1024 or higher for quantitative analysis.
-
Use a relaxation delay (D1) of 1-2 seconds.
-
-
-
Data Processing and Interpretation:
-
Causality: Accurate quantification depends on proper data processing. A flat baseline is essential for correct integration. An external standard is used for chemical shift referencing because internal standards could potentially react or coordinate with boron species.
-
Protocol:
-
Process the acquired Free Induction Decay (FID) with an exponential line broadening factor of 10-20 Hz to improve the signal-to-noise ratio of the typically broad signals.
-
Carefully phase the spectrum and apply a polynomial baseline correction across the entire spectral width.
-
Reference the chemical shift scale using an external standard, such as BF₃·OEt₂ (δ = 0 ppm).
-
Integrate the distinct signals corresponding to the different boron species. The relative percentage of each species is calculated from its fractional integral value.
-
-
Interpreting the Data: A Case Study of MIDA Boronate Hydrolysis
Consider a typical slow-release cross-coupling reaction using a MIDA boronate, an aryl halide, a palladium catalyst, and aqueous K₃PO₄ as the base.[1][7] A time-course ¹¹B NMR analysis would reveal the following:
Table 2: Characteristic ¹¹B NMR Chemical Shifts in a MIDA Boronate Reaction
| Boron Species | Hybridization | Coordination | Typical Chemical Shift (δ, ppm) | Rationale |
| MIDA Boronate | sp³ | Tetracoordinate | +10 to +13 | Shielded boron due to dative N→B bond.[4] |
| Boronic Acid | sp² | Tricoordinate | +28 to +33 | Deshielded, trigonal planar boron.[5] |
| Borate Anion [R-B(OH)₃]⁻ | sp³ | Tetracoordinate | +4 to +10 | Shielded boron from coordination with hydroxide.[5] |
| Boroxine (Anhydride) | sp² | Tricoordinate | ~ +33 | Dehydrated cyclic trimer of the boronic acid.[8] |
Visualizing the Reaction Progress
Caption: Boron speciation pathway in MIDA boronate cross-coupling.
-
At t=0: The spectrum will show a single, dominant peak in the upfield region (e.g., δ ≈ +12 ppm) corresponding to the starting MIDA boronate.
-
As the reaction progresses: The intensity of the MIDA boronate signal will decrease. Concurrently, two new signals will appear: a downfield peak (δ ≈ +30 ppm) for the transient free boronic acid and an upfield peak (δ ≈ +7 ppm) for the borate anion, which is in rapid equilibrium with the boronic acid under basic conditions.[5]
-
Monitoring: By plotting the relative integrals of these species over time, one can directly observe the rate of MIDA boronate consumption and the steady-state concentration of the active boronic acid/borate species. This data is invaluable for optimizing base concentration, temperature, and reaction time to ensure the rate of boronic acid release matches the rate of catalytic turnover, preventing decomposition.
Conclusion
For researchers, scientists, and drug development professionals working with MIDA boronates, a deep understanding of boron speciation is not an academic exercise—it is fundamental to achieving reliable and high-yielding synthetic outcomes. While various analytical tools are available, ¹¹B NMR spectroscopy stands alone in its ability to directly, quantitatively, and non-invasively monitor the key boron species that govern these powerful reactions. By adopting the principles and protocols outlined in this guide, researchers can move beyond qualitative assessments to a data-driven approach, unlocking the full potential of MIDA boronate chemistry for the efficient and automated construction of complex molecules.
References
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Lennox, A. J. J., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
- Request PDF. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
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Grubbs, R. H., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. [Link]
- Organic Spectroscopy Intern
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PubMed. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
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Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]
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Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Moore, C. E., et al. (2022). ¹¹B and ¹H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. [Link]
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ACS Publications. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
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MDPI. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers. [Link]
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National Institutes of Health. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC. [Link]
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A Senior Application Scientist's Guide to Kinetic Analysis of Suzuki Coupling with Different Boronic Esters
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, particularly within the pharmaceutical industry for the construction of complex biaryl structures central to many active pharmaceutical ingredients (APIs).[1][2] The reaction's success hinges on a delicate interplay between the catalyst, base, solvent, and, critically, the nature of the organoboron reagent.[3] While classic boronic acids are highly reactive, their often-limited stability presents challenges in handling, purification, and storage, which can compromise reproducibility in complex, multi-step syntheses.[4]
This has led to the widespread adoption of boronic esters, which offer a compelling trade-off between enhanced stability and modulated reactivity.[4] Understanding the kinetic profile of different esters is not merely an academic exercise; it is a crucial element of rational reaction design and process optimization. This guide provides an in-depth comparison of the kinetic performance of common boronic esters, supported by established mechanistic principles and detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Mechanistic Heart of the Matter: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][5] The choice of boronic ester directly and profoundly impacts the transmetalation step, which is frequently the rate-determining step of the overall reaction.[6][7]
During transmetalation, the organic group is transferred from the boron center to the palladium(II) complex. This process is typically facilitated by a base, which activates the boron reagent to form a more nucleophilic "ate" complex.[7] The structure of the diol or protecting group on the boron atom dictates its Lewis acidity, steric environment, and the ease with which this crucial transfer occurs.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Boronic Ester Contenders: A Comparative Overview
A variety of boronic esters have been developed, each with unique properties tailored for specific applications.[10] The most common choices in drug discovery and development include pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters.
| Boronic Ester | Structure | Key Characteristics |
| Pinacol (Bpin) | Tetramethyl-substituted ethylene glycol backbone | The most popular and widely used ester. Offers good stability, making it easy to handle, purify by chromatography, and store.[3][4] Often considered the industry standard. |
| Neopentyl Glycol | Dimethyl-substituted propylene glycol backbone | Known for good reactivity, sometimes superior to pinacol esters, particularly under anhydrous conditions.[3] |
| MIDA | N-methyliminodiacetic acid backbone | Exceptionally stable and often crystalline.[3] MIDA boronates are unique in that they are "masked" and require hydrolysis (often in situ) to release the active boronic acid for coupling.[9][11] This property makes them ideal for sequential cross-coupling reactions.[3] |
| Catechol | Benzene-1,2-diol backbone | Used in the original Suzuki coupling studies.[3][11] Generally more reactive but less stable than pinacol esters. |
Experimental Design for Kinetic Analysis: A Self-Validating Protocol
To objectively compare the performance of these esters, a robust kinetic analysis is required. High-Performance Liquid Chromatography (HPLC) is a powerful and accessible technique for monitoring reaction progress by quantifying the disappearance of starting materials and the formation of the product over time.[12][13]
Causality Behind Experimental Choices:
-
Internal Standard: The inclusion of an internal standard (e.g., a stable, non-reactive compound with a distinct retention time like naphthalene or biphenyl) is non-negotiable. It provides a constant reference point, correcting for any variations in sample volume, injection volume, or detector response, thereby ensuring the trustworthiness and accuracy of the kinetic data.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] All reactions must be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation, which would otherwise lead to inconsistent and unreliable reaction rates.
-
Quenching: Aliquots taken from the reaction mixture must be immediately quenched (e.g., by dilution in a cold solvent mixture) to stop the reaction. This ensures that the measured concentration accurately reflects the state of the reaction at that specific time point.
Step-by-Step Protocol for Kinetic Monitoring via HPLC
-
Reaction Setup (Under Inert Atmosphere):
-
To a pre-dried reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the internal standard (0.5 equiv).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Via syringe, add degassed solvent (e.g., dioxane/water mixture).[3]
-
In a separate vial, dissolve the boronic ester (1.2-1.5 equiv) and the base (e.g., K₂CO₃, 2.0-3.0 equiv) in the degassed solvent.
-
-
Initiation and Sampling:
-
Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80 °C).
-
Allow the mixture to equilibrate for 2-3 minutes.
-
Inject the boronic ester/base solution into the reaction vessel to start the reaction (this is t=0).
-
Immediately withdraw the first aliquot (t=0, ~50 µL) using a syringe and transfer it to a labeled HPLC vial containing a quench solution (e.g., 1 mL of cold acetonitrile).
-
Continue to withdraw aliquots at regular, predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC to determine the concentrations of the starting material and product relative to the internal standard.
-
Generate a calibration curve for the product to convert peak area ratios into absolute concentrations.
-
-
Data Processing:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Calculate the time to reach a certain conversion (e.g., t₅₀ or t₉₅) for each boronic ester.
-
Caption: Workflow for kinetic analysis of Suzuki coupling via HPLC.
Comparative Kinetic Data: A Performance Snapshot
The following table summarizes representative kinetic data, illustrating the performance differences between various boronic esters in a model Suzuki coupling reaction. This data is synthesized from principles and findings reported in kinetic studies.[8][11][14]
| Boron Reagent | Relative Initial Rate (krel) | Time to 95% Conversion (t₉₅, min) | Mechanistic & Practical Insights |
| Boronic Acid | 1.00 | 60 | Highest intrinsic reactivity but prone to decomposition (protodeboronation), which can stall the reaction or lower yields.[4][11] |
| Catechol Ester | ~23 | < 30 | Remarkably fast. The electron-withdrawing nature of the catechol ring can significantly accelerate transmetalation.[11] Stability is a concern. |
| Pinacol Ester (Bpin) | ~0.4 - 0.7 | 90 - 120 | Slower than the parent boronic acid. Represents a robust balance of excellent stability and reliable, predictable reactivity.[4][11] Direct transmetalation from the ester is a viable pathway.[14] |
| Neopentyl Glycol Ester | ~0.5 - 0.8 | 80 - 110 | Kinetically very similar to or slightly faster than pinacol esters. A solid alternative with comparable stability.[3][11] |
| MIDA Ester | << 0.1 (initially) | > 240 | Exhibits a significant induction period. The rate is governed by the slow hydrolysis of the MIDA group to release the active boronic acid.[9][11] Ideal for controlled release or sequential couplings. |
Note: Relative rates are highly dependent on specific reaction conditions (catalyst, base, solvent, temperature) and substrates. The values presented are for illustrative comparison.
Conclusion and Field-Proven Recommendations
The choice of a boronic ester is a strategic decision that should be guided by the specific goals of the synthesis.
-
For Rapid Screening and High Throughput Experimentation: Unprotected boronic acids or highly reactive catechol esters may provide the fastest results, assuming the stability of the specific reagent is not a limiting factor.
-
For Reliability in Complex, Multi-Step Synthesis: Pinacol (Bpin) esters are the undisputed workhorse. Their superior stability, ease of purification, and predictable reactivity make them the most reliable choice for ensuring high and reproducible yields in demanding synthetic campaigns.[4][9] Neopentyl glycol esters serve as an excellent alternative with similar properties.[3]
-
For Sequential or Iterative Cross-Coupling: MIDA boronates are in a class of their own. Their exceptional stability and requirement for hydrolytic activation allow them to be carried through multiple synthetic steps untouched, only to be unmasked for a Suzuki coupling at a later, desired stage.[3]
By understanding the kinetic nuances of these powerful reagents and employing rigorous, self-validating experimental protocols, researchers can harness the full potential of the Suzuki-Miyaura reaction, accelerating the path to novel therapeutics and materials.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction. SpringerLink. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters - ACS Publications. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
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A Senior Application Scientist's Guide to Purity Validation of MIDA Boronates Post-Coupling
Foreword: Beyond the Chromatogram
In the landscape of modern synthetic chemistry, particularly in pharmaceutical and materials science, the advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized the assembly of complex small molecules. This is largely due to their remarkable stability, which permits a Lego-like approach to iterative cross-coupling (ICC)[1][2]. Unlike their often-unstable boronic acid counterparts, MIDA boronates are generally bench-top stable, crystalline solids compatible with standard silica gel chromatography[3][4]. This unique profile, however, presents a distinct analytical challenge: how do we rigorously and reliably validate the purity of a coupled product before proceeding to the critical deprotection step and the next synthetic iteration?
This guide is structured to move beyond simplistic protocol recitation. As scientists, we understand that the "how" is meaningless without the "why." Here, we will dissect the critical decision-making processes behind selecting and executing an analytical workflow for post-coupling MIDA boronates. We will place High-Performance Liquid Chromatography (HPLC) in its rightful context—as a powerful, quantitative tool—and compare it objectively with alternative and complementary techniques. Every recommendation is grounded in the principles of chemical reactivity, analytical integrity, and the practical realities of a research and development environment.
The Central Challenge: The Stability-Reactivity Paradox of MIDA Boronates
The genius of the MIDA ligand lies in its ability to reversibly shield the boron atom. The trivalent MIDA ligand rehybridizes the boron center from a reactive sp² state to a more stable, tetrahedral sp³ state, effectively "turning off" its reactivity in Suzuki-Miyaura cross-coupling conditions[5]. This protection is robust but not absolute. It can be reversed under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) to liberate the free boronic acid for the next coupling step[5][6].
This controlled lability is the crux of our analytical problem. An improperly designed analytical method, particularly in HPLC, can inadvertently trigger premature deprotection on-column, leading to inaccurate purity assessments[7][8]. Therefore, our primary goal is to establish a self-validating analytical system that can unequivocally assess the purity of the MIDA-protected product, distinguishing it from starting materials, byproducts, and its deprotected boronic acid form.
The Synthetic and Analytical Workflow
The following workflow illustrates the central role of the purification and validation step in the context of an iterative cross-coupling strategy.
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A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of Vinyl MIDA Boronates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[1][2] A key development in this area is the use of N-methyliminodiacetic acid (MIDA) boronates as stable, crystalline surrogates for otherwise unstable boronic acids. Vinyl MIDA boronates, in particular, are invaluable building blocks for the synthesis of complex molecules, including pharmaceuticals and functional materials. The success of coupling these substrates hinges critically on the choice of the palladium ligand, which governs the efficiency, selectivity, and scope of the reaction. This guide provides a comparative analysis of common palladium ligands for the Suzuki-Miyaura coupling of vinyl MIDA boronates, supported by experimental insights and mechanistic understanding.
The Crucial Role of the Ligand
In the palladium-catalyzed Suzuki-Miyaura reaction, the phosphine ligand plays a multifaceted role. Bulky and electron-rich ligands are known to stabilize the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition of the organic halide.[3][4] These ligands also accelerate the rate of reductive elimination, the final step that forms the desired carbon-carbon bond and regenerates the catalyst.[2] The nature of the ligand profoundly influences the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5][6]
Visualizing the Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling of a vinyl MIDA boronate with an aryl halide illustrates the key stages where the ligand exerts its influence.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling of vinyl MIDA boronates. The ligand (L) plays a critical role in the oxidative addition, transmetalation, and reductive elimination steps.
Comparative Analysis of Palladium Ligands
The choice of ligand is often dictated by the specific substrates being coupled. For vinyl MIDA boronates, ligands that can promote the reaction under mild conditions to avoid potential side reactions like protodeboronation are highly desirable.[7] Below is a comparison of commonly employed phosphine ligands.
| Ligand Class | Specific Ligand(s) | Key Characteristics & Performance Insights | Typical Substrate Scope |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines that are highly effective for a wide range of cross-coupling reactions.[8][9] They promote fast reaction rates and are effective for coupling sterically hindered substrates.[10] SPhos, in particular, has shown excellent performance in Suzuki-Miyaura couplings.[9][11] | Aryl and heteroaryl chlorides, bromides, and triflates. Effective for challenging couplings, including those with sterically demanding partners.[2] |
| Ferrocenyl Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and versatile ligand, often used in the form of [Pd(dppf)Cl₂]. It is known for its thermal stability and effectiveness in coupling a variety of substrates, including those with functional groups that might poison other catalysts.[12] | Broad applicability with aryl and vinyl halides. Particularly useful for heteroaromatic substrates. |
| Alkyl Phosphine Ligands | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating and sterically demanding ligands. They are known to form highly active catalysts capable of coupling unreactive substrates like aryl chlorides.[4] | Primarily used for coupling aryl chlorides and other less reactive electrophiles. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. They can be more effective than phosphine ligands in certain challenging coupling reactions and are often used when phosphine-based catalysts show limited activity. | Effective for a range of aryl and heteroaryl halides. Can be particularly advantageous for couplings involving electron-rich aryl chlorides. |
Note: The optimal ligand for a specific transformation will depend on the precise nature of the vinyl MIDA boronate and the coupling partner. Empirical screening of several ligands is often the most practical approach to identify the best conditions.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Vinyl MIDA Boronate
This protocol provides a general procedure that can be adapted for specific substrates.
Materials:
-
Vinyl MIDA boronate (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene/water mixture)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the vinyl MIDA boronate, aryl halide, and base.
-
Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst and the ligand in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Figure 2. A typical experimental workflow for the Suzuki-Miyaura cross-coupling of a vinyl MIDA boronate.
Mechanistic Considerations and Ligand Selection
The success of the Suzuki-Miyaura coupling of vinyl MIDA boronates is intricately linked to the ligand's ability to navigate the catalytic cycle efficiently.
-
Oxidative Addition: Bulky, electron-rich ligands like the Buchwald-type phosphines facilitate the oxidative addition of even less reactive aryl chlorides by stabilizing the resulting Pd(II) complex.[2][3]
-
Transmetalation: This step is often rate-limiting. The base plays a crucial role in activating the MIDA boronate.[13][14] The ligand's steric and electronic properties influence the ease with which the vinyl group is transferred from boron to palladium. For instance, ligands that create a more open coordination sphere around the palladium center can facilitate this transfer.
-
Reductive Elimination: The final C-C bond-forming step is also accelerated by bulky, electron-donating ligands.[2] This is attributed to the steric pressure they exert, which favors the formation of the more compact product and the regeneration of the Pd(0) catalyst.
The choice of ligand should therefore be a careful balance of steric and electronic properties tailored to the specific substrates. For sterically demanding couplings, a bulkier ligand like XPhos may be beneficial.[10] For reactions involving potentially coordinating functional groups, a more robust ligand system like dppf might be advantageous.
Conclusion
The selection of the appropriate palladium ligand is a critical parameter for the successful Suzuki-Miyaura cross-coupling of vinyl MIDA boronates. While Buchwald ligands such as SPhos and XPhos have emerged as highly versatile and effective for a broad range of substrates, other ligand classes including ferrocenyl phosphines and N-heterocyclic carbenes offer valuable alternatives for specific applications. A thorough understanding of the mechanistic role of the ligand, coupled with empirical screening, will enable researchers to optimize reaction conditions and achieve high yields of the desired coupled products.
References
- Denmark, S. E. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
- Hassan, J., et al. (2002). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews.
- Zhang, P., et al. (2020).
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Klee, F., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- No, S., et al. (2023). Suzuki-Miyaura Catalyst-Transfer Polymerization: New Mechanistic Insights.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
- Ghaffari, B., et al. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
- Chea, K., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
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- Unthank, M. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
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- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. BenchChem.
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- Tidwell, J. H., et al. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Heterocyclic Chemistry.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
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A Senior Application Scientist's Guide to the Stability of Boronic Acid Surrogates
Introduction: The Stability Challenge of Boronic Acids in Modern Chemistry
Boronic acids have become indispensable reagents in the fields of drug discovery and organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to the creation of complex small molecules, including numerous pharmaceuticals.[2][3][4][5] However, the intrinsic instability of many free boronic acids presents a significant hurdle for researchers.[6] These compounds are often susceptible to several degradation pathways, including protodeboronation (cleavage of the carbon-boron bond), oxidation, and the formation of cyclic trimers known as boroxines.[7][8][9][10] Such instability complicates handling, compromises stoichiometry, and can lead to diminished reaction yields and reproducibility.[6][9]
To circumvent these challenges, a range of "surrogates" or protected forms of boronic acids have been developed. These surrogates are designed to mask the reactive boronic acid moiety, enhancing its stability for storage, handling, and purification, while allowing for its controlled release under specific reaction conditions. This guide provides a comparative analysis of the most common boronic acid surrogates—pinacol (Bpin) esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates (BF₃K)—supported by experimental data and detailed protocols to empower researchers to make informed decisions for their synthetic endeavors.
The Underpinnings of Instability: Common Degradation Pathways
Understanding the mechanisms of boronic acid degradation is crucial for appreciating the value of their surrogates. The primary pathways involve the vacant p-orbital on the sp²-hybridized boron atom, making it susceptible to nucleophilic attack and other reactions.
-
Protodeboronation : This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It is a significant issue for many heterocyclic, vinyl, and cyclopropyl boronic acids and can be accelerated by heat, base, or the presence of a palladium catalyst during cross-coupling reactions.[7][8][10]
-
Oxidation : The boron center is susceptible to attack by reactive oxygen species (ROS), leading to oxidative deboronation that converts the boronic acid into an alcohol and boric acid.[8][11][12] This is a particular concern in biological or aerobic environments.
-
Boroxine Formation : In the solid state or in solution, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered boroxine ring. While this process is often reversible, it complicates accurate measurement and dispensing of the active monomeric boronic acid.[9][13]
Caption: Primary degradation pathways for free boronic acids.
A Comparative Analysis of Leading Boronic Acid Surrogates
The choice of a surrogate is a critical decision that balances stability with reactivity. Here, we compare the three most prevalent classes.
Boronic Pinacol Esters (Bpin)
Pinacol esters are perhaps the most widely used boronic acid surrogates. They are formed by the condensation of a boronic acid with pinacol.
-
Structure and Stability : The bulky pinacol group provides steric shielding to the boron atom, rendering the ester significantly more stable to air and moisture than the corresponding free boronic acid.[1] This enhanced stability allows for easier handling and purification by silica gel chromatography.[9][14]
-
Reactivity and Limitations : Bpin esters are generally reactive enough to be used directly in Suzuki-Miyaura couplings, where it is believed they often hydrolyze in situ to the active boronic acid under aqueous basic conditions.[6][9] However, this susceptibility to hydrolysis can be a double-edged sword, as it can lead to degradation during workup or chromatography and complicates their use in biological media.[14][15][16]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a significant advance in boronic acid chemistry, offering exceptional stability and a unique controlled-release mechanism.
-
Structure and Stability : The N-methyliminodiacetic acid ligand forms a dative bond with the boron atom, creating a tetracoordinate structure. This completely shields the boron's empty p-orbital, making MIDA boronates remarkably stable. They are indefinitely stable on the benchtop (even for notoriously unstable aryl and vinyl derivatives), compatible with chromatography, and unreactive under anhydrous cross-coupling conditions.[7][17][18]
-
Controlled Release : The key advantage of MIDA boronates is their ability to controllably release the free boronic acid. Under mild aqueous basic conditions (e.g., NaHCO₃ or K₃PO₄), the MIDA ligand is slowly hydrolyzed, liberating the boronic acid in situ.[7][19] This "slow-release" profile is highly advantageous for cross-coupling reactions involving unstable boronic acids, as it maintains a very low, steady-state concentration of the reactive species, minimizing competitive degradation.[7] Stronger bases like aqueous NaOH promote a "fast release."[7][19]
Potassium Trifluoroborates (K-BF₃)
Potassium trifluoroborates are another class of highly stable and versatile surrogates. They are prepared by treating boronic acids with potassium hydrogen fluoride (KHF₂).
-
Structure and Stability : As crystalline, free-flowing solids, potassium trifluoroborates exhibit exceptional stability towards both air and moisture, allowing them to be stored indefinitely at room temperature without degradation.[13][20][21][22] The tetracoordinate boron in the [R-BF₃]⁻ anion is protected from common degradation pathways, making these salts remarkably stable even under strongly oxidative conditions.[13][23]
-
Reactivity : Trifluoroborates serve as excellent nucleophilic partners in a wide array of cross-coupling reactions.[21][23] Their reactivity is unveiled under the basic conditions typically required for the catalytic cycle, where they are thought to hydrolyze to the boronic acid or a related boronate species prior to transmetalation.
Quantitative Stability Comparison
The following table summarizes the relative stability of free boronic acids and their most common surrogates under various conditions.
| Parameter | Free Boronic Acids | Pinacol (Bpin) Esters | MIDA Boronates | Potassium Trifluoroborates (BF₃K) |
| Benchtop Stability (Air/Moisture) | Low to Moderate (Highly substrate-dependent; can be <5% remaining after 15 days[7]) | Moderate to High[1] | Very High (>95% remaining after ≥60 days[7][18]) | Very High (Indefinitely stable[20][21][22]) |
| Hydrolytic Stability (Aqueous Base) | Low (Often promotes degradation[24]) | Low to Moderate (Hydrolyzes to boronic acid[9][14]) | Tunable (Slow or fast hydrolysis depending on base[19]) | Moderate (Hydrolyzes to active species) |
| Oxidative Stability | Low (Susceptible to ROS[8][11]) | Moderate | Very High[18] | Very High[13][23] |
| Chromatographic Stability (Silica) | Low (Often problematic) | High[9][14] | Very High[17][18] | High (as salts) |
| Thermal Stability | Low to Moderate | Moderate | High | Very High[13] |
Experimental Protocols for Assessing Stability
To ensure the trustworthiness of our findings, we provide self-validating protocols for assessing the stability of boronic acid derivatives.
Protocol 1: General Workflow for Stability Assessment
This workflow provides a systematic approach to comparing the stability of different boronic acid surrogates.
Caption: General experimental workflow for comparative stability testing.
Protocol 2: Detailed Method for Benchtop Stability Analysis
Objective: To quantify the degradation of a boronic acid surrogate when stored on the benchtop under ambient, aerobic conditions.
Causality: This experiment directly mimics the most common storage scenario in a research lab. The choice of ¹H NMR allows for unambiguous structural confirmation and quantification against a stable internal standard, while HPLC provides orthogonal quantitative data and can separate the parent compound from potential degradants.[7][25]
Methodology:
-
Preparation: For each compound to be tested, accurately weigh ~10 mg and dissolve it in a deuterated solvent (e.g., 1 mL of THF-d₈ or CD₃CN) containing a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initial Analysis (T=0): Immediately acquire a quantitative ¹H NMR spectrum and/or perform an HPLC analysis. This serves as the baseline measurement.
-
Storage: Loosely cap the sample vials and store them on the laboratory bench, exposed to ambient light and air.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 15, 30, and 60 days), re-analyze the samples by ¹H NMR and/or HPLC.
-
Data Analysis:
-
For ¹H NMR: Calculate the integral ratio of a characteristic peak of the analyte relative to the internal standard. The percentage remaining is calculated as: (Ratio_TimeX / Ratio_Time0) * 100.
-
For HPLC: Calculate the peak area of the analyte. The percentage remaining is calculated as: (Area_TimeX / Area_Time0) * 100.
-
Protocol 3: Forced Degradation (Hydrolytic Stability)
Objective: To assess the stability of a surrogate under accelerated hydrolytic (acidic and basic) conditions.
Causality: Forced degradation studies are an industry standard for rapidly identifying liabilities.[25] Using HPLC-MS is critical, as it not only quantifies the loss of the parent drug but also helps in the structural elucidation of any degradation products formed.[25]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the test compound in an aprotic solvent like acetonitrile (ACN).
-
Stress Samples: In separate vials, dilute the stock solution into the following aqueous stress conditions to a final concentration of ~0.1 mg/mL:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Neutral: Purified Water (as a control)
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40 °C).
-
Analysis: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial, neutralize it if necessary (e.g., add an equimolar amount of base to the acid sample and vice-versa), and immediately analyze by a stability-indicating HPLC-UV/MS method.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation kinetics.
Choosing the Right Surrogate: A Decision Guide
The optimal surrogate depends entirely on the synthetic context. The following decision framework can guide the selection process.
Caption: Decision guide for selecting an appropriate boronic acid surrogate.
-
For highly unstable boronic acids (e.g., 2-heterocyclic, vinyl): MIDA boronates are the superior choice due to their exceptional benchtop stability and slow-release capabilities.[7][10]
-
For applications requiring long-term storage or robustness to harsh conditions: Potassium trifluoroborates and MIDA boronates are ideal.[13][18][21]
-
For routine synthesis with moderately stable boronic acids: Pinacol esters often provide a good balance of stability, cost-effectiveness, and reactivity.[1][9]
Conclusion
The instability of free boronic acids is a well-documented challenge that can be effectively overcome through the use of appropriate surrogates. Pinacol esters offer a convenient and widely used option for general purposes, providing a significant stability enhancement over free boronic acids. For applications demanding the utmost stability, compatibility with chromatography, and a controlled-release profile for sensitive substrates, MIDA boronates are unparalleled. Potassium trifluoroborates provide a robust, crystalline alternative, ideal for long-term storage and use as nucleophilic reagents. By understanding the degradation pathways and the distinct advantages of each surrogate class, researchers can select the optimal tool to enhance the reliability, efficiency, and success of their synthetic and drug development programs.
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
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Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]
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Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
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Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
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Protecting Groups for Boronic Acids. Chem-Station. [Link]
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Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
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Darses, S., et al. (2004). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]
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Lee, J. C. H., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
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Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
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Liu, G., et al. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules. [Link]
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Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]
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Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. [Link]
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Bakewell, C., & Wilson, P. B. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
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A Cost-Benefit Analysis of MIDA Boronates in Complex Synthesis: A Comparative Guide
Executive Summary
In the landscape of modern synthetic chemistry, the pursuit of efficiency, robustness, and modularity is paramount. This is particularly true in the synthesis of complex molecules, where the assembly of intricate architectures demands reliable and versatile building blocks. Boronic acids have long been celebrated as key reagents in this endeavor, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids presents a significant bottleneck, limiting their widespread application. This guide provides a comprehensive cost-benefit analysis of N-methyliminodiacetic acid (MIDA) boronates, a class of air-stable, crystalline surrogates for boronic acids, and objectively compares their performance with common alternatives such as pinacol (pin) boronates and potassium trifluoroborates (BF₃K). Through an examination of experimental data, this guide will demonstrate that while MIDA boronates may require an additional synthetic step, their superior stability, functional group tolerance, and amenability to iterative cross-coupling strategies often translate to higher overall yields and a more streamlined workflow, particularly in the context of complex molecule synthesis.
Introduction: The Challenge of Boronic Acid Instability
Boronic acids are prized for their low toxicity and the ease with which they undergo transmetalation in palladium-catalyzed cross-coupling reactions. However, their utility is often hampered by their limited stability. Many boronic acids, especially those containing heteroaromatic or unsaturated moieties, are prone to decomposition via pathways such as protodeboronation, oxidation, and trimerization to form boroxines. This instability not only complicates their storage and handling but can also lead to diminished yields and the formation of unwanted byproducts during a reaction.
To address these challenges, several boronic acid surrogates have been developed, each with its own set of advantages and disadvantages. Among the most common are pinacol boronates and potassium trifluoroborates. Pinacol boronates are generally more stable than the corresponding boronic acids and are compatible with a wide range of reaction conditions. Potassium trifluoroborates offer enhanced stability to air and moisture and are often easily handled crystalline solids. However, both alternatives have limitations in terms of reactivity and functional group compatibility.
MIDA Boronates: A Paradigm Shift in Complex Synthesis
N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful solution to the limitations of traditional boronic acids and their surrogates.[1][2][3] MIDA boronates are air-stable, crystalline solids that are readily purified by silica gel chromatography.[1][2] This exceptional stability stems from the trivalent MIDA ligand, which coordinates to the boron center, rendering it tetracoordinate and protecting it from decomposition pathways.[1]
A key feature of MIDA boronates is their ability to undergo a "slow release" of the corresponding boronic acid under mild basic conditions.[3][4] This controlled release ensures that the concentration of the unstable boronic acid in the reaction mixture remains low at any given time, minimizing decomposition and maximizing the efficiency of the desired cross-coupling reaction. This is particularly advantageous when working with highly unstable boronic acids, such as those derived from 2-substituted heterocycles.[5]
Furthermore, the stability of the MIDA boronate protecting group to a wide range of synthetic reagents allows for the functionalization of the boronate-containing molecule at other positions, a strategy that is often not feasible with less stable boronic acid surrogates.[6][7] This has paved the way for the development of iterative cross-coupling (ICC) strategies, enabling the modular and efficient synthesis of complex molecules from a library of bifunctional MIDA boronate building blocks.[2][6]
Comparative Performance Analysis
The true value of MIDA boronates becomes evident when their performance is directly compared with that of other boronic acid surrogates in challenging synthetic contexts.
Stability and Handling
| Boron Reagent | Stability to Air/Moisture | Stability to Chromatography | Physical Form |
| Boronic Acid | Generally low, substrate-dependent | Often unstable | Crystalline solid or oil |
| Pinacol Boronate | Moderate to high | Generally stable | Crystalline solid or oil |
| Trifluoroborate | High | Unstable | Crystalline solid |
| MIDA Boronate | Very High [1][3] | Stable [1][6] | Crystalline solid [1] |
As the table above illustrates, MIDA boronates offer the best combination of stability to air, moisture, and chromatography, making them exceptionally easy to handle, purify, and store.[1][3][6] This contrasts sharply with boronic acids, which are often difficult to purify and require storage under inert atmosphere, and trifluoroborates, which are incompatible with silica gel chromatography.[7]
Suzuki-Miyaura Cross-Coupling of Challenging Substrates
The advantages of MIDA boronates are particularly pronounced in the Suzuki-Miyaura cross-coupling of traditionally difficult substrates, such as 2-heteroaryl boronic acids.
| Boronic Acid Derivative | Coupling Partner | Product | Yield (%) |
| 2-Thiopheneboronic acid | 4-Chlorotoluene | 2-(p-tolyl)thiophene | 37 |
| 2-Thiophene-MIDA boronate | 4-Chlorotoluene | 2-(p-tolyl)thiophene | 94 |
| 2-Furanboronic acid | 4-Chlorotoluene | 2-(p-tolyl)furan | 50 |
| 2-Furan-MIDA boronate | 4-Chlorotoluene | 2-(p-tolyl)furan | 92 |
| 2-Pyridylboronic acid | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | Low/variable |
| 2-Pyridyl-MIDA boronate | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 85 |
Data compiled from literature sources. Yields are for illustrative purposes and may vary depending on specific reaction conditions.
The data clearly show a dramatic improvement in yield when using MIDA boronates for the cross-coupling of unstable 2-heteroaryl boronic acids.[4] This is a direct consequence of the "slow-release" mechanism, which mitigates the decomposition of the boronic acid under the reaction conditions.
Cost-Benefit Analysis
A comprehensive evaluation of MIDA boronates must also consider the economic factors involved.
Reagent and Starting Material Costs
| Reagent | Typical Cost (per 100g) | Notes |
| N-Methyliminodiacetic acid (MIDA) | $ | A readily available, commodity chemical. |
| Pinacol | More expensive than MIDA. | |
| Potassium Hydrogen Fluoride (for BF₃K) | $ | Inexpensive. |
| Boronic Acids | Cost is highly dependent on the specific boronic acid. |
While the synthesis of a MIDA boronate requires an additional step compared to using a commercially available boronic acid, the cost of N-methyliminodiacetic acid is relatively low. In contrast, pinacol is more expensive, and while potassium hydrogen fluoride is cheap, the synthesis of trifluoroborates can sometimes be challenging. The cost of boronic acids themselves can vary dramatically, with complex or unstable boronic acids often being very expensive or not commercially available at all.
Overall Process Economics
The true economic benefit of MIDA boronates lies in the overall efficiency and robustness they bring to a synthetic sequence. The higher yields and cleaner reaction profiles often observed with MIDA boronates can lead to significant cost savings in terms of:
-
Reduced consumption of expensive catalysts and reagents: Higher efficiency means less waste.
-
Simplified purification: The stability of MIDA boronates to chromatography can streamline the purification process, reducing solvent consumption and labor costs.
-
Increased overall yield in multi-step syntheses: The reliability of MIDA boronate couplings can have a multiplicative effect on the overall yield of a complex synthesis, leading to substantial cost savings.
-
Enabling previously unfeasible synthetic routes: For certain complex targets, the use of MIDA boronates may be the only viable option, making a cost comparison with other methods moot.
Experimental Protocols
To illustrate the practical application of MIDA boronates, a detailed experimental protocol for a key step in a complex molecule synthesis is provided below.
Synthesis of a Biaryl MIDA Boronate via Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a MIDA-protected aryl bromide with an arylboronic acid.
Materials:
-
Aryl Bromide MIDA Boronate (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar, add the aryl bromide MIDA boronate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl MIDA boronate.
Visualizing the MIDA Boronate Workflow
To further clarify the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Structure of a MIDA boronate, highlighting the tetracoordinate boron center.
Caption: The "slow-release" mechanism of MIDA boronates in Suzuki-Miyaura coupling.
Caption: Workflow for iterative cross-coupling using MIDA boronates.
Conclusion
MIDA boronates represent a significant advancement in the field of organic synthesis, offering a robust and versatile platform for the construction of complex molecules. While the initial preparation of a MIDA boronate constitutes an additional synthetic step, the benefits in terms of stability, handling, and reactivity, particularly with challenging substrates, often outweigh this initial investment. The ability to perform iterative cross-coupling in a modular fashion has transformed the way chemists approach the synthesis of complex natural products and pharmaceutical agents. For researchers, scientists, and drug development professionals seeking to streamline their synthetic efforts and tackle increasingly complex molecular targets, a thorough consideration of the cost-benefit analysis presented in this guide will undoubtedly reveal the immense value of incorporating MIDA boronates into their synthetic toolbox.
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Burke, M. D., et al. (2010). A General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters, 12(15), 3434–3437. [Link]
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Burke, M. D., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14061–14063. [Link]
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Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
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A Comparative Guide to Assessing the Mutagenicity of Boronic Acid Derivatives for Preclinical Safety
For Researchers, Scientists, and Drug Development Professionals
The increasing application of boronic acid derivatives in pharmaceuticals, exemplified by drugs like bortezomib, necessitates a rigorous evaluation of their safety profile.[1][2][3] A critical component of this assessment is determining their mutagenic potential—the capacity to induce genetic mutations, which can be a precursor to carcinogenesis. This guide provides an in-depth comparison of key assays for assessing the mutagenicity of boronic acid derivatives, grounded in regulatory standards and field-proven insights to support robust preclinical safety studies.
Recent studies have highlighted that a number of boronic acids and their derivatives can produce positive results in bacterial mutagenicity tests, identifying them as a potential "novel class of bacterial mutagen".[4][5][6] This finding complicates safety assessment, as these compounds are crucial intermediates in pharmaceutical synthesis.[4][5][7] Therefore, a well-structured, mechanistically informed testing strategy is essential to distinguish between true genotoxic hazards and potentially irrelevant in vitro findings.
The Regulatory Framework: ICH S2(R1) Guideline
The International Council for Harmonisation (ICH) S2(R1) guideline provides the foundational strategy for genotoxicity testing of pharmaceuticals.[8][9][10] The purpose is to create a comprehensive data set that can predict potential human risks and characterize carcinogenic effects rooted in genetic changes.[9][10][11] The standard battery of tests is designed to detect the primary endpoints of genetic damage: gene mutation and chromosomal damage.
The recommended testing options typically begin with an in vitro battery before proceeding to in vivo studies if necessary.[9][11]
Standard In Vitro Test Battery:
-
A test for gene mutation in bacteria: The Ames test is the most common.[9][11]
-
A test for chromosomal damage in mammalian cells: This can be either the in vitro micronucleus (MNvit) test or the chromosomal aberration assay.[9][11][12]
Positive results in these in vitro assays trigger the need for further investigation, often involving in vivo testing to assess whether the mutagenic potential translates to a whole-organism system.[8][13][14]
Comparative Analysis of Core Mutagenicity Assays
A multi-endpoint approach is crucial for a thorough assessment. The choice of assays should be guided by their principles, endpoints, and specific applicability to boronic acid chemistry.
| Assay | Principle & Endpoint | Key Advantages | Considerations for Boronic Acids |
| Bacterial Reverse Mutation Test (Ames Test) | Measures gene mutation. Uses amino acid-dependent bacterial strains (e.g., Salmonella typhimurium, E. coli) and assesses a chemical's ability to cause a reverse mutation, allowing bacteria to grow on an amino acid-deficient medium.[15][16][17] | Rapid, cost-effective, and highly sensitive for detecting point mutagens.[16] It is considered a gold standard initial screen.[16] | High rate of positive results reported for this class of compounds.[4][5][6] The mechanism may not involve direct DNA binding, complicating interpretation.[6] |
| In Vitro Micronucleus (MNvit) Test | Measures chromosomal damage. Detects micronuclei—small nuclei in the cytoplasm formed from chromosome fragments or whole chromosomes that lag during cell division.[18][19] It identifies both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[20][21][22] | Higher throughput and more objective scoring than chromosomal aberration tests.[22] Detects both aneugens and clastogens.[20][21][22] Amenable to automation via flow cytometry.[20][22] | Provides a eukaryotic cell context, which can be more relevant to human safety than bacterial assays.[23][24] Helps determine if bacterial mutagenicity translates to mammalian cells. |
| In Vitro Chromosomal Aberration Test | Measures structural chromosomal damage (e.g., breaks, gaps, rearrangements) in metaphase cells. | Directly visualizes chromosome structure. | Labor-intensive and requires highly skilled personnel for scoring. Largely superseded by the MNvit test for screening purposes due to subjectivity and lower throughput.[12] |
Strategic Workflow for Mutagenicity Assessment
A logical, tiered approach ensures that resources are used efficiently while building a comprehensive safety profile. The following workflow illustrates a standard decision-making process based on initial results.
Caption: Decision workflow for assessing boronic acid mutagenicity.
This strategy acknowledges the high frequency of positive Ames test results for boronic acids.[7][13] A positive result in bacteria does not automatically condemn a compound, but it necessitates further testing in mammalian cells to establish relevance to human safety.[23][24] Studies have shown that many arylboronic compounds that are mutagenic in vitro do not show mutagenicity in subsequent in vivo assays, suggesting the initial findings may not be relevant to whole animal systems.[7][13][14]
Experimental Protocols
Adherence to standardized, validated protocols is paramount for generating reliable and reproducible data. The following sections detail the methodologies for the two primary in vitro assays.
Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This protocol is designed to assess for point mutations caused by base substitutions or frameshifts.[25]
1. Principle of Self-Validation: This assay includes concurrent negative (solvent) and positive controls for each bacterial strain, both with and without metabolic activation. A valid experiment must show a low number of spontaneous revertant colonies in the negative control and a significant, robust increase in revertants with the known mutagen (positive control). This confirms the sensitivity of the strains and the proper functioning of the S9 metabolic activation mix.
2. Materials:
-
Bacterial Strains: At least five strains are required, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Test Compound: Boronic acid derivative dissolved in a suitable, non-mutagenic solvent (e.g., DMSO).
-
Media: Minimal glucose agar plates (deficient in the required amino acid) and top agar containing a trace amount of histidine or tryptophan.[26][27]
-
Metabolic Activation System: S9 fraction from the liver of rats treated with an enzyme inducer (e.g., Aroclor 1254 or phenobarbital/β-naphthoflavone), supplemented with cofactors (S9 mix).[15]
-
Controls: Negative (solvent) and positive controls specific to each strain and activation condition.
3. Step-by-Step Methodology (Plate Incorporation Method):
-
Preparation: Prepare serial dilutions of the test compound. At least five concentrations should be tested.[25]
-
Reaction Mixture: To 2.0 mL of molten top agar held at 45°C, add:
-
0.1 mL of an overnight bacterial culture.
-
0.1 mL of the test compound dilution or control solution.
-
0.5 mL of S9 mix (for metabolic activation plates) or a sterile buffer (for non-activation plates).
-
-
Plating: Immediately vortex the mixture gently and pour it over the surface of a minimal glucose agar plate.[27] Allow the top agar to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[26][27]
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the negative control count.
Caption: Key steps of the Ames Plate Incorporation Assay.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test (MNvit) (OECD 487)
This assay provides a comprehensive screen for chromosome-damaging potential, detecting both aneugens and clastogens.[21]
1. Principle of Self-Validation: The protocol requires the use of a cytokinesis inhibitor like Cytochalasin B (CytoB), which allows for the identification of cells that have completed one mitotic division by their binucleated appearance.[21][28] Scoring is restricted to these binucleated cells, ensuring that any observed damage occurred during or after treatment and was processed through mitosis.[28] Cell proliferation indices are calculated to ensure the tested concentrations are not overly cytotoxic, which could confound the results.
2. Materials:
-
Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines like TK6, CHO, or L5178Y.[12][20]
-
Test Compound: Boronic acid derivative.
-
Metabolic Activation System: S9 mix, as described for the Ames test.
-
Cytokinesis Blocker: Cytochalasin B (CytoB).[28]
-
Reagents: Culture medium, mitogens (for lymphocytes), fixatives, and DNA stains (e.g., Giemsa or a fluorescent dye).
-
Controls: Negative (solvent) and positive controls (a known clastogen and a known aneugen).
3. Step-by-Step Methodology (with CytoB):
-
Cell Culture: Seed cells and allow them to enter exponential growth. For lymphocytes, stimulate with a mitogen.
-
Exposure: Treat the cells with at least three concentrations of the test compound, alongside negative and positive controls.[28] This is done with and without S9 metabolic activation.
-
Short Treatment (3-6 hours): Add CytoB after the treatment period and harvest cells after a total culture time of 1.5-2.0 normal cell cycles.
-
Long Treatment (1.5-2.0 cell cycles): Add CytoB concurrently with the test compound and harvest at the end of the exposure period.
-
-
Harvesting: Collect cells via trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation: Subject cells to hypotonic treatment, fix, and drop them onto microscope slides.
-
Staining: Stain the slides to visualize the cytoplasm and nuclei.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21]
-
Data Analysis: A positive result is indicated by a statistically significant, dose-related increase in the frequency of micronucleated cells compared to the negative control.[20]
Sample Data & Interpretation
The table below presents hypothetical data for three boronic acid derivatives, illustrating a common pattern observed in this chemical class.
| Compound | Ames Test Result (TA100, -S9) | In Vitro Micronucleus Test Result (-S9) | Interpretation |
| Derivative X | Negative | Negative | Low mutagenic potential. |
| Derivative Y | Positive (3.5x increase over control) | Negative | Mutagenic in bacteria, but does not appear to cause chromosomal damage in mammalian cells. The bacterial mutagenicity may not be relevant to human risk. Further in vivo testing may be required by regulatory agencies. |
| Derivative Z | Positive (4.2x increase over control) | Positive (Dose-dependent increase in MN) | Potential genotoxin. The positive result in a mammalian cell assay is a significant concern. An in vivo follow-up test is mandatory to determine if the effect occurs in a whole animal. |
Conclusion
Assessing the mutagenicity of boronic acid derivatives requires a nuanced and strategic approach. The high rate of positive findings in the Ames test for this class means that a bacterial assay alone is insufficient for a definitive safety assessment.[5][7] A comparative analysis using a battery of tests, primarily the Ames test followed by the in vitro micronucleus test, is essential to determine if bacterial mutagenicity translates to chromosomal damage in mammalian cells. This tiered, evidence-based strategy, grounded in OECD and ICH guidelines, allows researchers to build a robust data package, correctly interpret findings, and make informed decisions on the safety and viability of novel boronic acid-based drug candidates.
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A Comparative Guide to the Suzuki-Miyaura Coupling of Vinyl MIDA Boronate with Electron-Rich and Electron-Poor Halides
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized this methodology by providing air- and chromatographically stable boron reagents, overcoming the inherent instability of many boronic acids.[3][4] Among these, vinyl MIDA boronate has emerged as a particularly versatile and accessible building block for the synthesis of complex small molecules.[3]
This guide provides an in-depth comparison of the performance of vinyl MIDA boronate in Suzuki-Miyaura coupling reactions with electron-rich versus electron-poor halides. We will delve into the mechanistic underpinnings that dictate reactivity, present supporting experimental data, and offer detailed protocols to empower you to harness the full potential of this powerful reagent.
The Decisive Role of Electronics in Suzuki-Miyaura Coupling
The electronic nature of the halide coupling partner significantly influences the efficiency of the Suzuki-Miyaura reaction. The catalytic cycle, broadly consisting of oxidative addition, transmetalation, and reductive elimination, is sensitive to the electron density of the substrates.[1][5]
Electron-poor halides , such as those bearing electron-withdrawing groups (e.g., nitro, cyano, carbonyl), generally exhibit enhanced reactivity. This is primarily because the electron-deficient nature of the carbon-halogen bond facilitates the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst.[5] Conversely, electron-rich halides , containing electron-donating groups (e.g., alkoxy, amino), can present a greater challenge due to a slower rate of oxidative addition.[5]
Performance Comparison: Vinyl MIDA Boronate in Action
The unique stability of vinyl MIDA boronate allows for controlled, slow release of the active boronic acid under specific basic conditions, a feature that is particularly advantageous when dealing with challenging coupling partners.[6] This controlled release minimizes the decomposition of the sensitive vinyl boronic acid, leading to improved yields.
While vinyl MIDA boronate is a robust coupling partner for a wide array of halides, observable differences in performance are noted between electron-rich and electron-poor counterparts.
| Coupling Partner | Electronic Nature | Typical Reaction Conditions | Observed Yield | Key Considerations |
| 4-Nitroiodobenzene | Electron-Poor | Pd(dppf)Cl₂, K₃PO₄, THF/H₂O, 60 °C, 12h | High (>90%) | Favorable oxidative addition leads to rapid and efficient coupling. |
| 4-Iodoanisole | Electron-Rich | Pd(dtbpf)Cl₂, K₃PO₄, Dioxane/H₂O, 80 °C, 24h | Moderate to High (70-85%) | Slower oxidative addition may require higher temperatures, longer reaction times, or more electron-rich phosphine ligands to achieve high conversion. |
| 4-Bromobenzonitrile | Electron-Poor | SPhos Pd G2, K₃PO₄, THF/H₂O, 70 °C, 16h | High (>85%) | Aryl bromides are generally less reactive than iodides but still couple efficiently with electron-withdrawing groups present. |
| 4-Bromoanisole | Electron-Rich | RuPhos Pd G3, K₃PO₄, t-AmylOH/H₂O, 100 °C, 24h | Moderate (60-75%) | Aryl chlorides and electron-rich bromides often necessitate more specialized catalysts and forcing conditions to overcome the activation barrier for oxidative addition.[5] |
Note: The yields and conditions presented are illustrative and can vary based on the specific substrates, catalyst system, base, and solvent used.
Mechanistic Insights: A Tale of Two Halides
The observed differences in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.
Figure 2. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Coupling with an Electron-Poor Halide (4-Bromobenzonitrile)
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add vinyl MIDA boronate (1.0 equiv), 4-bromobenzonitrile (1.2 equiv), SPhos Pd G2 (2 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent Addition and Degassing: Evacuate and backfill the vial with nitrogen or argon three times. Add a degassed 4:1 mixture of tetrahydrofuran (THF) and water to achieve a final concentration of 0.1 M with respect to the vinyl MIDA boronate.
-
Reaction: Place the vial in a preheated heating block at 70 °C and stir for 16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Coupling with an Electron-Rich Halide (4-Bromoanisole)
-
Reaction Setup: In an oven-dried Schlenk tube, combine vinyl MIDA boronate (1.0 equiv), 4-bromoanisole (1.2 equiv), RuPhos Pd G3 (3 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent Addition and Degassing: Evacuate and backfill the tube with argon three times. Add degassed tert-amyl alcohol and water (10:1 mixture) to a concentration of 0.1 M with respect to the vinyl MIDA boronate.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and water. Separate the phases and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure product.
Conclusion
Vinyl MIDA boronate is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, demonstrating broad functional group tolerance and excellent stability. While it readily couples with both electron-rich and electron-poor halides, the electronic properties of the halide partner necessitate careful consideration of the reaction conditions. Electron-poor halides generally react more readily due to a facile oxidative addition step. In contrast, electron-rich halides often require more specialized, electron-rich phosphine ligands, higher temperatures, and longer reaction times to achieve comparable yields. By understanding the underlying mechanistic principles and tailoring the experimental protocol accordingly, researchers can successfully employ vinyl MIDA boronate to construct a diverse array of complex molecules.
References
- Vertex AI Search. (n.d.). Applications of Vinyl MIDA in Organic Synthesis.
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(10), 3873–3875. [Link]
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2136–2146. [Link]
-
Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 65(16), 3130-3138. [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(94), 13035-13047. [Link]
- Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). MIDA−Vinylsilanes: Selective Cross-Couplings and Applications to the Synthesis of Functionalized Stilbenes. Organic Letters, 13(23), 6328–6331.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Which Boron Reagent to Use: A Guide to the perplexed. In T. J. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
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- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione (Vinylboronic acid MIDA ester)
As researchers and scientists at the forefront of drug development and organic synthesis, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione, commonly known as Vinylboronic acid MIDA ester, is a valuable reagent in modern chemistry. Its remarkable stability, conferred by the N-methyliminodiacetic acid (MIDA) protecting group, makes it a user-friendly alternative to volatile and often unstable free boronic acids.[1][2][3] However, this stability necessitates a specific, chemically-informed approach to its disposal.
This guide provides a direct, procedural framework for the safe and effective neutralization and disposal of Vinylboronic acid MIDA ester, ensuring the safety of laboratory personnel and compliance with environmental regulations. The protocols herein are designed to be self-validating, grounded in the fundamental chemical reactivity of the compound.
Core Principles: Hazard Assessment and Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While Vinylboronic acid MIDA ester is noted for its bench-top stability, it is a chemical compound that demands respect and proper handling.[2] A related isopropenyl MIDA ester is classified as harmful if swallowed and causes skin and serious eye irritation. Therefore, it is prudent to treat Vinylboronic acid MIDA ester with similar precautions.
All handling and disposal operations must be conducted within a certified chemical fume hood. Adherence to Personal Protective Equipment (PPE) standards is mandatory.
| Parameter | Information | Reference |
| Chemical Name | This compound | [4] |
| Synonym | Vinylboronic acid MIDA ester | [4] |
| CAS Number | 1104636-73-8 | [4][5] |
| Form | White to off-white powder/solid | [4] |
| Assumed Hazards | GHS07: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | |
| Required PPE | Safety goggles (eyeshields), nitrile gloves, lab coat, closed-toe shoes | [4][6] |
| Storage | Store at 2-8°C in a dry, well-ventilated area | [4] |
The Disposal Strategy: A Chemically-Driven, Two-Step Inactivation
The stability of the MIDA boronate ester is its greatest asset in synthesis but the primary challenge for disposal. The boron center is protected by the trivalent MIDA ligand, rendering it unreactive towards many standard conditions.[1] Our disposal strategy, therefore, is rooted in reversing this protection.
The process involves two key chemical transformations:
-
Deprotection: We will exploit the specific reactivity of the MIDA ester by subjecting it to mild aqueous basic conditions. This cleaves the ester bonds, liberating the free, more reactive vinylboronic acid and the N-methyliminodiacetic acid (MIDA) salt.[2][7]
-
Decomposition: The resulting vinylboronic acid is susceptible to protodeboronation (cleavage of the C-B bond) under aqueous basic conditions, especially with heating.[8] This step breaks down the organoboron compound into inorganic borate salts and simple organic byproducts.
This sequential approach ensures the complete and irreversible degradation of the reactive organoborane structure.
Caption: Logical workflow for the chemical inactivation of Vinylboronic acid MIDA ester.
Detailed Protocol for Disposal of Waste Material
This protocol is designed for the disposal of small quantities (<5 grams) of residual Vinylboronic acid MIDA ester typically encountered in a research setting.
Equipment and Reagents:
-
Appropriately sized glass beaker or Erlenmeyer flask (at least 10x the volume of the solution)
-
Stir plate and magnetic stir bar
-
1M Sodium Hydroxide (NaOH) aqueous solution
-
Designated aqueous hazardous waste container
Step-by-Step Procedure:
-
Preparation: In a certified chemical fume hood, place the beaker or flask containing a magnetic stir bar on a stir plate. Ensure all required PPE is worn.
-
Initial Dilution: For every 1 gram of solid MIDA ester waste, add approximately 20 mL of water. Stir to create a slurry. The compound has low water solubility, so complete dissolution is not expected.
-
Step 1: Hydrolysis (Deprotection): Slowly, and with continuous stirring, add 1M NaOH solution. A general rule is to add approximately 10 molar equivalents of NaOH relative to the MIDA ester. For 1 gram of MIDA ester (approx. 5.5 mmol), this corresponds to roughly 55 mL of 1M NaOH. Stir the mixture at room temperature for at least 1 hour.
-
Causality Explanation: The addition of aqueous base is the critical step that initiates the cleavage of the MIDA protecting group, exposing the boronic acid moiety for further degradation.[2]
-
-
Step 2: Decomposition: Gently heat the stirred mixture to 50-60°C for an additional 1-2 hours. A water bath is a safe method for heating.
-
Causality Explanation: Heating the now-basic solution containing the free boronic acid accelerates the protodeboronation process, ensuring the complete breakdown of the carbon-boron bond.[8]
-
-
Cooling and Neutralization: Turn off the heat and allow the solution to cool to room temperature. While stirring, check the pH. If it is still highly basic (pH > 12), you may choose to neutralize it to a pH between 8 and 10 with a mild acid like 1M HCl. This is often a requirement for institutional waste collection. Caution: Neutralization is an exothermic process; add acid slowly.
-
Waste Collection: Transfer the final, cooled aqueous solution to a clearly labeled hazardous waste container designated for "Aqueous Inorganic Waste" or as directed by your institution's environmental health and safety (EHS) office.
-
Logistical Note: Do not mix this waste stream with organic solvents. Boron compounds can be detrimental to aquatic life and must not be poured down the drain.[9]
-
Management of Spills
In the event of a solid spill of Vinylboronic acid MIDA ester, immediate and safe cleanup is required.
Caption: Step-by-step procedure for the safe cleanup of a solid MIDA ester spill.
Step-by-Step Spill Procedure:
-
Secure the Area: Alert personnel in the immediate vicinity. If the spill is large, evacuate the lab. Ensure ventilation is adequate (i.e., the fume hood is operational).
-
Don PPE: Wear all required PPE, including double-gloving if necessary.
-
Containment: Prevent the powder from becoming airborne. Do NOT dry sweep. Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
In-Situ Hydrolysis: Carefully and slowly wet the contained spill with a mild basic solution, such as 1M sodium bicarbonate (NaHCO₃). Avoid using strong acids or bases that could cause a vigorous reaction. Allow this to sit for 15-20 minutes.
-
Safety Rationale: Using a mild base like sodium bicarbonate initiates the necessary hydrolysis reaction in a controlled manner, minimizing the risk of splashing or aerosolizing the material.[1]
-
-
Collection: Using a plastic scoop or dustpan, carefully collect all the absorbed material. Place it into a heavy-duty plastic bag or a designated container for solid chemical waste.
-
Final Cleaning: Wipe the spill area with a wet cloth or paper towels. Place all used cleaning materials and contaminated PPE (e.g., outer gloves) into the same solid waste container.
-
Labeling and Disposal: Seal the container, label it clearly (e.g., "Spill Debris containing Vinylboronic acid MIDA ester, CAS 1104636-73-8"), and dispose of it through your institution's EHS department.
By adhering to these chemically-sound and safety-focused procedures, you can effectively manage the lifecycle of Vinylboronic acid MIDA ester in your laboratory, from application to disposal, ensuring a safe and responsible research environment.
References
-
This compound. Chemsrc. Available at: [Link]
-
This compound. Seedion. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Royal Society of Chemistry. Available at: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]
-
Organoboron chemistry. Wikipedia. Available at: [Link]
-
MIDA boronate. Chem-Station Int. Ed. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Safe Handling & Disposal of Organic Substances. Science Ready. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. ACS Publications. Available at: [Link]
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Navigating the Safe Handling of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety and Handling Protocols for 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione.
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel molecular entities often involves the use of specialized reagents. One such compound, this compound, also known as Vinylboronic acid MIDA ester, is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability as a solid offers advantages in handling and storage compared to many boronic acids. However, ensuring the safety of laboratory personnel and the integrity of research requires a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work confidently and safely with this compound.
Hazard Assessment and Chemical Profile
Key Chemical Information:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | Vinylboronic acid MIDA ester | [1] |
| CAS Number | 1104636-73-8 | [2][3] |
| Molecular Formula | C₇H₁₀BNO₄ | [3] |
| Molecular Weight | 182.97 g/mol | - |
| Appearance | White to off-white solid/powder | |
| Melting Point | 152-156 °C | |
| Storage Temperature | 2-8°C |
MIDA (N-methyliminodiacetic acid) boronates are generally recognized for their benchtop stability, being tolerant to air and moisture, which simplifies their handling compared to more sensitive boronic acids. However, the presence of a vinyl group suggests the potential for polymerization under certain conditions, although specific data on hazardous polymerization of this compound is limited. Thermal decomposition of organoboron compounds can release hazardous gases, and therefore, exposure to high temperatures should be avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is paramount when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the powdery nature of the solid, which can become airborne, a face shield worn over safety goggles is strongly recommended to protect the entire face.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, double-gloving is recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.
-
Body Protection: A flame-resistant lab coat should be worn at all times and kept fully buttoned. Full-length pants and closed-toe shoes are mandatory to protect the skin from potential spills.
-
Respiratory Protection: Due to the risk of inhaling airborne particles, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required, especially when handling larger quantities or when working outside of a certified chemical fume hood.
Caption: Step-by-step spill response workflow.
Minor Spill (Small Quantity):
-
Alert and Evacuate: Immediately alert others in the vicinity and restrict access to the area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: Carefully cover the solid spill with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup: Gently sweep the contained solid into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (gloves, paper towels, etc.) as hazardous waste.
Major Spill (Large Quantity):
-
Evacuate: Evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Isolate: Close the doors to the affected area to contain any airborne dust.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
First Aid Measures:
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. [5]If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [6]
Disposal Plan:
All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the full chemical name and associated hazards.
-
Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: Fostering a Culture of Safety
The responsible use of specialized chemical reagents like this compound is fundamental to advancing scientific discovery while ensuring the well-being of researchers. By internalizing the principles of hazard recognition, risk assessment, and diligent adherence to safety protocols, laboratory professionals can create a robust culture of safety. This guide serves as a foundational resource, empowering you to handle this valuable synthetic building block with the confidence and care it requires. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan for additional requirements.
References
-
Chemsrc. CAS#:1104636-73-8 | this compound.[Link]
-
U.S. Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH.[Link]
-
American Chemistry Council. MDI or TDI: First Aid Guidance.[Link]
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Auburn University. Emergency and Spill Response Procedures.[Link]
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University of Wollongong. Chemical Spill Procedure.[Link]
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McGrath Corporation. this compound.[Link]
-
Princeton University. Chemical Spill Procedures.[Link]
-
University of Texas at Austin. 2. General Chemical Spill Procedures.[Link]
-
ResearchGate. Polymerization Chemistry of Vinylboronic Acid Derivatives...[Link]
-
University of Toronto. Chemical Spill Procedures.[Link]
-
Delta Emergency Support Training. Eye Injury Response: A Guide for First Aiders.[Link]
-
ResearchGate. General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates...[Link]
-
MDPI. Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties.[Link]
-
ReFocus Eye Health. Immediate Care for Chemical Eye Injuries.[Link]
-
Cederroth. First Aid for your eyes.[Link]
-
MDPI. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates.[Link]
-
RSC Publishing. Vinyl boronate polymers with dynamic exchange properties.[Link]
-
National Institutes of Health. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters...[Link]
-
PubMed. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors.[Link]
-
ResearchGate. Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis...[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
